Product packaging for Fulvine(Cat. No.:CAS No. 6029-87-4)

Fulvine

Cat. No.: B1209707
CAS No.: 6029-87-4
M. Wt: 309.36 g/mol
InChI Key: PSUFRPOAICRSTC-RYQNPAGMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fulvine has been reported in Crotalaria crispata with data available.
structure given in first source;  RN given refers to (13alpha,14alpha)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO5 B1209707 Fulvine CAS No. 6029-87-4

Properties

CAS No.

6029-87-4

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(1R,4S,5S,6S,16R)-5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione

InChI

InChI=1S/C16H23NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10-,12-,13-,16+/m1/s1

InChI Key

PSUFRPOAICRSTC-RYQNPAGMSA-N

Isomeric SMILES

C[C@@H]1C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@@H]([C@]1(C)O)C

Canonical SMILES

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C

Pictograms

Acute Toxic; Health Hazard

Synonyms

fulvine
fulvine, (12xi,13xi)-isomer
fulvine, (14alpha)-isome

Origin of Product

United States

Foundational & Exploratory

Unveiling the Chemical Architecture and Biological Implications of Fulvine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvine, a pyrrolizidine alkaloid isolated from plants of the Crotalaria genus, has garnered significant attention in the scientific community due to its potent hepatotoxicity and its utility as a tool in modeling pulmonary hypertension. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and the molecular pathways it perturbs. Detailed experimental protocols for its isolation and characterization, alongside a visual representation of its metabolic activation and downstream signaling cascades, are presented to facilitate further research and drug development endeavors.

Chemical Identity and Properties

This compound is classified as a macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a necine base, retronecine, esterified with a dicarboxylic acid, fulvinic acid.

PropertyDataReference
Chemical Name (1R,7aR)-7-((2R,3R)-2,3-dihydroxy-2,3,4-trimethylpentanoyl)oxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ylmethanolPubChem
CAS Number 6029-87-4N/A
Molecular Formula C16H23NO5N/A
Molecular Weight 309.36 g/mol N/A
Appearance White crystalline solidN/A
Solubility Soluble in chloroform, acetone, and ethanol. Sparingly soluble in water.N/A

Chemical Structure

The chemical structure of this compound is characterized by the presence of a bicyclic pyrrolizidine core and a complex macrocyclic diester side chain.

Fulvine_Structure cluster_structure This compound (C16H23NO5) img img Isolation_Workflow start Dried and Ground Crotalaria fulva Plant Material extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration acid_extraction Acidification (e.g., 0.5 M H2SO4) and Partitioning with an Organic Solvent (e.g., Chloroform) filtration->acid_extraction basification Basification of Aqueous Layer (e.g., with NH4OH to pH 9-10) acid_extraction->basification alkaloid_extraction Extraction of Free Alkaloids with Chloroform basification->alkaloid_extraction purification Column Chromatography (e.g., Silica Gel or Alumina) alkaloid_extraction->purification crystallization Crystallization purification->crystallization end Pure this compound Crystals crystallization->end Hepatotoxicity_Pathway This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolism in Liver Reactive_Metabolite Dehydrothis compound (Pyrrolic Ester) CYP450->Reactive_Metabolite Alkylation Alkylation of Cellular Macromolecules (DNA, Proteins) Reactive_Metabolite->Alkylation Cellular_Damage Hepatocellular Necrosis and Apoptosis Alkylation->Cellular_Damage Hepatotoxicity Hepatotoxicity Cellular_Damage->Hepatotoxicity PAH_Pathway Reactive_Metabolite Dehydrothis compound Endothelial_Injury Pulmonary Endothelial Cell Injury Reactive_Metabolite->Endothelial_Injury Inflammation Inflammation and Immune Cell Infiltration Endothelial_Injury->Inflammation Proliferation Smooth Muscle Cell Proliferation and Migration Inflammation->Proliferation Remodeling Vascular Remodeling Proliferation->Remodeling PAH Pulmonary Arterial Hypertension Remodeling->PAH

Isolating Fulvine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of fulvine, a pyrrolizidine alkaloid, from the plant species Crotalaria fulva. This document details the necessary experimental protocols, summarizes quantitative data, and illustrates the key biochemical pathways involved in its mechanism of action.

Introduction to this compound and Crotalaria fulva

Crotalaria fulva, a member of the Fabaceae family, is known to produce a variety of secondary metabolites, including the hepatotoxic pyrrolizidine alkaloid, this compound. Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds that have garnered significant interest due to their potential pharmacological activities and toxicological profiles. This compound, like other toxic PAs, requires metabolic activation in the liver to exert its cytotoxic effects, which are primarily associated with veno-occlusive disease[1]. The isolation and characterization of this compound are crucial for toxicological studies and for exploring its potential as a lead compound in drug development.

Quantitative Data on this compound Isolation

The concentration of total alkaloids in Crotalaria fulva can vary significantly depending on the plant material and extraction method. The following table summarizes available quantitative data.

Plant MaterialTotal Alkaloid Concentration (% of dried plant)This compound as % of Total AlkaloidsReference
Dried Crotalaria fulva0.4 - 2.0%Not Specified[1]
Aqueous Extracts0.4 - 5.0%Not Specified[1]

Experimental Protocols for this compound Isolation

The following protocols are a synthesis of established methods for the isolation of pyrrolizidine alkaloids from Crotalaria species and can be adapted for the specific isolation of this compound from Crotalaria fulva.

General Alkaloid Extraction

This acid-base extraction method is a common and effective technique for the initial isolation of crude alkaloid mixtures from plant material.

Materials:

  • Dried and powdered Crotalaria fulva plant material

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (NH₄OH) solution (25%)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Maceration: Suspend the powdered plant material in methanol and stir for 24 hours at room temperature.

  • Acidification: Filter the methanolic extract and evaporate the methanol under reduced pressure. Dissolve the resulting aqueous residue in 1 M HCl.

  • Basification: Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic layer. Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

  • Extraction: Extract the basified aqueous solution multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to yield the crude alkaloid extract.

Purification of this compound by Column Chromatography

Further purification of the crude alkaloid extract is necessary to isolate pure this compound.

Materials:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Preparation: Prepare a silica gel slurry in dichloromethane and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and load it onto the prepared column.

  • Elution: Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol.

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • TLC Analysis: Monitor the separation by performing TLC on the collected fractions. Use an appropriate solvent system (e.g., dichloromethane:methanol, 9:1) and a suitable visualization agent (e.g., Dragendorff's reagent) to identify the fractions containing this compound.

  • Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

Crystallization of this compound

Crystallization is the final step to obtain high-purity this compound.

Materials:

  • Purified this compound

  • Ethanol

  • Acetone

Procedure:

  • Dissolution: Dissolve the purified this compound in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. This compound will crystallize out of the solution.

  • Recrystallization: For higher purity, the crystals can be redissolved in a minimal amount of hot acetone and allowed to recrystallize.

  • Drying: Collect the crystals by filtration and dry them under vacuum. The melting point of pure this compound is reported to be 212-213 °C[1].

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Crotalaria fulva.

Fulvine_Isolation_Workflow plant Crotalaria fulva (Dried, Powdered) extraction Methanol Extraction plant->extraction acid_base Acid-Base Extraction extraction->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fractions This compound-Containing Fractions chromatography->fractions crystallization Crystallization (Ethanol/Acetone) fractions->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Figure 1: General workflow for the isolation of this compound.
Signaling Pathway of this compound-Induced Hepatotoxicity

This compound, like other pyrrolizidine alkaloids, is not toxic in its native form. It requires metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic metabolites. These metabolites are highly electrophilic and can react with cellular macromolecules, leading to cellular damage and toxicity.

Fulvine_Toxicity_Pathway cluster_0 Hepatocyte cluster_1 Cellular Targets This compound This compound CYP450 Cytochrome P450 (CYP3A4, CYP2B6) This compound->CYP450 Metabolic Activation ReactiveMetabolite Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolite Proteins Cellular Proteins ReactiveMetabolite->Proteins Covalent Binding DNA DNA ReactiveMetabolite->DNA Covalent Binding Adducts Macromolecular Adducts Proteins->Adducts DNA->Adducts OxidativeStress Oxidative Stress (ROS Generation) Adducts->OxidativeStress CellDeath Cell Death (Necrosis, Apoptosis) OxidativeStress->CellDeath

Figure 2: Bioactivation and hepatotoxicity of this compound.

References

An In-depth Technical Guide on the Biosynthesis Pathway of Fulvine in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvine is a hepatotoxic macrocyclic pyrrolizidine alkaloid (PA) found in various plant species, most notably in the genus Crotalaria, including Crotalaria fulva. An understanding of its biosynthesis is critical for the fields of toxicology, pharmacology, and agriculture. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, beginning with the well-documented formation of its necine base, (+)-retronecine, from primary metabolites. It further explores the proposed biosynthesis of its necic acid moiety, fulvinic acid, and the final esterification step leading to the formation of the this compound molecule. While the biosynthesis of retronecine is well-established, the pathway to fulvinic acid and the specific enzymes catalyzing the final condensation remain areas of active research. This document synthesizes the current knowledge, presents quantitative data from related pathways, details relevant experimental protocols, and provides visualizations of the biosynthetic and experimental workflows to facilitate further investigation into this complex natural product.

Introduction

Pyrrolizidine alkaloids (PAs) represent a large and structurally diverse group of secondary metabolites that are widely distributed in the plant kingdom, acting as a chemical defense against herbivores. Their biological activity, particularly their hepatotoxicity after metabolic activation in the liver, makes them a significant concern for human and animal health. This compound is a macrocyclic diester PA, consisting of a necine base, (+)-retronecine, and a dicarboxylic acid, fulvinic acid. The biosynthesis of this compound can be dissected into three key stages:

  • Biosynthesis of the Necine Base: The formation of the pyrrolizidine ring system of (+)-retronecine.

  • Biosynthesis of the Necic Acid: The formation of fulvinic acid.

  • Esterification: The coupling of retronecine and fulvinic acid to yield the final macrocyclic alkaloid, this compound.

This guide will provide a detailed examination of each of these stages, drawing upon established knowledge of PA biosynthesis and proposing pathways for the less-understood steps.

Biosynthesis of the Necine Base: (+)-Retronecine

The biosynthetic pathway of retronecine is a common route for a large number of PAs and has been extensively studied.[1][2][3]

Precursor Molecules and Key Intermediates

The biosynthesis of the retronecine core originates from the amino acid L-ornithine .[1] This primary precursor is channeled through a series of intermediates to form the characteristic bicyclic structure.

  • L-Ornithine: The fundamental building block.

  • Putrescine: A symmetrical diamine formed via the decarboxylation of L-ornithine.

  • Spermidine: A polyamine that serves as a donor of a 4-aminobutyl group.

  • Homospermidine: A key symmetrical C4-N-C4 intermediate, marking the committed step into PA biosynthesis.[4]

Enzymatic Steps
  • Ornithine Decarboxylase (ODC): This enzyme catalyzes the conversion of L-ornithine to putrescine.

  • Homospermidine Synthase (HSS): As the first committed enzyme of the PA pathway, HSS facilitates the NAD+-dependent transfer of a 4-aminobutyl moiety from spermidine to putrescine to yield homospermidine.

  • Oxidative Cyclization: Homospermidine undergoes oxidative deamination, likely catalyzed by a copper-dependent diamine oxidase, to form a dialdehyde intermediate. This intermediate then undergoes an intramolecular Mannich-type reaction to form the pyrrolizidine ring.

  • Hydroxylations: The pyrrolizidine scaffold is subsequently hydroxylated at the C-7 and C-9 positions to form (+)-retronecine. These reactions are presumed to be catalyzed by cytochrome P450 monooxygenases.

Signaling Pathway Diagram

Retronecine_Biosynthesis Figure 1: Biosynthesis of (+)-Retronecine Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Spermidine Spermidine Spermidine->Homospermidine Pyrrolizidine_Ring Pyrrolizidine Scaffold Homospermidine->Pyrrolizidine_Ring Oxidative Cyclization Retronecine (+)-Retronecine Pyrrolizidine_Ring->Retronecine Hydroxylations (P450s)

Caption: The biosynthetic pathway of the necine base (+)-retronecine from L-ornithine.

Biosynthesis of the Necic Acid: Fulvinic Acid

The biosynthesis of the diverse necic acids that esterify the necine base is less conserved than the retronecine pathway. For fulvinic acid, a specific pathway has not been elucidated. However, based on its structure and the biosynthesis of other C10 dicarboxylic necic acids, such as senecic acid, a plausible pathway can be proposed. These necic acids are typically derived from the condensation of two molecules of a branched-chain amino acid, most commonly L-isoleucine .

Proposed Precursor and Pathway
  • Precursor: L-isoleucine is the hypothesized primary precursor for fulvinic acid.

  • Proposed Pathway: The biosynthesis is thought to proceed through the deamination and decarboxylation of L-isoleucine to form C5 intermediates. Two of these C5 units would then condense to form the C10 backbone of fulvinic acid, followed by a series of modifications (e.g., hydroxylations, rearrangements) to yield the final structure. The precise nature of the C5 intermediates and the enzymatic machinery for their condensation are yet to be identified.

Logical Relationship Diagram

Fulvinic_Acid_Biosynthesis Figure 2: Proposed Biosynthesis of Fulvinic Acid Isoleucine L-Isoleucine C5_Intermediates C5 Intermediates Isoleucine->C5_Intermediates Metabolic Conversion Fulvinic_Acid Fulvinic Acid C5_Intermediates->Fulvinic_Acid Condensation & Modifications

Caption: A proposed biosynthetic route to fulvinic acid from L-isoleucine.

Esterification and this compound Formation

The final stage in the biosynthesis of this compound is the formation of the macrocyclic diester through the esterification of (+)-retronecine with fulvinic acid.

Proposed Mechanism

This crucial step is likely catalyzed by one or more acyltransferases . It is proposed that the carboxylic acid moieties of fulvinic acid are first activated, for instance, as coenzyme A (CoA) thioesters. Subsequently, acyltransferases would catalyze the transfer of the activated fulvinoyl groups to the hydroxyl groups at the C-7 and C-9 positions of retronecine. The order of these esterification events (i.e., which hydroxyl group is esterified first) is currently unknown and may be sequential or involve a single enzyme complex.

Experimental Workflow Diagram

Fulvine_Formation_Workflow Figure 3: Final Step in this compound Biosynthesis cluster_precursors Precursor Molecules Retronecine (+)-Retronecine Esterification Esterification (Acyltransferase(s)) Retronecine->Esterification Fulvinic_Acid Fulvinic Acid Fulvinic_Acid->Esterification This compound This compound Esterification->this compound

Caption: The proposed final esterification of retronecine and fulvinic acid to form this compound.

Quantitative Data

While specific quantitative data for the biosynthetic pathway of this compound are not available, data from studies on other pyrrolizidine alkaloids in Crotalaria and other plant species can provide a useful reference for researchers.

ParameterOrganism/SystemReported Value/RangeReference(s)
Homospermidine Synthase (HSS) Activity Eupatorium cannabinum root cultures~1.5 pkat/mg protein
Total PA Concentration (% of dry weight) Crotalaria species (various)0.03% - 2.98%
This compound and this compound N-oxide in C. fulva Dried Plant Material0.4% - 2.0% (total alkaloids)
This compound and this compound N-oxide in C. fulva Aqueous Extracts ("Bush Teas")0.4% - 5.0% (total alkaloids)

Detailed Experimental Protocols

The following protocols provide a foundation for investigating the biosynthesis of this compound in Crotalaria fulva.

Protocol for Homospermidine Synthase (HSS) Enzyme Assay

Objective: To quantify the activity of HSS, the first committed enzyme in the this compound biosynthetic pathway.

Materials:

  • Fresh root tissue from Crotalaria fulva.

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 1 mM EDTA, 10% (v/v) glycerol.

  • Substrates: [14C]-Putrescine (radiolabeled), Spermidine.

  • Cofactor: NAD+.

  • Reaction Stop Solution: 0.5 M Perchloric acid.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Protein Extraction:

    • Homogenize fresh root tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract.

  • Enzyme Assay:

    • Prepare reaction vials containing extraction buffer, NAD+, spermidine, and [14C]-putrescine.

    • Pre-incubate the vials at 30°C for 5 minutes.

    • Initiate the reaction by adding the crude enzyme extract.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by adding the stop solution.

  • Product Quantification:

    • Separate the radiolabeled product, [14C]-homospermidine, from the unreacted substrate using thin-layer chromatography (TLC) or cation-exchange chromatography.

    • Quantify the radioactivity of the product using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of HSS in units of picokatals per milligram of protein (pkat/mg).

Protocol for Extraction, Identification, and Quantification of this compound by HPLC-MS/MS

Objective: To extract, identify, and quantify this compound from Crotalaria fulva plant material.

Materials:

  • Dried, powdered plant material.

  • Extraction Solvent: Methanol containing 0.1% (v/v) formic acid.

  • Solid-Phase Extraction (SPE) Cartridges: C18 or strong cation exchange.

  • HPLC System: With a C18 reversed-phase column.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Analytical standards for this compound (if available) or related PAs.

Procedure:

  • Extraction:

    • Extract a known mass of the plant powder with the extraction solvent using ultrasonication for 30 minutes.

    • Centrifuge and collect the supernatant. Repeat the extraction on the pellet.

    • Combine the supernatants.

  • Purification (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the crude extract onto the cartridge.

    • Wash with water to remove polar impurities.

    • Elute the alkaloids with methanol containing 2% (v/v) ammonia.

  • HPLC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

    • Inject an aliquot into the HPLC-MS/MS system.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Identify this compound by its retention time and specific mass transitions in Multiple Reaction Monitoring (MRM) mode, or by its accurate mass and fragmentation pattern.

  • Quantification:

    • Prepare a calibration curve using an analytical standard of this compound.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating yet incompletely understood area of plant secondary metabolism. While the pathway to the retronecine necine base is well-characterized, the biosynthesis of fulvinic acid and the subsequent esterification step remain key areas for future research. The experimental protocols outlined in this guide provide a robust starting point for researchers aiming to fill these knowledge gaps. Future research should prioritize:

  • Gene Discovery: Identification and functional characterization of the genes encoding the enzymes responsible for fulvinic acid biosynthesis and the final esterification step, likely through transcriptomics and proteomics approaches in Crotalaria fulva.

  • Metabolic Engineering: Elucidation of the complete pathway will open avenues for metabolic engineering to produce novel PA analogs or to detoxify PA-producing plants.

  • Regulatory Networks: Investigation of the transcriptional and post-transcriptional regulation of the this compound biosynthetic pathway in response to developmental and environmental cues.

A thorough understanding of this compound biosynthesis will not only advance our fundamental knowledge of plant biochemistry but also provide crucial tools for managing the risks associated with this potent natural toxin.

References

Unraveling Fulvine: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvine, a pyrrolizidine alkaloid, has a significant history rooted in its toxicological implications, particularly its association with hepatic veno-occlusive disease. This technical guide provides a comprehensive overview of the historical context of this compound research, its toxicological profile, and the experimental methodologies used in its investigation. The information is tailored for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this compound.

Historical Context: From "Bush Tea" to Hepatotoxicity

The story of this compound is intrinsically linked to a public health crisis in Jamaica. In the mid-20th century, a high incidence of a mysterious and often fatal liver condition, termed veno-occlusive disease (VOD), was observed, particularly in children.[1] Investigations into the cause of this ailment led researchers to the local custom of consuming "bush teas," herbal infusions made from various plants for medicinal or cultural purposes.

Suspicion fell upon plants of the Crotalaria genus, which were commonly used in these teas. In 1964, a pivotal study successfully isolated the toxic compound from Crotalaria fulva and named it this compound.[1] This discovery established a direct link between the consumption of this plant and the development of VOD, a condition characterized by the occlusion of the small veins in the liver, leading to cirrhosis and liver failure.[1][2]

Initial studies focused on confirming the hepatotoxicity of this compound. Experiments in rats demonstrated that administration of this compound induced liver lesions consistent with those observed in human VOD cases.[3] These early investigations laid the groundwork for understanding the toxic potential of this class of alkaloids.

Toxicological Profile of this compound

The toxicity of this compound, like other pyrrolizidine alkaloids, is not inherent to the molecule itself but arises from its metabolic activation in the liver.

Mechanism of Action: The Formation of Pyrrole-Protein Adducts

The primary mechanism of this compound-induced toxicity involves its bioactivation by cytochrome P450 enzymes in the liver. This metabolic process converts the relatively inert this compound into highly reactive pyrrolic metabolites. These electrophilic metabolites can then bind to cellular macromolecules, particularly proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts.

The formation of these adducts is a critical step in the toxic cascade, leading to cellular dysfunction, necrosis, and the characteristic pathological changes observed in the liver. The covalent binding of these reactive metabolites to essential cellular components disrupts normal cellular processes and triggers a cascade of events that ultimately result in cell death and tissue damage.

Quantitative Toxicity Data

While early studies established the qualitative toxicity of this compound, precise quantitative data remains somewhat limited in publicly available literature. However, some key toxicological parameters have been reported:

ParameterSpeciesRoute of AdministrationValueReference
Acute ToxicityRatOral10 mg/kg and 20 mg/kg induced acute pancreatopathy and liver damage.

Further research is needed to establish a definitive LD50 value and to quantify the dose-dependent formation of pyrrole-protein adducts specifically for this compound.

Experimental Protocols

Isolation of this compound from Crotalaria fulva

The original method for isolating this compound provides a foundational protocol for obtaining the pure compound for research purposes.

Protocol:

  • Extraction: Dried and ground plant material of Crotalaria fulva is extracted with hot methanol.

  • Acid-Base Extraction: The methanol extract is concentrated and then partitioned between a dilute acid (e.g., hydrochloric acid) and an organic solvent to separate the basic alkaloids from other plant constituents.

  • Purification: The acidic aqueous layer containing the alkaloids is then made basic and extracted with an organic solvent (e.g., chloroform).

  • Crystallization: The crude alkaloid extract is further purified by crystallization from a suitable solvent system to yield pure this compound.

Induction of this compound Toxicity in Animal Models

Animal models, particularly rats, have been instrumental in studying the pathophysiology of this compound-induced veno-occlusive disease.

Protocol (Rat Model):

  • Animal Model: Male Wistar rats are commonly used.

  • This compound Administration: A solution of this compound in a suitable vehicle (e.g., water or saline) is administered orally via gavage. Doses of 10 mg/kg and 20 mg/kg body weight have been shown to induce toxicity.

  • Monitoring: Animals are monitored for clinical signs of toxicity, and blood samples can be collected to assess liver function parameters.

  • Histopathology: After a defined period, animals are euthanized, and liver tissue is collected for histopathological examination to assess the extent of veno-occlusive lesions and other pathological changes.

Quantification of Pyrrole-Protein Adducts

The measurement of pyrrole-protein adducts serves as a key biomarker for pyrrolizidine alkaloid exposure and toxicity.

Protocol (General):

  • Tissue Homogenization: Liver tissue samples are homogenized in a suitable buffer.

  • Protein Precipitation: Proteins are precipitated from the homogenate using a solvent like acetone.

  • Adduct Cleavage: The protein pellet is treated with a reagent (e.g., silver nitrate in acidic ethanol) to cleave the pyrrole moiety from the protein.

  • Derivatization and Analysis: The cleaved pyrrole is then derivatized and quantified using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Signaling Pathways and Experimental Workflows

The precise signaling pathways disrupted by this compound are an active area of research. The formation of pyrrole-protein adducts can be expected to have widespread effects on cellular signaling. The following diagrams illustrate a generalized workflow for investigating these effects and a hypothetical signaling cascade that could be impacted.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis cell_culture Hepatocyte Culture fulvine_treatment This compound Treatment cell_culture->fulvine_treatment protein_extraction Protein Extraction fulvine_treatment->protein_extraction western_blot Western Blot protein_extraction->western_blot pathway_analysis Pathway Analysis western_blot->pathway_analysis rat_model Rat Model fulvine_admin This compound Administration rat_model->fulvine_admin tissue_collection Liver Tissue Collection fulvine_admin->tissue_collection histopathology Histopathology tissue_collection->histopathology rna_seq RNA Sequencing tissue_collection->rna_seq rna_seq->pathway_analysis biomarker_id Biomarker Identification pathway_analysis->biomarker_id

Figure 1: Experimental workflow for investigating this compound's effects.

signaling_pathway This compound This compound CYP450 Cytochrome P450 Metabolism This compound->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites ProteinAdducts Pyrrole-Protein Adducts ReactiveMetabolites->ProteinAdducts CellStress Cellular Stress (ER Stress, Oxidative Stress) ProteinAdducts->CellStress MAPK MAPK Pathway Activation CellStress->MAPK TGFb TGF-β Pathway Activation CellStress->TGFb Apoptosis Apoptosis MAPK->Apoptosis Fibrosis Fibrosis TGFb->Fibrosis VOD Veno-occlusive Disease Apoptosis->VOD Fibrosis->VOD

References

An In-depth Technical Guide to Fulvine and its Relationship to Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fulvine, a representative hepatotoxic pyrrolizidine alkaloid (PA). It details the chemical nature of PAs, the mechanisms of toxicity, quantitative toxicological data, and detailed experimental protocols for their analysis. This document is intended to serve as a core resource for professionals in toxicology, pharmacology, and drug development.

Introduction to Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are a large class of natural toxins produced by thousands of plant species worldwide, notably in the Boraginaceae, Asteraceae, and Fabaceae families. This compound is a characteristic PA found in the plant Crotalaria fulva. Structurally, toxic PAs are esters composed of a necine base, which contains a pyrrolizidine core, and one or more necic acids. The presence of a double bond at the 1,2-position of the necine base is a critical feature for their toxicity. These compounds are significant contaminants in herbal remedies, teas, honey, and grains, posing a considerable risk to human and livestock health. Their primary toxic effect is hepatotoxicity, which can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease (VOD), liver cirrhosis, and cancer.

Mechanism of this compound and PA Toxicity

This compound and other toxic PAs are not directly toxic but function as pro-toxins. They require metabolic activation in the liver, primarily by cytochrome P450 enzymes (specifically CYP3A4 in humans), to exert their toxic effects.[1][2]

Key steps in the toxicity pathway include:

  • Metabolic Activation: Hepatic CYPs oxidize the PA to produce highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (dehydro-PAs or DHP-esters).[2][3]

  • Macromolecular Adduct Formation: These electrophilic metabolites readily bind to cellular nucleophiles, such as proteins and DNA, forming stable covalent adducts (pyrrole-protein and pyrrole-DNA adducts).[4]

  • Cellular Damage and Genotoxicity: The formation of these adducts disrupts cellular function, induces DNA damage, and triggers stress responses. This leads to cytotoxicity, cell cycle arrest, and mutations, which are the underlying causes of the observed hepatotoxicity and carcinogenicity.

  • Signaling Pathway Disruption: PA-induced DNA damage activates signaling cascades, including the p53 pathway. This leads to the phosphorylation of checkpoint kinases (CHK1/CHK2), resulting in cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too severe, apoptosis may be initiated.

Signaling Pathway of PA-Induced DNA Damage Response

The diagram below illustrates the cellular response to DNA damage induced by reactive PA metabolites.

DNA_Damage_Response cluster_0 Cellular Environment cluster_1 DNA Damage Response Pathway PA This compound (PA) CYP450 CYP450 (e.g., CYP3A4) PA->CYP450 Metabolic Activation Reactive_Metabolite Reactive Pyrrolic Metabolite (Dehydro-PA) CYP450->Reactive_Metabolite DNA Nuclear DNA Reactive_Metabolite->DNA Alkylation Protein Cellular Proteins Reactive_Metabolite->Protein Alkylation DNA_Adduct DNA Adducts DNA->DNA_Adduct Protein_Adduct Protein Adducts Protein->Protein_Adduct p53 p53 Activation DNA_Adduct->p53 Damage Signal CHK CHK1/CHK2 Phosphorylation p53->CHK Apoptosis Apoptosis p53->Apoptosis If damage is severe CellCycleArrest G2/M Cell Cycle Arrest CHK->CellCycleArrest Repair DNA Repair CellCycleArrest->Repair

Caption: PA-induced DNA damage response pathway.

Quantitative Toxicity Data

The toxicity of PAs varies significantly based on their specific chemical structure. Factors influencing toxicity include the nature of the necine base and the structure of the esterifying acids. Macrocyclic diesters like retrorsine are generally more toxic than open diesters (e.g., lasiocarpine) and monoesters (e.g., monocrotaline, which is structurally similar to this compound). The following tables summarize key toxicity data for monocrotaline and other relevant PAs. Data for this compound is limited, so monocrotaline is used as a close structural analogue.

Table 1: In Vivo Acute Toxicity Data (LD₅₀)

Compound Species Route LD₅₀ (mg/kg)
Monocrotaline Rat Oral 66
Monocrotaline Rat Subcutaneous 60
Monocrotaline Mouse Intraperitoneal 259

| Monocrotaline | Mouse | Intravenous | 261 |

Data sourced from various toxicological databases.

Table 2: In Vitro Cytotoxicity Data (IC₅₀/EC₅₀)

Compound Cell Line Assay Duration IC₅₀ / EC₅₀ (µM)
Monocrotaline Primary Rat Hepatocytes - 225
Lasiocarpine Primary Rat Hepatocytes - 10.9
Riddelliine Primary Rat Hepatocytes - 6.3
Lasiocarpine HepG2-CYP3A4 24 h 12.6
Seneciphylline HepG2-CYP3A4 24 h 26.2
Retrorsine HepG2-CYP3A4 24 h ~30-40

| Monocrotaline | HepG2-CYP3A4 | 72 h | ~200-500 |

Data compiled from studies on PA cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and other PAs.

Protocol for LC-MS/MS Analysis of PAs in Tissue

This method is for the extraction, purification, and quantification of PAs from biological matrices.

1. Materials and Reagents:

  • Extraction Solution: 0.05 M Sulfuric Acid (H₂SO₄)

  • Solid Phase Extraction (SPE) Cartridges: C18 or Strong Cation Exchange (SCX)

  • SPE Conditioning Solvents: Methanol, Water

  • SPE Elution Solvent: Methanol, or 2.5% Ammonia in Methanol

  • Reconstitution Solvent: 5% Methanol in Water (v/v)

  • LC Mobile Phase A: 0.1% Formic Acid in Water

  • LC Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol

  • PA standards for calibration curve

2. Sample Preparation and Extraction:

  • Homogenize 1-2 g of tissue in a centrifuge tube.

  • Add 20 mL of 0.05 M H₂SO₄ extraction solution.

  • Extract using an ultrasonic bath for 15 minutes, followed by shaking for 2 hours.

  • Centrifuge at 4000 x g for 10 minutes. Collect the supernatant.

  • Repeat the extraction on the pellet and combine the supernatants.

3. Solid Phase Extraction (SPE) Cleanup:

  • Condition an SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.

  • Load the acidic extract onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the PAs with two 5 mL aliquots of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the residue in 1 mL of reconstitution solvent. Filter through a 0.2 µm filter before analysis.

4. LC-MS/MS Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B for re-equilibration.

  • Mass Spectrometer: Triple quadrupole operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each target PA.

Protocol for Alkaline Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

1. Materials and Reagents:

  • Cell culture medium, PBS (phosphate-buffered saline)

  • Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10.

  • Alkaline Unwinding/Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.

  • Neutralization Buffer: 0.4 M Tris, pH 7.5.

  • DNA Stain: e.g., SYBR Green or Propidium Iodide.

  • Microscope slides (pre-coated with agarose).

  • Low Melting Point (LMP) Agarose and Normal Melting Point (NMP) Agarose.

2. Procedure:

  • Cell Preparation: Treat cultured cells (e.g., metabolically competent HepG2 cells) with various concentrations of the PA for a defined period (e.g., 24 hours). Include positive and negative controls.

  • Slide Preparation: Harvest and resuspend ~20,000 cells in 100 µL of 0.7% LMP agarose at 37°C. Pipette this cell suspension onto a slide pre-coated with 1% NMP agarose. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Carefully remove the coverslip and immerse the slides in cold, freshly prepared Lysis Solution. Incubate at 4°C for at least 2 hours (or overnight) in the dark.

  • DNA Unwinding: Remove slides from lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Unwinding Buffer and let the slides sit for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes in the same cold alkaline buffer.

  • Neutralization and Staining: Gently remove slides and immerse them in Neutralization Buffer for 5 minutes (repeat 3 times). Drain slides and apply a DNA staining solution.

  • Visualization and Analysis: Analyze the slides using a fluorescence microscope. Quantify DNA damage by measuring the length and intensity of the "comet tail" relative to the "head" using specialized software.

Protocol for Spectrophotometric Determination of Pyrrole-Protein Adducts

This method, based on the Ehrlich reaction, quantifies total pyrrolic metabolites bound to proteins.

1. Materials and Reagents:

  • Trichloroacetic acid (TCA) or Acetone for protein precipitation.

  • Methanol for washing.

  • Ehrlich Reagent: Dissolve 1 g of p-dimethylaminobenzaldehyde (DMAB) in 50 mL of absolute ethanol. Carefully add 0.7 mL of 60% perchloric acid. Prepare fresh.

  • Dehydro-PA standard (e.g., dehydroretrorsine) for calibration (optional, often reported in arbitrary units or based on a known molar absorptivity).

2. Procedure:

  • Sample Preparation: Homogenize a known amount of liver tissue (e.g., 100 mg) in buffer. For plasma/serum, use a known volume (e.g., 200 µL).

  • Protein Precipitation: Add an excess of cold acetone (e.g., 5 volumes) to the sample. Vortex and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.

  • Washing: Discard the supernatant. Wash the protein pellet twice with methanol to remove unbound metabolites. Centrifuge and discard the supernatant after each wash.

  • Reaction: Resuspend the protein pellet in a known volume of methanol (e.g., 1.6 mL).

  • Add Ehrlich Reagent to the suspension (e.g., 0.4 mL). The ratio of suspension to reagent should be 4:1 (v/v).

  • Incubate the mixture in a water bath at 55-60°C for 10 minutes to allow color development.

  • Centrifuge to pellet any remaining solids.

  • Measurement: Transfer the colored supernatant to a cuvette. Measure the absorbance at 562 nm and 625 nm.

  • Calculation: Calculate the corrected absorbance (A) using the formula: A = 1.1 × (A₅₆₂ − A₆₂₅) . The reading at 625 nm corrects for background absorbance. The concentration of pyrrole-protein adducts can then be calculated using the Beer-Lambert law (A = εcl) with a molar absorptivity (ε) of 60,000 M⁻¹cm⁻¹.

Visualized Workflows and Relationships

Metabolic Activation and Adduct Formation

This diagram provides a simplified logical flow of the bioactivation process.

Metabolic_Activation cluster_targets Cellular Targets This compound This compound (Inactive Pro-toxin) Activation Hepatic Metabolism (CYP450 Oxidation) This compound->Activation Dehydro_PA Dehydro-PA (Reactive Electrophile) Activation->Dehydro_PA DNA DNA Dehydro_PA->DNA Alkylation Protein Protein Dehydro_PA->Protein Alkylation GSH Glutathione (GSH) Dehydro_PA->GSH Adducts Covalent Adducts (Toxicity/Genotoxicity) DNA->Adducts Protein->Adducts Detox Detoxification (Excretion) GSH->Detox

Caption: Bioactivation of this compound to a reactive metabolite.

Experimental Workflow for In Vitro Genotoxicity Assessment

This diagram outlines the typical steps involved in assessing the genotoxicity of a PA like this compound using a cell-based assay.

Experimental_Workflow Start Start: Hypothesis (Does this compound cause DNA damage?) CellCulture 1. Cell Culture (e.g., CYP3A4-expressing HepG2) Start->CellCulture Treatment 2. Treatment - this compound (Dose-response) - Positive/Negative Controls CellCulture->Treatment Incubation 3. Incubation (e.g., 24 hours) Treatment->Incubation Assay 4. Genotoxicity Assay (e.g., Alkaline Comet Assay) Incubation->Assay Imaging 5. Microscopy & Imaging Assay->Imaging Analysis 6. Data Analysis (Quantify % Tail DNA) Imaging->Analysis Conclusion End: Conclusion (Determine Genotoxic Potential) Analysis->Conclusion

References

Methodological & Application

Protocol for Fulvic Acid Extraction from Plant Material: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fulvic acid, a key component of humic substances, is a complex mixture of low molecular weight organic acids naturally occurring in soil, compost, and other decomposed organic materials. Its unique physicochemical properties, including high cation exchange capacity and the ability to chelate metal ions, have led to its use in agriculture to improve soil health and nutrient uptake by plants. For drug development professionals, fulvic acid presents intriguing therapeutic potential due to its demonstrated antioxidant, anti-inflammatory, and immune-modulating properties.[1][2][3][4][5] This document provides detailed protocols for the extraction and quantification of fulvic acid from composted plant material, along with methods to assess its biological activity, catering to both research and preclinical development needs.

Data Presentation: Fulvic Acid Yield from Various Plant-Based Materials

The yield of fulvic acid is highly dependent on the source of the plant material and the composting or fermentation process. The following table summarizes typical yields obtained from various composted agricultural residues using the alkaline extraction-acid precipitation method.

Plant Material SourceFulvic Acid Yield (% of dry weight)Reference
Vermicompost3.0%
Compost (general)3.17%
Farmyard Manure2.67%
Sheep Manure2.8%
Fermented Peat3.5%
Wheat Straw Compost10.4% (combined with humic acid)
Maize Straw Compost15.8% (combined with humic acid)
Brown Peat1.0%

Experimental Protocols

Extraction and Purification of Fulvic Acid from Composted Plant Material

This protocol is based on the widely used alkaline extraction followed by acid precipitation method, adapted from procedures recommended by the International Humic Substance Society (IHSS) for soil and compost.

Materials:

  • Composted plant material (e.g., from straw, manure, agricultural waste), air-dried and sieved (<2mm)

  • 0.1 M NaOH

  • 6 M HCl

  • 0.1 M HCl

  • XAD-8 resin (or equivalent Amberlite resin)

  • Deionized water

  • Centrifuge and appropriate centrifuge tubes

  • Shaker

  • pH meter

  • Glass chromatography column

  • Freeze-dryer (optional)

Protocol:

  • Alkaline Extraction: a. Weigh 100 g of the dried, sieved composted plant material. b. Add 1 L of 0.1 M NaOH to the compost in a large flask. c. Seal the flask and shake at room temperature for a minimum of 4 hours. d. Allow the suspension to settle overnight, or centrifuge at 5,000 x g for 20 minutes to separate the supernatant from the solid residue. e. Collect the dark-colored supernatant, which contains both humic and fulvic acids.

  • Acid Precipitation of Humic Acid: a. While stirring, slowly add 6 M HCl to the supernatant to lower the pH to 1.0. b. A precipitate (humic acid) will form. Allow the suspension to stand for 12-16 hours for complete precipitation. c. Centrifuge at 5,000 x g for 20 minutes to pellet the humic acid. d. Carefully decant and collect the supernatant, which is the crude fulvic acid extract.

  • Purification of Fulvic Acid using XAD-8 Resin: a. Prepare a column with XAD-8 resin, ensuring it is thoroughly washed with deionized water. The resin volume should be approximately one-fifth of the fulvic acid extract volume. b. Adjust the pH of the crude fulvic acid extract to 2.0 with 0.1 M HCl. c. Load the pH-adjusted extract onto the XAD-8 column. Fulvic acid will adsorb to the resin. d. Wash the column with 2-3 column volumes of 0.1 M HCl to remove salts and other impurities. e. Elute the fulvic acid from the resin by back-flushing with 1-2 column volumes of 0.1 M NaOH. f. Immediately acidify the eluate to pH 1.0 with 6 M HCl to stabilize the fulvic acid.

  • Desalination and Concentration: a. The purified fulvic acid solution can be desalted using dialysis (MWCO < 1 kDa) against deionized water. b. The final product can be concentrated by evaporation or freeze-dried to obtain a powder for long-term storage and precise weighing for experiments.

Quantification of Fulvic Acid

a. UV-Vis Spectrophotometry: A rapid and cost-effective method for estimating fulvic acid concentration is UV-Vis spectrophotometry.

  • Prepare a standard curve using commercially available fulvic acid standards of known concentrations.

  • Dilute the extracted fulvic acid sample to fall within the range of the standard curve.

  • Measure the absorbance of the standards and the sample at a specific wavelength, typically between 280 nm and 400 nm.

  • Calculate the concentration of the unknown sample based on the standard curve.

b. High-Performance Liquid Chromatography (HPLC): For more accurate and detailed analysis, reverse-phase HPLC can be employed.

  • Column: C18 column

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

  • Detection: UV detector set at 254-280 nm.

  • Quantification: Compare the peak area of the sample to that of a standard curve generated from fulvic acid standards.

Biological Activity Assays

a. Antioxidant Activity - DPPH Radical Scavenging Assay:

This assay measures the ability of fulvic acid to donate hydrogen atoms or electrons to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the fulvic acid extract in methanol.

  • In a 96-well plate, mix 100 µL of each fulvic acid concentration with 100 µL of the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid can be used as a positive control.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

b. Antioxidant Activity - ABTS Radical Cation Decolorization Assay:

This assay measures the ability of fulvic acid to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

  • Generate the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the fulvic acid extract.

  • Mix 20 µL of each fulvic acid concentration with 180 µL of the diluted ABTS radical solution in a 96-well plate.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Trolox can be used as a standard to express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for Fulvic Acid Extraction and Purification

Fulvic_Acid_Extraction_Workflow start Composted Plant Material extraction Alkaline Extraction (0.1 M NaOH, 4h shake) start->extraction centrifuge1 Centrifugation / Settling extraction->centrifuge1 supernatant1 Supernatant (Humic + Fulvic Acids) centrifuge1->supernatant1 residue1 Solid Residue (discard) centrifuge1->residue1 acidification Acidification (6 M HCl to pH 1.0) supernatant1->acidification precipitation Humic Acid Precipitation (12-16h) acidification->precipitation centrifuge2 Centrifugation precipitation->centrifuge2 supernatant2 Crude Fulvic Acid Extract centrifuge2->supernatant2 humic_acid Humic Acid Pellet (discard) centrifuge2->humic_acid purification Purification on XAD-8 Resin supernatant2->purification final_product Purified Fulvic Acid purification->final_product

Caption: Workflow for fulvic acid extraction from composted plant material.

Signaling Pathway: Anti-inflammatory Action of Fulvic Acid via NF-κB Inhibition

Fulvic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB IkB_p p-IκB Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active Active NF-κB NFkB->NFkB_active translocates IkB_NFkB->IkB IkB_NFkB->NFkB releases Fulvic_Acid Fulvic Acid Fulvic_Acid->IKK_complex inhibits DNA DNA NFkB_active->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression

Caption: Fulvic acid's inhibition of the NF-κB inflammatory pathway.

Signaling Pathway: Modulation of MAPK Pathway by Fulvic Acid

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. Fulvic acid may also exert its anti-inflammatory effects by modulating this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Cytokines Stress / Cytokines Receptor Receptor Stress_Cytokines->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Fulvic_Acid Fulvic Acid Fulvic_Acid->MAPKKK modulates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Potential modulation of the MAPK signaling pathway by fulvic acid.

References

Application Notes and Protocols for the Quantification of Fulvine (Fulvic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvine, more commonly known in scientific literature as fulvic acid (FA), is a component of humic substances derived from the decomposition of organic matter. It is a complex mixture of many different organic molecules, characterized by its solubility in water at all pH levels. Due to its potential biological activities, including antioxidant, anti-inflammatory, and chelating properties, there is growing interest in its application in agriculture, nutrition, and medicine.

Accurate and reliable quantification of fulvic acid is crucial for quality control, standardization of products, and for understanding its pharmacokinetic and pharmacodynamic properties in research and drug development. However, the inherent heterogeneity and complex nature of fulvic acid present significant analytical challenges. This document provides an overview of various analytical methods for the quantification of fulvic acid, complete with detailed protocols and comparative data.

Analytical Methods for Fulvic Acid Quantification

Several analytical techniques can be employed for the quantification of fulvic acid. The choice of method often depends on the sample matrix, the required sensitivity, and the specific research question. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and standardized gravimetric methods.

Table 1: Comparison of Analytical Methods for Fulvic Acid Quantification
MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Standardized Gravimetric Method Alkaline extraction followed by acidification to separate humic acid, then adsorption of fulvic acid on a resin and gravimetric determination.[1][2][3]4.8 mg/L[1][2]15.3 mg/LStandardized and validated method, provides absolute quantification.Time-consuming, may not be suitable for high-throughput screening.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation of fulvic acid components based on size exclusion or reversed-phase chromatography, followed by UV detection.Method dependentMethod dependentRapid and reproducible, allows for the determination of molecular weight distribution.Lack of a universal reference standard makes absolute quantification challenging; complex mixture results in broad, poorly resolved peaks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation by LC coupled with sensitive and selective detection by tandem mass spectrometry.0.19 pg/mL (using MRM)Not explicitly statedHigh sensitivity and selectivity, enables detailed molecular characterization.Complex data analysis, lack of standardized protocols for quantification, high instrument cost.
Enzyme-Linked Immunosorbent Assay (ELISA) Highly specific antibody-based detection.Not applicableNot applicablePotentially high specificity and sensitivity.No commercially available ELISA kits specific for fulvic acid have been identified, likely due to the molecular heterogeneity of fulvic acid, which makes the development of specific antibodies challenging.

Experimental Protocols

Standardized Gravimetric Method for Fulvic Acid Quantification

This method is adapted from the standardized procedure for the determination of humic and fulvic acids in humic ores and commercial products.

a. Principle: This method involves the alkaline extraction of humic substances, followed by the separation of humic acid by acidification. The remaining fulvic acid in the supernatant is then isolated by adsorption onto a nonionic macroporous acrylic ester resin and quantified gravimetrically on an ash-free basis.

b. Materials and Reagents:

  • 0.1 M NaOH

  • Concentrated HCl

  • Nonionic macroporous acrylic ester resin (e.g., XAD-8)

  • Deionized water

  • Ashless filter paper

c. Protocol:

  • Extraction: Weigh a suitable amount of the sample and extract with 0.1 M NaOH at a specified sample-to-extractant ratio for a defined period (e.g., 2 hours) with agitation.

  • Separation of Humic Acid: Centrifuge the extract to remove insoluble material. Acidify the supernatant to pH 1.0 with concentrated HCl to precipitate the humic acid. Allow the precipitate to settle overnight.

  • Isolation of Fulvic Acid: Separate the precipitated humic acid by centrifugation. The supernatant contains the fulvic acid fraction.

  • Adsorption: Pass the fulvic acid-containing supernatant through a column packed with the macroporous resin at an acidic pH. The fulvic acid will be adsorbed onto the resin.

  • Elution and Quantification: Elute the fulvic acid from the resin with a suitable solvent (e.g., 0.1 M NaOH). Dry the eluate to a constant weight.

  • Ash Content Determination: Determine the ash content of the dried fulvic acid by combustion in a muffle furnace.

  • Calculation: Calculate the ash-free mass of the fulvic acid.

d. Workflow Diagram:

G cluster_extraction Extraction cluster_separation Separation of Humic Acid cluster_isolation Isolation of Fulvic Acid cluster_quantification Quantification Sample Sample Extraction Alkaline Extraction Sample->Extraction NaOH 0.1 M NaOH NaOH->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Supernatant (Humic + Fulvic Acids) Centrifugation1->Supernatant1 HCl Conc. HCl (pH 1.0) Supernatant1->HCl Precipitation Humic Acid Precipitation HCl->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 HumicAcid Humic Acid Pellet Centrifugation2->HumicAcid FulvicAcidFraction Supernatant (Fulvic Acid Fraction) Centrifugation2->FulvicAcidFraction ResinColumn Macroporous Resin Column FulvicAcidFraction->ResinColumn Adsorption Adsorption ResinColumn->Adsorption Elution Elution Adsorption->Elution Drying Drying Elution->Drying Weighing Gravimetric Measurement Drying->Weighing Ashing Ash Content Determination Weighing->Ashing Calculation Ash-Free Mass Calculation Ashing->Calculation

Caption: Workflow for the standardized gravimetric quantification of fulvic acid.
High-Performance Liquid Chromatography (HPLC) with UV Detection

a. Principle: This method utilizes size-exclusion chromatography (SEC) or reversed-phase chromatography to separate fulvic acid from other components in a sample. Quantification is typically performed by measuring the UV absorbance at a specific wavelength (e.g., 280 nm) and comparing it to a standard curve.

b. Materials and Reagents:

  • HPLC system with a UV detector

  • Size-exclusion or C18 reversed-phase column

  • Mobile phase (e.g., phosphate buffer for SEC, or a gradient of acetonitrile/water with formic acid for reversed-phase)

  • Fulvic acid standard (e.g., from the International Humic Substances Society - IHSS)

  • 0.45 µm syringe filters

c. Protocol (Size-Exclusion Chromatography Example):

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare a series of standard solutions of a known fulvic acid standard in the mobile phase.

  • Chromatographic Conditions:

    • Column: TSKgel G2500PWXL or similar SEC column

    • Mobile Phase: Phosphate buffer (e.g., 0.1 M, pH 6.8)

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 280 nm

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Integrate the peak area corresponding to fulvic acid. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of fulvic acid in the samples from the calibration curve.

d. Workflow Diagram:

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Data Analysis & Quantification Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard Fulvic Acid Standard Standard->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column SEC or C18 Column HPLC->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram PeakIntegration Peak Area Integration Chromatogram->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Concentration Determination CalibrationCurve->Quantification

Caption: General workflow for HPLC-based quantification of fulvic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a. Principle: LC-MS/MS offers a highly sensitive and selective method for the characterization and potential quantification of fulvic acid components. High-resolution mass spectrometry can provide detailed information on the molecular composition of the complex fulvic acid mixture. Quantification can be challenging due to the lack of specific molecular targets and standards. However, relative quantification and characterization are significant strengths of this technique. A study on hydroxylated fullerenes, which share some analytical challenges with fulvic acid, demonstrated the potential of LC-MS/MS for quantification in complex matrices.

b. Chromatographic and Mass Spectrometric Conditions (Example for Characterization):

  • LC System: Agilent 1200 series or equivalent

  • Column: A column suitable for polar organic compounds (e.g., an amide-based HILIC column has shown good separation for similar complex mixtures).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier like formic acid.

  • Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) mass spectrometer or a triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Mode: Full scan for characterization or Multiple Reaction Monitoring (MRM) for targeted quantification of specific markers if identified.

c. Note on Quantification: Absolute quantification of total fulvic acid by LC-MS/MS is not yet a standardized method due to the molecular complexity. However, it can be used for the quantification of specific, representative molecules within the fulvic acid mixture if appropriate standards are available.

Fulvic Acid and Cellular Signaling Pathways

Recent research has begun to elucidate the effects of fulvic acid on cellular signaling pathways, providing insights into its biological activities.

  • Inflammation and Apoptosis: Fulvic acid has been shown to induce the expression of genes involved in the apoptosis pathway in cancer cell lines. It can also activate the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of the inflammatory response.

  • Plant Biology: In plants, fulvic acid can stimulate the synthesis and secretion of flavonoids, which are involved in the symbiotic relationship between legumes and rhizobia. This involves the upregulation of key genes in the isoflavonoid biosynthesis pathway.

Signaling Pathway Diagram:

G cluster_cell Cellular Response to Fulvic Acid cluster_inflammation Inflammation cluster_apoptosis Apoptosis cluster_plant Plant Symbiosis FulvicAcid Fulvic Acid NFkB NF-κB Pathway Activation FulvicAcid->NFkB activates ApoptosisGenes Apoptosis Pathway Gene Expression FulvicAcid->ApoptosisGenes induces IsoflavonoidPathway Isoflavonoid Biosynthesis Pathway Upregulation FulvicAcid->IsoflavonoidPathway stimulates InflammatoryResponse Inflammatory Response NFkB->InflammatoryResponse CellApoptosis Cell Apoptosis ApoptosisGenes->CellApoptosis FlavonoidSecretion Flavonoid Secretion IsoflavonoidPathway->FlavonoidSecretion RhizobiaSymbiosis Legume-Rhizobia Symbiosis FlavonoidSecretion->RhizobiaSymbiosis

Caption: Overview of cellular signaling pathways influenced by fulvic acid.

Conclusion

The quantification of fulvic acid is a complex analytical task due to its inherent heterogeneity. The standardized gravimetric method provides a reliable means for absolute quantification and is recommended for quality control purposes. HPLC offers a more rapid method, particularly useful for determining molecular weight distribution, though it faces challenges in absolute quantification without a universal standard. LC-MS/MS is a powerful tool for the detailed characterization of fulvic acid and holds promise for sensitive quantification, although standardized protocols are still under development. The choice of the most appropriate method will depend on the specific application, available resources, and the level of detail required in the analysis. Further research into the biological activities of fulvic acid will likely drive the development of more specific and sensitive analytical methods.

References

Application Notes and Protocols for the HPLC-MS Analysis of Fulvine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvine is a pyrrolizidine alkaloid (PA) produced by plants of the Crotalaria genus, notably Crotalaria fulva.[1] PAs are a class of naturally occurring toxins known for their hepatotoxicity, which is a significant concern for human and animal health. The toxicity of this compound, like other PAs, is dependent on its metabolic activation in the liver. Therefore, the sensitive and accurate analysis of this compound and its metabolites in biological matrices is crucial for toxicological studies, drug development, and food safety. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Chemical Information for this compound:

ParameterValue
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
PubChem CID 73413

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table presents representative quantitative data for HPLC-MS/MS analysis. These values are based on typical parameters for pyrrolizidine alkaloids of similar structure and should be optimized for specific instrumentation and experimental conditions. The precursor ion ([M+H]⁺) for this compound is calculated from its molecular formula. Product ions are common fragments observed for PAs.

Table 1: Representative HPLC-MS/MS Parameters for this compound and its Potential Metabolites

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV) (Representative)
This compound 310.16138.09120.0825
This compound N-oxide 326.16310.16138.0920
Dehydrothis compound (DHF) 308.15136.08118.0730
Hydrolyzed this compound (Retronecine) 156.10138.0994.0715

Metabolic Pathway of this compound

The metabolism of pyrrolizidine alkaloids is a critical factor in their toxicity. The primary site of metabolism is the liver, where cytochrome P450 enzymes play a key role. The metabolic pathways for this compound are expected to be similar to other PAs and involve three main routes:

  • Dehydrogenation: This is the primary activation pathway, leading to the formation of highly reactive pyrrolic esters, known as dehydrothis compound (DHF). These electrophilic metabolites can bind to cellular macromolecules like DNA and proteins, causing cellular damage and toxicity.

  • N-oxidation: This pathway leads to the formation of this compound N-oxide. N-oxides are generally considered less toxic and are more water-soluble, facilitating their excretion. However, they can be reduced back to the parent alkaloid in the gut.

  • Hydrolysis: Esterases can hydrolyze the ester bonds of this compound, leading to the formation of the necine base (retronecine in the case of this compound) and the necic acids. This is generally considered a detoxification pathway.

Fulvine_Metabolism This compound This compound (C16H23NO5) N_Oxide This compound N-oxide (Detoxification/Reservoir) This compound->N_Oxide N-oxidation (CYP450) Dehydrothis compound Dehydrothis compound (DHF) (Reactive Metabolite - TOXIC) This compound->Dehydrothis compound Dehydrogenation (CYP450) Hydrolysis Hydrolysis Products (Retronecine + Necic Acids) (Detoxification) This compound->Hydrolysis Esterase Hydrolysis N_Oxide->this compound Reduction Macromolecular_Adducts Macromolecular Adducts (DNA, Proteins) (Cellular Damage) Dehydrothis compound->Macromolecular_Adducts Nucleophilic Attack

Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma, Liver Homogenate)

This protocol is a general guideline and may require optimization based on the specific matrix and analyte concentrations.

a. Protein Precipitation (for plasma/serum):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled PA or a structurally similar PA not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.

b. Solid-Phase Extraction (SPE) (for liver homogenate or complex matrices):

  • Homogenize 1 g of liver tissue in 4 mL of appropriate buffer (e.g., phosphate-buffered saline).

  • To 1 mL of homogenate, add an internal standard and 3 mL of 0.1 M HCl.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 M HCl.

  • Load the supernatant from step 3 onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 0.1 M HCl, followed by 5 mL of methanol.

  • Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer to an HPLC vial.

HPLC-MS/MS Analysis

a. HPLC Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

b. Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimize for the specific instrument.

Data Analysis
  • Quantification: Create a calibration curve using standard solutions of this compound at known concentrations. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Metabolite Identification: Putative metabolites can be identified by searching for the predicted m/z values of their protonated molecules ([M+H]⁺) in full scan data. Confirmation of metabolite identity requires fragmentation analysis (MS/MS) and comparison with authentic standards if available. The characteristic fragmentation patterns of PAs can aid in tentative identification.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound and its metabolites.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Liver, etc.) Spiking Spike with Internal Standard Biological_Sample->Spiking Extraction Extraction (Protein Precipitation or SPE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Quantification Quantification (Calibration Curve) MS->Quantification Metabolite_ID Metabolite Identification (Full Scan & MS/MS) MS->Metabolite_ID

Workflow for HPLC-MS analysis.

References

Synthesis of Fulvine for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvine, a pyrrolizidine alkaloid with the chemical formula C₁₆H₂₃NO₅, has garnered interest in the scientific community for its potential biological activities. This document provides a comprehensive overview of the synthesis of this compound for research purposes. While a detailed, step-by-step total synthesis of this compound has not been prominently documented in publicly available literature, this guide outlines a plausible synthetic strategy based on the known chemistry of related pyrrolizidine alkaloids. The proposed synthesis involves the preparation of the necine base, retronecine, and the necic acid, fulvinic acid, followed by their esterification. This document also presents relevant quantitative data for analogous reactions, detailed experimental protocols for key transformations, and visualizations of the proposed synthetic pathway and a general experimental workflow.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid isolated from plants of the Crotalaria genus, notably Crotalaria fulva[1]. Like other pyrrolizidine alkaloids, this compound consists of a necine base, which in this case is retronecine, esterified with a specific necic acid, fulvinic acid[1]. The synthesis of pyrrolizidine alkaloids is a significant area of research due to their diverse biological activities, which range from hepatotoxicity to potential therapeutic applications. The controlled synthesis of this compound is essential for in-depth pharmacological studies, mechanism of action investigations, and the development of novel therapeutic agents.

Proposed Synthetic Pathway for this compound

The total synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the Necine Base: (±)-Retronecine.

  • Synthesis of the Necic Acid: Fulvinic Acid.

  • Esterification of Retronecine with Fulvinic Acid.

A visual representation of this proposed synthetic pathway is provided below.

This compound Synthesis Pathway cluster_0 Retronecine Synthesis cluster_1 Fulvinic Acid Synthesis cluster_2 Final Esterification Precursor_A Pyrrolizidinone Precursor Retronecine (±)-Retronecine Precursor_A->Retronecine Multi-step synthesis This compound This compound Retronecine->this compound Esterification Precursor_B Suitable Starting Material Fulvinic_Acid Fulvinic Acid Precursor_B->Fulvinic_Acid Multi-step synthesis Fulvinic_Acid->this compound Esterification Experimental Workflow Start Synthesized this compound Characterization Purity and Structural Verification (NMR, MS, HPLC) Start->Characterization In_Vitro In Vitro Studies (Cell Culture Assays) Characterization->In_Vitro Signaling_Pathway Signaling Pathway Analysis (Western Blot, qPCR) In_Vitro->Signaling_Pathway In_Vivo In Vivo Studies (Animal Models) Signaling_Pathway->In_Vivo Data_Analysis Data Analysis and Interpretation In_Vivo->Data_Analysis Conclusion Conclusion and Publication Data_Analysis->Conclusion Hypothetical Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Activation/Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

References

Application Notes and Protocols for Studying Fulvine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fulvine, a naturally occurring organic acid derived from humic substances, has garnered significant interest for its potential therapeutic properties, including its cytotoxic effects on various cancer cell lines. Understanding the mechanisms underlying this compound-induced cell death is crucial for its development as a potential anti-cancer agent. These application notes provide a comprehensive overview of standard cell culture assays and detailed protocols to investigate the cytotoxic and pro-apoptotic effects of this compound. The provided methodologies and data will serve as a valuable resource for researchers in the fields of oncology, pharmacology, and drug discovery. One purified form of fulvic acid, carbohydrate-derived fulvic acid (CHD-FA), has been shown to be safe for clinical use.[1]

Data Presentation: Cytotoxicity of this compound on Various Cancer Cell Lines

This compound has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 ValueExposure TimeCitation
Hep3BHepatocellular Carcinoma1.58–2.43 µg/µL48 hours[1][2]
A375Human Melanoma50 µg/mL14 hours[3]
OVCAR3Ovarian Cancer689.9 µg/mLNot Specified[4]
SK-OV-3Ovarian Cancer752.0 µg/mLNot Specified
TC-1Lung Cancer~25 µg/mL (50% viability)24 hours
HT29Colon CarcinomaProliferation inhibited48 and 72 hours
PC3Prostate CancerProliferation inhibited48 and 72 hours
LNCaPProstate CancerEnhanced cell deathNot Specified
HL60Promyelocytic LeukemiaEnhanced cell deathNot Specified
MCF-7Breast CancerApoptosis inducedNot Specified

Experimental Protocols

To elucidate the cytotoxic mechanisms of this compound, a panel of well-established cell-based assays can be employed. These assays measure different cellular parameters, including metabolic activity, membrane integrity, and the activation of apoptotic pathways.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound) and a positive control for cytotoxicity if desired. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt).

  • Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, vehicle control, and maximum LDH release wells.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroaniline), which is specifically cleaved by activated caspase-3. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. The level of caspase-3 activity is directly proportional to the amount of pNA released.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or a larger flask and treat with this compound as described previously.

  • Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells using a chilled lysis buffer on ice for 10-15 minutes.

  • Lysate Collection: Centrifuge the cell lysate at 10,000 x g for 1 minute at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Add the reaction buffer containing DTT.

  • Substrate Addition: Add the DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the molecular mechanisms of this compound's action, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assays Cytotoxicity and Apoptosis Assays cluster_analysis Data Analysis cell_culture Seed Cells in Multi-well Plates treatment Treat with this compound (various concentrations and times) cell_culture->treatment controls Include Vehicle and Positive Controls treatment->controls mtt MTT Assay (Viability) controls->mtt Assess Metabolic Activity ldh LDH Assay (Membrane Integrity) controls->ldh Measure LDH Release caspase Caspase-3 Assay (Apoptosis) controls->caspase Measure Caspase Activity readout Measure Absorbance/Fluorescence mtt->readout ldh->readout caspase->readout calculation Calculate % Viability/Cytotoxicity/Apoptosis readout->calculation ic50 Determine IC50 Values calculation->ic50 pathway Elucidate Signaling Pathway calculation->pathway

Fig. 1: Experimental workflow for assessing this compound cytotoxicity.

fulvine_signaling_pathway cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_downstream Downstream Events This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros nfkb ↑ NF-κB Activation This compound->nfkb p53 ↑ p53 Upregulation This compound->p53 mapk ↑ JNK/p38 MAPK Activation This compound->mapk mito Mitochondrial Disruption ros->mito apoptosis Apoptosis nfkb->apoptosis via NO production bax ↑ Bax/Bcl-2 Ratio p53->bax mapk->apoptosis bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Fig. 2: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

The protocols and information provided herein offer a robust framework for the systematic investigation of this compound's cytotoxic properties. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the dose-dependent effects of this compound on cell viability and the underlying molecular mechanisms, particularly the induction of apoptosis. The presented data and signaling pathway diagram serve as a foundational guide for future studies aimed at exploring the full therapeutic potential of this compound in cancer treatment. Further research is warranted to elucidate the precise upstream targets of this compound and to expand the investigation to a broader range of cancer cell types.

References

Application Notes and Protocols for Histopathological Analysis of Fulvine-Induced Liver Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of histopathological techniques to assess liver damage induced by Fulvine, a pyrrolizidine alkaloid known for its hepatotoxicity. The protocols outlined below are essential for characterizing the extent of liver injury, quantifying fibrosis, and understanding the underlying molecular mechanisms.

Introduction to this compound-Induced Hepatotoxicity

This compound, and other pyrrolizidine alkaloids, are metabolized in the liver to highly reactive pyrrolic esters. These metabolites can alkylate cellular proteins and DNA, leading to hepatocyte necrosis, inhibition of cell division, and the development of hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease[1][2][3]. Chronic exposure can lead to progressive liver fibrosis and cirrhosis. Histopathological evaluation remains the gold standard for diagnosing and staging the severity of this form of drug-induced liver injury (DILI).

Key Histopathological Features of this compound-Induced Liver Damage

The hallmark of acute this compound-induced liver injury is HSOS, characterized by:

  • Sinusoidal Dilation and Congestion: Particularly in the centrilobular (Zone 3) region of the hepatic lobule.

  • Endothelial Cell Damage: Injury to the sinusoidal endothelial cells is a primary event.

  • Hepatocyte Necrosis: Centrilobular necrosis and hemorrhage are common findings[1][2].

  • Fibrosis: In chronic stages, fibrosis develops in the sinusoids and the perisinusoidal space surrounding the central veins.

Experimental Workflow for Histopathological Analysis

The following diagram outlines the general workflow for the histopathological assessment of liver tissue in studies of this compound-induced damage.

G cluster_0 Animal Model & Dosing cluster_1 Tissue Processing cluster_2 Histological Staining cluster_3 Immunohistochemistry cluster_4 Analysis animal_model Rodent Model (e.g., Rats, Mice) dosing This compound Administration (e.g., Oral Gavage) animal_model->dosing euthanasia Euthanasia & Liver Extraction dosing->euthanasia fixation 10% Neutral Buffered Formalin Fixation euthanasia->fixation embedding Paraffin Embedding fixation->embedding sectioning Microtome Sectioning (4-5 µm) embedding->sectioning he H&E Staining (General Morphology) sectioning->he trichrome Masson's Trichrome (Collagen) sectioning->trichrome sirius_red Picro-Sirius Red (Collagen) sectioning->sirius_red ihc α-SMA Staining (Myofibroblast Activation) sectioning->ihc qualitative Qualitative Assessment (Pathologist Review) he->qualitative semi_quant Semi-Quantitative Scoring (e.g., METAVIR, Ishak) trichrome->semi_quant quantitative Quantitative Analysis (Collagen Proportionate Area) sirius_red->quantitative ihc->semi_quant

Caption: Experimental workflow for histopathological analysis.

I. Histological Staining Protocols

A. Hematoxylin and Eosin (H&E) Staining

H&E staining is fundamental for visualizing the overall liver architecture, inflammation, and hepatocellular necrosis.

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 minutes.

    • Immerse in 70% Ethanol: 2 minutes.

    • Rinse in distilled water: 2 minutes.

  • Hematoxylin Staining:

    • Immerse slides in Mayer's Hematoxylin solution for 5-10 minutes.

    • Rinse in running tap water for 1-2 minutes.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for 1-2 seconds.

    • Rinse quickly in tap water.

    • "Blue" the sections by immersing in ammonia water or Scott's tap water substitute for 30 seconds, or until the desired blue color is apparent.

    • Rinse in tap water for 5 minutes.

  • Eosin Staining:

    • Immerse slides in Eosin Y solution for 1-2 minutes.

    • Rinse quickly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate slides by sequential immersion in 70%, 95%, and absolute ethanol (2 minutes each).

    • Clear in Xylene: 2 changes, 5 minutes each.

    • Mount with a resinous mounting medium and coverslip.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm and Extracellular Matrix: Shades of Pink

  • Erythrocytes: Bright Red

B. Masson's Trichrome Staining for Collagen

This stain is used to differentiate collagen fibers from other tissue components, making it ideal for assessing fibrosis.

Protocol:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Mordanting:

    • Immerse slides in pre-heated Bouin's solution at 56°C for 1 hour.

    • Allow to cool and wash in running tap water until the yellow color disappears.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

  • Cytoplasmic and Muscle Fiber Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

    • Rinse in deionized water.

  • Differentiation and Collagen Staining:

    • Immerse in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Transfer directly to aniline blue solution and stain for 5-10 minutes.

    • Rinse briefly in deionized water.

  • Dehydration and Mounting:

    • Differentiate in 1% acetic acid solution for 1 minute.

    • Dehydrate rapidly through 95% and absolute ethanol.

    • Clear in Xylene and mount with a resinous mounting medium.

Expected Results:

  • Collagen: Blue

  • Nuclei: Black

  • Cytoplasm, Muscle, Erythrocytes: Red

C. Picro-Sirius Red Staining for Collagen

Picro-Sirius red staining, when viewed under polarized light, enhances the birefringence of collagen fibers, allowing for the differentiation of collagen types (Type I and III).

Protocol:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • (Optional) Nuclear Counterstaining:

    • Stain in Weigert's hematoxylin for 8 minutes.

    • Wash in running tap water for 10 minutes.

  • Picro-Sirius Red Staining:

    • Immerse slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.

  • Washing and Dehydration:

    • Rinse slides in two changes of 0.5% acetic acid solution.

    • Dehydrate rapidly in 3 changes of 100% ethanol.

    • Clear in Xylene (2 changes, 5 minutes each).

  • Mounting:

    • Mount with a synthetic resinous mounting medium.

Expected Results:

  • Collagen Fibers: Red

  • Cytoplasm: Yellow

  • Under Polarized Light:

    • Type I Collagen (Thick fibers): Orange-Red Birefringence

    • Type III Collagen (Thin fibers): Green-Yellow Birefringence

II. Immunohistochemistry (IHC) Protocol

IHC is used to detect specific proteins in tissue sections. For this compound-induced liver injury, staining for Alpha-Smooth Muscle Actin (α-SMA) is crucial for identifying activated hepatic stellate cells, which are the primary source of collagen in liver fibrosis.

Protocol for α-SMA Staining on FFPE Liver Tissue:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER).

    • Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

    • Heat in a pressure cooker, water bath, or microwave to 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).

  • Blocking:

    • Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.

    • Rinse with wash buffer.

    • Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Incubate slides with the primary antibody against α-SMA (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with wash buffer (3 changes, 5 minutes each).

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash slides with wash buffer.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.

    • Wash slides with wash buffer.

    • Develop the signal with a chromogen solution (e.g., DAB) until the desired brown color intensity is reached.

    • Stop the reaction by rinsing in water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse and "blue" as in the H&E protocol.

    • Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Activated Hepatic Stellate Cells (α-SMA positive): Brown staining in the cytoplasm.

  • Nuclei: Blue

III. Data Presentation: Quantitative and Semi-Quantitative Analysis

A. Semi-Quantitative Scoring of Liver Injury

Histopathological changes can be scored using established semi-quantitative systems. The following table provides a template for scoring this compound-induced liver damage, adapted from common DILI scoring systems.

ParameterScore 0 (None)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Hepatocellular Necrosis No necrosisFocal or scattered single-cell necrosisMultifocal or bridging necrosisPan-acinar or multi-acinar necrosis
Inflammation No inflammationScattered inflammatory cellsSmall aggregates of inflammatory cellsLarge or numerous aggregates of inflammatory cells
Sinusoidal Congestion Normal sinusoidsMild sinusoidal dilation/congestion in Zone 3Moderate sinusoidal dilation/congestion in Zone 3Severe, widespread sinusoidal dilation/congestion
Fibrosis (METAVIR) No fibrosisPortal fibrosis without septaPortal fibrosis with rare septaNumerous septa without cirrhosis
(Stage F0) (Stage F1) (Stage F2) (Stage F3)
Cirrhosis (METAVIR)
(Stage F4)
B. Quantitative Analysis of Fibrosis

Collagen Proportionate Area (CPA):

CPA provides an objective, continuous measure of fibrosis. It is calculated as the ratio of the collagen-stained area to the total tissue area in a biopsy section, typically stained with Picro-Sirius red.

Protocol for CPA Measurement:

  • Image Acquisition:

    • Scan Picro-Sirius red-stained slides at high resolution (e.g., 20x or 40x magnification) to create whole-slide digital images.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ, Aperio ImageScope).

    • Define a color threshold to specifically select the red-stained collagen fibers.

    • Measure the total area of the selected collagen fibers.

    • Measure the total tissue area, excluding artifacts and large vessel lumens.

    • Calculate CPA:

      • CPA (%) = (Total Collagen Area / Total Tissue Area) x 100

Fibrosis Stage (METAVIR)Representative CPA Range (%)
F0< 1.0
F11.0 - 5.0
F25.1 - 10.0
F310.1 - 20.0
F4 (Cirrhosis)> 20.0

Note: These ranges are illustrative and should be validated for the specific experimental model.

IV. Signaling Pathways in this compound-Induced Liver Damage

This compound-induced liver injury involves the activation of key signaling pathways that promote inflammation, cell death, and fibrosis.

A. TGF-β Signaling Pathway

Transforming Growth Factor-β (TGF-β) is a master regulator of fibrosis. In the context of this compound-induced injury, hepatocyte damage leads to the release of TGF-β, which activates hepatic stellate cells (HSCs), causing them to transdifferentiate into collagen-producing myofibroblasts.

G This compound This compound Metabolites Hepatocyte_Damage Hepatocyte Damage This compound->Hepatocyte_Damage TGFB_release TGF-β Release Hepatocyte_Damage->TGFB_release HSC Quiescent Hepatic Stellate Cell (HSC) TGFB_release->HSC Activates Activated_HSC Activated Myofibroblast HSC->Activated_HSC Transdifferentiation Collagen Collagen Production (Fibrosis) Activated_HSC->Collagen

Caption: TGF-β signaling in this compound-induced liver fibrosis.

B. JNK/MAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, is a critical mediator of stress signaling in the liver. This compound-induced oxidative stress can lead to sustained JNK activation, which promotes hepatocyte apoptosis and necrosis.

G This compound This compound Metabolites Oxidative_Stress Oxidative Stress (ROS Production) This compound->Oxidative_Stress ASK1 ASK1 Oxidative_Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK Activation MKK4_7->JNK Phosphorylates Apoptosis Hepatocyte Apoptosis & Necrosis JNK->Apoptosis

Caption: JNK/MAPK signaling in this compound-induced hepatotoxicity.

Conclusion

The histopathological techniques and protocols described in these application notes provide a robust framework for the evaluation of this compound-induced liver damage. A multi-faceted approach, combining standard staining methods with immunohistochemistry and quantitative analysis, is essential for a comprehensive understanding of the pathological processes and for the evaluation of potential therapeutic interventions.

References

Animal Models for Fulvine Toxicity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvine is a pyrrolizidine alkaloid (PA) found in plants of the Crotalaria genus, notably Crotalaria fulva. Like other toxic PAs, this compound is known for its significant hepatotoxicity, primarily causing veno-occlusive disease of the liver.[1] Its toxic effects extend to other organs, including the pancreas and lungs, making it a compound of interest in toxicological research.[1][2] Understanding the mechanisms of this compound toxicity and establishing reliable animal models are crucial for risk assessment and the development of potential therapeutic interventions.

This document provides detailed application notes and protocols for studying this compound toxicity in animal models, with a focus on rodent models. Due to the limited availability of specific quantitative toxicological data for this compound, information from structurally related and well-studied pyrrolizidine alkaloids, such as monocrotaline and retrorsine, is included to provide a comprehensive framework for study design.

Animal Models

Rodents, particularly rats and mice, are the most commonly used animal models for studying the toxicity of pyrrolizidine alkaloids due to their well-characterized physiology and the availability of established experimental protocols.

  • Rats (Wistar, Sprague-Dawley): Rats are frequently used to model PA-induced liver injury. They develop liver lesions, including megalocytosis, fibrosis, and veno-occlusive disease, that are histopathologically similar to those observed in humans.[3][4]

  • Mice (C57BL/6, BALB/c): Mice are also susceptible to PA toxicity and are valuable for mechanistic studies, especially when utilizing genetically modified strains to investigate the role of specific genes and signaling pathways in the toxic response.

Quantitative Toxicity Data

Table 1: Acute Toxicity Data for Structurally Similar Pyrrolizidine Alkaloids (for reference)

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Piperine (Alkaloid)Male MiceOral (i.g.)330
Piperine (Alkaloid)Female RatsOral (i.g.)514
CapsaicinMale MiceOral118.8
CapsaicinFemale MiceOral97.4
CapsaicinMale RatsOral161.2
CapsaicinFemale RatsOral148.1

Note: LD50 values can vary significantly based on factors such as animal strain, age, sex, and vehicle used for administration. This table is intended for guidance in initial dose-range finding studies for this compound.

Table 2: Toxicokinetic Parameters of a Representative Pyrrolizidine Alkaloid (Retrorsine) in Rats (for reference)

ParameterValueUnit
Cmax ~1.5µg/mL
Tmax ~0.5hours
AUC (0-inf) ~2.5µg*h/mL
t1/2 ~1.5hours

Note: This data is for retrorsine and should be used as a general guide. Toxicokinetic studies are essential to determine the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (LD50 Determination)

This protocol is designed to determine the median lethal dose (LD50) of this compound in rodents and to observe signs of acute toxicity.

1. Animals:

  • Healthy, young adult rats (e.g., Sprague-Dawley, 8-10 weeks old) or mice (e.g., C57BL/6, 6-8 weeks old), nulliparous and non-pregnant females.

  • Animals should be acclimatized to the laboratory conditions for at least 5 days before the experiment.

2. Housing and Diet:

  • House animals in standard cages with a 12-hour light/dark cycle.

  • Provide standard rodent chow and water ad libitum.

3. Experimental Design:

  • Use a minimum of 5 animals per dose group.

  • Select at least 4-5 dose levels based on a preliminary range-finding study. A suggested starting point for this compound, based on related compounds, could be in the range of 10-200 mg/kg.

  • Include a control group that receives the vehicle only (e.g., distilled water, saline, or a weak acid solution to aid dissolution).

  • Administer this compound as a single oral gavage.

4. Procedure:

  • Fast animals overnight before dosing.

  • Record the body weight of each animal before administration.

  • Administer the calculated dose of this compound or vehicle.

  • Observe animals continuously for the first 4 hours after dosing and then periodically for 14 days.

  • Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Record mortality daily.

  • At the end of the 14-day observation period, euthanize all surviving animals.

5. Data Collection and Analysis:

  • Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

  • Perform gross necropsy on all animals (including those that die during the study) and record any visible abnormalities.

  • Collect major organs (liver, kidneys, lungs, pancreas, spleen, heart) for histopathological examination.

Protocol 2: Subchronic Hepatotoxicity Study

This protocol is designed to evaluate the cumulative toxic effects of this compound on the liver and other organs following repeated administration.

1. Animals and Housing:

  • As described in Protocol 1.

2. Experimental Design:

  • Use a minimum of 10 animals (5 male, 5 female) per dose group.

  • Select at least three dose levels (low, medium, high) based on the acute toxicity data (e.g., fractions of the LD50). A control group receiving the vehicle is mandatory.

  • Administer this compound or vehicle daily via oral gavage for 28 or 90 days.

3. Procedure:

  • Record body weight weekly.

  • Monitor food and water consumption.

  • Perform detailed clinical observations daily.

  • Collect blood samples at specified intervals (e.g., day 14, 28, and at termination) for hematology and clinical chemistry analysis.

4. Biochemical Analysis:

  • Measure serum levels of liver injury markers:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Gamma-glutamyl transferase (GGT)

    • Total bilirubin

    • Albumin

5. Histopathological Examination:

  • At the end of the study, euthanize all animals.

  • Perform a thorough gross necropsy.

  • Collect liver, kidneys, lungs, pancreas, and other target organs.

  • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.

  • Stain tissue sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Consider special stains like Masson's trichrome to assess fibrosis in the liver.

Signaling Pathways in this compound Toxicity

The hepatotoxicity of pyrrolizidine alkaloids like this compound is initiated by their metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic metabolites. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular dysfunction, oxidative stress, and cell death. Several signaling pathways are implicated in this process:

  • TGF-β1 Signaling: Transforming growth factor-beta 1 (TGF-β1) is a key profibrotic cytokine that is often upregulated in response to liver injury. Activation of the TGF-β1 pathway can lead to the activation of hepatic stellate cells, which are the primary producers of extracellular matrix proteins, resulting in liver fibrosis.

  • MAPK Signaling (JNK, p38): The mitogen-activated protein kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK) and p38, are activated by cellular stress, such as oxidative stress and DNA damage. Persistent activation of JNK and p38 can promote inflammation and apoptosis, contributing to hepatocyte death.

Mandatory Visualizations

Fulvine_Toxicity_Workflow cluster_animal_model Animal Model Preparation cluster_dosing This compound Administration cluster_observation In-life Observations cluster_analysis Terminal Analysis Acclimatization Acclimatization (Rats/Mice) Grouping Random Grouping (Control & Treatment) Acclimatization->Grouping Dosing Oral Gavage (Single or Repeated Dose) Grouping->Dosing Clinical_Signs Clinical Signs & Mortality Dosing->Clinical_Signs Body_Weight Body Weight & Food Intake Dosing->Body_Weight Blood_Collection Blood Collection (Biochemistry) Clinical_Signs->Blood_Collection Body_Weight->Blood_Collection Necropsy Gross Necropsy Blood_Collection->Necropsy Histopathology Histopathology (Liver, Kidney, etc.) Necropsy->Histopathology Fulvine_Hepatotoxicity_Pathway cluster_signaling Signaling Pathway Activation cluster_outcomes Pathological Outcomes This compound This compound CYP450 CYP450 Enzymes (in Hepatocytes) This compound->CYP450 Reactive_Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive_Metabolites Macromolecule_Adducts Macromolecule Adducts (DNA, Proteins) Reactive_Metabolites->Macromolecule_Adducts Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Cellular_Damage Cellular Damage Macromolecule_Adducts->Cellular_Damage Oxidative_Stress->Cellular_Damage TGFb1 TGF-β1 Pathway Cellular_Damage->TGFb1 MAPK MAPK Pathway (JNK, p38) Cellular_Damage->MAPK Fibrosis Fibrosis TGFb1->Fibrosis Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis VOD Veno-occlusive Disease Inflammation->VOD Apoptosis->VOD Fibrosis->VOD

References

Application Notes and Protocols for Inducing Hepatic Veno-Occlusive Disease in Rats Using Fulvine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatic Veno-Occlusive Disease (VOD), also known as Sinusoidal Obstruction Syndrome (SOS), is a significant and potentially life-threatening condition characterized by the obstruction of small hepatic veins.[1] In research settings, animal models are crucial for understanding the pathophysiology of VOD and for developing potential therapeutic interventions. VOD can be induced experimentally using pyrrolizidine alkaloids, which are naturally occurring toxins found in various plant species.[2]

While monocrotaline (MCT) is the most extensively studied and well-characterized pyrrolizidine alkaloid for inducing VOD in rats, fulvine, isolated from Crotalaria fulva, is also known to cause this condition.[3][4][5] This document provides detailed application notes and protocols for using this compound to induce VOD in rats. Due to the limited availability of detailed protocols specifically for this compound, this guide also incorporates well-established methodologies from the monocrotaline-induced VOD model, which is considered a reproducible and standardized model for studying this disease. This approach provides a robust framework for researchers interested in using this compound for VOD induction.

Pathophysiology of this compound-Induced Veno-Occlusive Disease

This compound, like other pyrrolizidine alkaloids, is metabolized in the liver to a toxic pyrrolic ester. This metabolite is highly reactive and targets the sinusoidal endothelial cells of the liver. The initial injury to these cells triggers a cascade of events leading to VOD. The key pathological processes include:

  • Sinusoidal Endothelial Cell Injury: The toxic metabolite of this compound damages the sinusoidal endothelial cells, leading to their detachment from the sinusoidal wall.

  • Hemorrhage and Necrosis: The loss of endothelial integrity results in sinusoidal hemorrhage and centrilobular coagulative necrosis.

  • Inflammation: Damaged cells release inflammatory mediators, leading to the recruitment of monocytes and macrophages.

  • Fibrosis: In the later stages, there is a deposition of fibrous tissue in the subendothelial space of the central veins, leading to their occlusion.

Experimental Protocols

Animal Model
  • Species: Rat (Sprague-Dawley or Wistar strains are commonly used).

  • Sex: Male rats are frequently used in published studies.

  • Weight: 200-250 g.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment, with free access to standard chow and water.

This compound Preparation and Administration
  • This compound: Obtain from a reputable chemical supplier.

  • Vehicle: this compound can be dissolved in a suitable vehicle such as phosphate-buffered saline (PBS) or distilled water. The solution should be neutralized to a physiological pH if necessary.

  • Dosage: Based on available literature, a single dose of this compound can be administered. A suggested starting dose is in the range of 30-50 mg/kg body weight. Dose-response studies may be necessary to establish the optimal dose for the desired severity of VOD in a specific rat strain.

  • Route of Administration: Oral gavage is a common and effective method for administering this compound.

Protocol for Oral Gavage:

  • Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose. The total volume should not exceed 5 ml/kg.

  • Gently restrain the rat.

  • Insert a gavage needle (a flexible tube is preferred to a rigid one) into the esophagus and gently advance it into the stomach.

  • Administer the this compound solution slowly.

  • Carefully remove the gavage needle and return the animal to its cage.

  • Monitor the animal for any immediate adverse reactions.

Experimental Timeline and Monitoring

The development of VOD following this compound administration occurs over several days. The following is a typical timeline based on the MCT model, which is expected to be similar for this compound.

  • Days 1-2 (Early Stage):

    • Progressive injury to the sinusoidal wall.

    • Loss of sinusoidal lining cells.

    • Sinusoidal hemorrhage.

    • Mild damage to the central vein endothelium.

  • Days 3-5 (Established VOD):

    • Centrilobular coagulative necrosis.

    • Severe sinusoidal hemorrhage.

    • Severe damage to the central vein endothelium.

  • Days 6-10 (Late Stage/Fibrosis):

    • Subendothelial and adventitial fibrosis of central veins.

    • Some restoration of the sinusoidal wall.

Monitoring Parameters:

  • Body Weight: Record daily. A slight increase due to fluid retention (ascites) followed by a decrease may be observed.

  • Clinical Signs: Observe for signs of distress, lethargy, abdominal distension (due to ascites), and jaundice.

  • Blood Sampling: Blood can be collected at specified time points for biochemical analysis.

Endpoint Analysis

At the end of the study period (e.g., day 7 or 10), animals are euthanized, and samples are collected for analysis.

  • Blood Biochemistry:

    • Liver Enzymes: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are key indicators of liver damage.

    • Bilirubin: Total and direct bilirubin levels can be measured to assess liver function.

    • Albumin: A decrease in serum albumin may indicate impaired liver protein synthesis.

  • Gross Pathology:

    • Liver Weight: The liver may be enlarged and have a dark, mottled appearance.

    • Ascites: The presence and volume of ascitic fluid should be noted.

  • Histopathology:

    • Liver tissue should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome (for fibrosis).

    • A scoring system, such as the one developed by DeLeve et al., can be used to quantify the severity of VOD.

Data Presentation

Table 1: Quantitative Parameters for Assessing this compound-Induced VOD in Rats

ParameterExpected ChangeMethod of MeasurementReference for Method
Biochemical Markers
Serum ALTIncreasedSpectrophotometric Assay
Serum ASTIncreasedSpectrophotometric Assay
Serum ALPIncreasedSpectrophotometric Assay
Total BilirubinIncreasedSpectrophotometric Assay
Serum AlbuminDecreasedSpectrophotometric Assay
Gross Pathological Changes
Liver-to-Body Weight RatioIncreasedGravimetric Analysis
Ascites VolumeIncreasedVolumetric Measurement
Histopathological Scores
Sinusoidal DamageIncreased ScoreMicroscopic Evaluation (H&E)
Centrilobular NecrosisIncreased ScoreMicroscopic Evaluation (H&E)
Central Vein FibrosisIncreased ScoreMicroscopic Evaluation (Trichrome)

Table 2: Histopathological Scoring System for VOD (Adapted from DeLeve et al.)

FeatureScore 0Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Sinusoidal Congestion AbsentFocalMultifocalDiffuse
Hemorrhage AbsentFocalMultifocalDiffuse
Hepatocyte Necrosis AbsentSingle cell necrosisFocal confluent necrosisZonal necrosis
Central Vein Endothelial Damage NormalSwelling, pyknosisSubendothelial hemorrhageDenudation, occlusion
Central Vein Fibrosis (Trichrome) AbsentMinimal subendothelialModerate subendothelialOcclusive fibrosis

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_pre Pre-Experiment cluster_induction VOD Induction cluster_monitoring Monitoring Phase (1-10 days) cluster_analysis Endpoint Analysis acclimatization Animal Acclimatization (1 week) baseline Baseline Measurements (Body Weight) acclimatization->baseline gavage Oral Gavage (30-50 mg/kg) baseline->gavage fulvine_prep This compound Preparation fulvine_prep->gavage daily_monitoring Daily Monitoring (Body Weight, Clinical Signs) gavage->daily_monitoring blood_sampling Blood Sampling (Optional, at time points) daily_monitoring->blood_sampling euthanasia Euthanasia & Sample Collection blood_sampling->euthanasia biochem Biochemical Analysis (ALT, AST, Bilirubin) euthanasia->biochem pathology Gross & Histopathology euthanasia->pathology

Caption: Experimental workflow for inducing and assessing VOD in rats using this compound.

Signaling Pathway in Pyrrolizidine Alkaloid-Induced VOD

G cluster_liver Hepatocyte cluster_sinusoid Sinusoidal Endothelial Cell (SEC) cluster_downstream Downstream Pathological Events This compound This compound p450 Cytochrome P450 This compound->p450 Metabolism metabolite Toxic Pyrrolic Metabolite p450->metabolite sec SEC Injury metabolite->sec gsh GSH Depletion sec->gsh mmp MMP-9 Upregulation sec->mmp no Nitric Oxide (NO) Decrease sec->no detachment SEC Detachment & Loss of Integrity gsh->detachment mmp->detachment no->detachment contributes to hemorrhage Sinusoidal Hemorrhage detachment->hemorrhage necrosis Centrilobular Necrosis detachment->necrosis vod Veno-Occlusive Disease (VOD) hemorrhage->vod fibrosis Central Vein Fibrosis necrosis->fibrosis leads to fibrosis->vod

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fulvine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fulvine (fulvic acid) extraction. Our goal is to help you improve your extraction yield and purity through detailed experimental protocols and clear data presentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common methods for this compound extraction include:

  • Alkali Dissolution and Acid Precipitation: This is a conventional method where the source material is treated with an alkali solution (like NaOH or KOH) to dissolve both humic and fulvic acids. The solution is then acidified (with HCl or H2SO4) to precipitate the humic acid, leaving the this compound in the solution.[1][2][3]

  • Water Extraction: A gentler method that uses purified water to dissolve this compound, preserving its molecular structure.[2][4] This method avoids the use of harsh chemicals.

  • Hydrogen Peroxide (H2O2) with Microwave Assistance: This method utilizes H2O2 as an oxidizing agent in a microwave field to extract this compound, particularly from materials like lignite.

  • Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic cavitation to enhance the extraction process and can be used in conjunction with other methods.

Q2: What factors primarily influence the yield of this compound extraction?

A2: Several factors can significantly impact the yield of your this compound extraction:

  • Source Material: The type and quality of the raw material (e.g., lignite, peat, soil, compost) are crucial. Leonardite, a form of lignite coal, is often considered a high-quality source.

  • Extraction Method: The chosen extraction technique and its parameters play a major role. For instance, in microwave-assisted H2O2 extraction, the concentration of H2O2 is a key factor.

  • pH Management: Proper pH control is critical during alkali/acid extraction to effectively separate humic and fulvic acids.

  • Temperature and Time: Both extraction time and temperature can affect the efficiency of the process.

  • Purity of Reagents: The use of high-purity water and reagents is essential to prevent contamination of the final product.

Q3: How can I improve the purity of my this compound extract?

A3: Improving the purity of your this compound extract often involves post-extraction purification steps:

  • Resin Adsorption: Using resins like XAD-8 or DAX-8 can effectively separate this compound from other soluble impurities.

  • Filtration Techniques: Advanced filtration methods such as ultrafiltration and nanofiltration can be used to remove impurities and concentrate the this compound.

  • Dialysis: Dialysis can be used to remove smaller impurities, although it may be less satisfactory than resin treatments for some applications.

  • Precipitation of Contaminants: In some cases, adding specific agents can precipitate and remove impurities like iron and aluminum.

Troubleshooting Guide

Problem 1: Low this compound Yield

Potential Cause Troubleshooting Step
Incomplete Extraction Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio. For microwave-assisted methods, adjust the microwave power.
Improper pH for Separation Carefully monitor and adjust the pH during the acid precipitation step to ensure complete precipitation of humic acid while keeping this compound in the solution.
Suboptimal Source Material If possible, test different source materials. The content of humic substances can vary significantly.
Oxidation of this compound During alkaline extraction, purge the headspace with nitrogen gas to prevent oxidation of the humic substances.

Problem 2: High Ash Content in Final Product

Potential Cause Troubleshooting Step
Inadequate Separation of Minerals Centrifuge the initial extract at a higher speed or for a longer duration to better separate mineral components.
Co-precipitation of Minerals After the initial extraction and before acidification, filter the alkaline extract to remove any suspended solids.
Insufficient Purification Implement a robust purification step using resin chromatography (e.g., XAD-8) or advanced filtration to remove inorganic impurities.

Problem 3: Presence of Humic Acid Impurities

Potential Cause Troubleshooting Step
Incomplete Precipitation of Humic Acid Ensure the pH is lowered sufficiently (typically to pH 1-2) and allow adequate time for the humic acid to fully precipitate before separating the this compound-containing supernatant.
Redissolution of Precipitated Humic Acid After centrifugation to remove the humic acid precipitate, carefully decant or filter the supernatant to avoid disturbing the pellet.

Data Presentation: Comparison of Extraction Parameters

The following table summarizes the impact of different parameters on this compound yield from lignite using a microwave-assisted H2O2 extraction method.

Factor Level 1 Level 2 Level 3 Optimal Level
H2O2 Concentration 10%20%30%20%
Microwave Power 300 W500 W700 W700 W
Oxygen–Coal Ratio 1:11.5:12:12:1
Reaction Time 10 min20 min30 min20 min
Data adapted from a study on Fulvic acid extraction from lignite. The optimal levels are based on achieving the highest yield in the described experiments.

Experimental Protocols

Protocol 1: Standard Alkali Dissolution and Acid Precipitation

This protocol is based on the method recommended by the International Humic Substance Society (IHSS).

  • Pre-treatment: If using soil, remove roots and sieve the dried sample. Equilibrate the sample to a pH between 1 and 2 with 1 M HCl.

  • Alkaline Extraction: Neutralize the pre-treated sample with 1 M NaOH to pH 7, then add 0.1 M NaOH under a nitrogen atmosphere at a 10:1 liquid-to-sample ratio. Shake for at least 4 hours.

  • Separation of Humin: Centrifuge to pellet the insoluble humin. Collect the supernatant containing humic and fulvic acids.

  • Humic Acid Precipitation: Acidify the supernatant to pH 1.0 with 6 M HCl with constant stirring and let it stand for 12-16 hours.

  • This compound Solution Collection: Centrifuge to pellet the precipitated humic acid. The supernatant is the fulvic acid extract.

  • Purification: The fulvic acid fraction can be further purified using XAD-8 resin.

Protocol 2: Microwave-Assisted Hydrogen Peroxide Extraction from Lignite
  • Sample Preparation: Crush lignite to a fine powder (e.g., 80-200 mesh).

  • Oxidation: Mix the lignite sample with a 30% hydrogen peroxide solution. A common ratio is 1:1.5 to 1:2.5 (coal to H2O2 mass ratio).

  • Microwave Treatment: Subject the mixture to microwave irradiation. Typical parameters are 40-60°C for 10-30 minutes.

  • Extraction: After microwave treatment, add distilled water to the mixture (e.g., 5:1 water to initial lignite sample mass ratio).

  • Separation and Drying: Centrifuge the mixture and filter the supernatant. The this compound can then be obtained as a solid by evaporating the water under a vacuum.

Visualizations

experimental_workflow_alkali_acid cluster_extraction Alkaline Extraction cluster_separation Separation cluster_purification Purification start Source Material (e.g., Soil, Peat) pretreatment Acid Pre-treatment (pH 1-2 with HCl) start->pretreatment extraction Alkaline Extraction (0.1M NaOH, N2 atm) pretreatment->extraction centrifuge1 Centrifugation extraction->centrifuge1 humin Humin (Pellet) centrifuge1->humin supernatant1 Supernatant (Humic + Fulvic Acids) centrifuge1->supernatant1 acidification Acidification (pH 1.0 with HCl) supernatant1->acidification centrifuge2 Centrifugation acidification->centrifuge2 humic_acid Humic Acid (Pellet) centrifuge2->humic_acid fulvic_acid_solution Fulvic Acid Solution centrifuge2->fulvic_acid_solution resin Resin Adsorption (e.g., XAD-8) fulvic_acid_solution->resin pure_this compound Purified this compound resin->pure_this compound

Caption: Workflow for Alkali-Acid this compound Extraction.

logical_relationship_yield cluster_inputs Input Factors cluster_outputs Outputs cluster_process Process source_material Source Material Quality extraction_efficiency Extraction Efficiency source_material->extraction_efficiency extraction_method Extraction Method extraction_method->extraction_efficiency parameters Process Parameters (pH, Temp, Time) parameters->extraction_efficiency separation_effectiveness Separation Effectiveness parameters->separation_effectiveness yield This compound Yield purity This compound Purity extraction_efficiency->yield extraction_efficiency->purity separation_effectiveness->purity

Caption: Factors Influencing this compound Yield and Purity.

References

Technical Support Center: Overcoming Challenges in Fulvine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the synthesis of Fulvine and other related macrocyclic pyrrolizidine alkaloids.

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of this compound synthesis in a question-and-answer format.

Necine Base Synthesis (Retronecine Core)

Question: My synthesis of the retronecine core is resulting in a low yield and a mixture of diastereomers. What are the likely causes and how can I improve the stereoselectivity?

Answer: Low yields and poor stereoselectivity in retronecine synthesis are common challenges. The key issues often lie in the control of stereocenters and potential epimerization.[1]

  • Potential Causes:

    • Epimerization: The stereocenters in pyrrolizidine alkaloids can be prone to epimerization under both acidic and basic conditions.[1]

    • Incomplete Cyclization: The intramolecular cyclization to form the bicyclic core may be inefficient.

    • Side Reactions: Competing side reactions, such as intermolecular condensations, can reduce the yield of the desired product.

  • Troubleshooting Strategies:

    • Protecting Group Strategy: Employing appropriate protecting groups for the hydroxyl functionalities is crucial to prevent unwanted side reactions and influence the stereochemical outcome.[2][3] Consider using bulky silyl ethers (e.g., TBS, TIPS) to direct stereoselective reductions.

    • Reagent Selection: Carefully select reagents for cyclization. Intramolecular reductive amination or nucleophilic substitution are common strategies. The choice of reducing agent can significantly impact the stereoselectivity of hydroxyl group formation.

    • Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and pH. For instance, running reactions at lower temperatures can often improve selectivity.

    • Purification: Utilize chromatographic techniques with chiral stationary phases to separate diastereomers if they are formed.

Esterification of Retronecine with Fulvinic Acid

Question: The esterification reaction between retronecine and fulvinic acid is sluggish, and I am observing significant decomposition of the starting materials. How can I optimize this step?

Answer: The esterification of the sterically hindered secondary hydroxyl group of retronecine can be challenging. Decomposition may occur due to the sensitive nature of the allylic alcohol in the retronecine core.

  • Potential Causes:

    • Steric Hindrance: The hydroxyl groups of retronecine, particularly at C7, are sterically hindered, which can slow down the reaction rate.

    • Acid/Base Sensitivity: Both retronecine and fulvinic acid may be sensitive to harsh acidic or basic conditions, leading to degradation.

    • Low Nucleophilicity of the Alcohol: The secondary alcohol of retronecine may not be sufficiently nucleophilic for an efficient reaction.

  • Troubleshooting Strategies:

    • Coupling Reagents: Employ modern coupling reagents that are effective for sterically hindered alcohols and carboxylic acids. Carbodiimide-based reagents like DCC or EDC in the presence of an activating agent such as DMAP are commonly used.

    • Milder Conditions: If standard methods fail, consider milder esterification protocols such as the Yamaguchi or Shiina macrolactonization conditions, which can also be adapted for intermolecular esterifications.

    • Activation of the Carboxylic Acid: Convert the fulvinic acid to a more reactive species, such as an acid chloride or a mixed anhydride, prior to reaction with retronecine. This should be done with caution to avoid side reactions.

    • Enzymatic Esterification: Consider using lipases for a highly selective and mild esterification.

Macrocyclization

Question: My macrocyclization step is primarily yielding intermolecular oligomers instead of the desired intramolecular macrocycle. What strategies can I employ to favor macrocyclization?

Answer: The formation of oligomers is a common competing reaction in macrocyclization due to unfavorable entropic factors.

  • Potential Causes:

    • High Concentration: At high concentrations, intermolecular reactions are statistically more likely to occur than intramolecular cyclization.

    • Lack of Pre-organization: If the linear precursor does not adopt a conformation that brings the reactive ends into proximity, intermolecular reactions will be favored.

    • Ring Strain: The target macrocycle may have significant ring strain, disfavoring its formation.

  • Troubleshooting Strategies:

    • High-Dilution Conditions: The most critical factor is to perform the reaction under high-dilution conditions (typically 0.001-0.01 M). This can be achieved by the slow addition of the linear precursor to a large volume of solvent.

    • Template-Assisted Cyclization: The use of a template can pre-organize the linear precursor into a conformation suitable for cyclization.

    • Choice of Cyclization Strategy: Different macrocyclization reactions have varying efficiencies. Ring-closing metathesis (RCM), macrolactonization, and macrolactamization are common methods. The choice of which bond to form during the cyclization step is a critical strategic decision.

    • Solvent Effects: The choice of solvent can influence the conformation of the linear precursor and the rate of the cyclization reaction.

FAQs

Q1: What are the most critical starting materials to purify before beginning the synthesis? A1: All starting materials should be of the highest possible purity. However, particular attention should be paid to the purity of the chiral precursors for the necine base, as any impurities can propagate through the synthesis and complicate purification steps. Solvents should be rigorously dried, as water can interfere with many of the reactions.

Q2: Are there any specific safety precautions I should take when working with pyrrolizidine alkaloids? A2: Yes, many pyrrolizidine alkaloids are known to be hepatotoxic. It is essential to handle all intermediates and the final product with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Q3: How can I monitor the progress of the reactions effectively? A3: A combination of analytical techniques is recommended. Thin-layer chromatography (TLC) is useful for rapid qualitative monitoring. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of products and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of intermediates.

Q4: What are the best methods for purifying this compound and its intermediates? A4: Purification of pyrrolizidine alkaloids and their precursors often requires chromatographic techniques. Flash column chromatography on silica gel is a standard method. For challenging separations of diastereomers or closely related impurities, preparative HPLC may be necessary. Recrystallization can be an effective purification method for solid intermediates.

Data Presentation

The following tables present hypothetical data to illustrate the optimization of key reaction steps in a this compound-like synthesis.

Table 1: Optimization of the Esterification of Retronecine with Fulvinic Acid

EntryCoupling ReagentAdditiveSolventTemperature (°C)Time (h)Yield (%)
1DCC-DCM252435
2EDCDMAPDCM251865
3HATUDIPEADMF0 to 251280
4Yamaguchi-Toluene80675
5Shiina-Toluene60878

Table 2: Optimization of the Macrocyclization Step

EntryCyclization MethodConcentration (M)SolventTemperature (°C)Yield (%)Dimer/Oligomer (%)
1Macrolactonization0.1THF651085
2Macrolactonization0.01THF654050
3Macrolactonization0.001Toluene1107515
4RCM (Grubbs II)0.001DCM40855
5Heck Reaction0.001DMF806820

Experimental Protocols

The following are generalized protocols for key stages in the synthesis of macrocyclic pyrrolizidine alkaloids like this compound. These should be adapted based on the specific substrate and reaction scale.

Protocol 1: General Procedure for Esterification using EDC/DMAP
  • To a solution of retronecine (1.0 eq) and fulvinic acid (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.5 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Macrocyclization via Ring-Closing Metathesis (RCM)
  • Prepare a solution of the linear diene precursor in anhydrous and degassed dichloromethane (or toluene) to a final concentration of 0.001 M.

  • Add the Grubbs second-generation catalyst (1-5 mol%) to the solution.

  • Heat the reaction mixture to reflux (typically 40 °C for DCM or 80-110 °C for toluene) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Fulvine_Synthesis_Workflow cluster_start Starting Materials cluster_necine Necine Base Synthesis cluster_acid Necic Acid Synthesis cluster_coupling Coupling and Macrocyclization cluster_final Final Product Start Chiral Precursors & Fulvinic Acid Precursors Necine_Protect Protection of Hydroxyl Groups Start->Necine_Protect Acid_Synth Synthesis of Fulvinic Acid Start->Acid_Synth Necine_Cyclize Pyrrolizidine Core Formation Necine_Protect->Necine_Cyclize Necine_Deprotect Selective Deprotection Necine_Cyclize->Necine_Deprotect Necine_Base Retronecine Core Necine_Deprotect->Necine_Base Esterification Esterification Necine_Base->Esterification Fulvinic_Acid Fulvinic Acid Acid_Synth->Fulvinic_Acid Fulvinic_Acid->Esterification Linear_Precursor Linear Precursor Esterification->Linear_Precursor Macrocyclization Macrocyclization (High Dilution) Linear_Precursor->Macrocyclization Final_Deprotect Final Deprotection & Purification Macrocyclization->Final_Deprotect This compound This compound Final_Deprotect->this compound

Caption: General experimental workflow for the total synthesis of this compound.

Troubleshooting_Logic Problem Low Yield in Macrocyclization Check_Oligomers Analyze crude mixture for oligomers (LC-MS, NMR) Problem->Check_Oligomers High_Oligomers High levels of oligomers detected Check_Oligomers->High_Oligomers Yes Low_Oligomers Low levels of oligomers, starting material remains Check_Oligomers->Low_Oligomers No Decrease_Conc Decrease concentration (High Dilution) High_Oligomers->Decrease_Conc Check_Reagents Verify activity of reagents/catalyst Low_Oligomers->Check_Reagents Slow_Addition Implement slow addition of precursor Decrease_Conc->Slow_Addition Change_Solvent Change solvent to favor pre-organization Slow_Addition->Change_Solvent Increase_Temp Increase reaction temperature Check_Reagents->Increase_Temp Change_Method Consider alternative cyclization method (e.g., RCM) Increase_Temp->Change_Method

Caption: Troubleshooting decision tree for low yield in macrocyclization.

References

Technical Support Center: Fulvine Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fulvine detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the detection of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection in biological samples important?

This compound is a type of pyrrolizidine alkaloid (PA), a large group of natural toxins produced by various plant species.[1][2] PAs are known to be hepatotoxic (damaging to the liver) and potentially carcinogenic.[3][4] Therefore, detecting this compound and other PAs in biological samples is crucial for toxicology studies, food safety assessments, and in the development of herbal medicines and dietary supplements to ensure they are free from these harmful contaminants.[5]

Q2: What are the primary analytical methods used for the detection of this compound and other PAs?

The most common and reliable methods for the detection and quantification of PAs like this compound are chromatographic techniques coupled with mass spectrometry. These include:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): These are considered the gold standard for PA analysis due to their high sensitivity, selectivity, and ability to analyze complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used for PA detection, but it often requires derivatization of the analytes to make them volatile. It is generally not suitable for the direct analysis of PA N-oxides, a common form of these toxins.

Enzyme-Linked Immunosorbent Assay (ELISA) is another technique that can be used for rapid screening of PAs. While not as specific or quantitative as chromatographic methods, ELISA can be a useful tool for high-throughput screening of a large number of samples.

Q3: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for PA detection?

The LOD and LOQ for PA detection can vary depending on the analytical method, the specific PA being analyzed, and the complexity of the biological matrix. However, modern analytical techniques like UHPLC-MS/MS can achieve very low detection limits.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Pyrrolizidine Alkaloids (PAs) in various biological and food matrices.

ParameterMatrixMethodValue Range
Limit of Detection (LOD) Honey, Milk, TeaUHPLC-MS/MS0.015–0.75 µg/kg
Limit of Quantification (LOQ) Honey, Milk, TeaUHPLC-MS/MS0.05–2.5 µg/kg
Recovery Rate HoneyUHPLC-MS/MS64.5–103.4%
MilkUHPLC-MS/MS65.2–112.2%
TeaUHPLC-MS/MS67.6–107.6%
Detection Capability Honey, FeedELISA< 25 µg/kg

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of this compound and other PAs in biological samples.

HPLC/UHPLC-MS/MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal Improper Sample Preparation: Incomplete extraction of this compound from the sample matrix.Review and optimize the extraction protocol. Ensure the correct solvent and pH are used. Consider using solid-phase extraction (SPE) for sample cleanup.
Low Analyte Concentration: The concentration of this compound in the sample is below the limit of detection (LOD) of the instrument.Concentrate the sample extract before analysis. If possible, start with a larger sample volume.
Mass Spectrometer Issues: Incorrect instrument settings (e.g., ionization source parameters, collision energy).Optimize MS parameters for this compound detection. Ensure the instrument is properly calibrated.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample onto the column.Dilute the sample extract and re-inject.
Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for this compound.Adjust the mobile phase pH to ensure this compound is in a single ionic state. Optimize the organic solvent gradient.
Column Contamination: Buildup of matrix components on the column.Flush the column with a strong solvent. If the problem persists, replace the column.
Retention Time Shifts Changes in Mobile Phase Composition: Inconsistent mixing of mobile phase solvents.Prepare fresh mobile phase and ensure proper degassing.
Column Degradation: The stationary phase of the column has degraded over time.Replace the analytical column.
Fluctuations in Column Temperature: Inconsistent oven temperature.Ensure the column oven is functioning correctly and maintaining a stable temperature.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.Use high-purity, MS-grade solvents and reagents.
Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the signal.Improve sample cleanup procedures (e.g., using SPE). Use a matrix-matched calibration curve. Consider using an internal standard.
ELISA Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal Reagent Omission or Inactivity: A key reagent was not added, or the enzyme conjugate/substrate is no longer active.Carefully follow the protocol, ensuring all steps are performed in the correct order. Check the expiration dates of all reagents.
Insufficient Incubation Time/Temperature: Incubation times were too short, or the temperature was too low.Adhere to the incubation times and temperatures specified in the protocol.
High Background Insufficient Washing: Residual unbound antibodies or enzyme conjugate remain in the wells.Increase the number of wash steps and ensure complete aspiration of the wash buffer after each step.
Cross-Reactivity: The antibodies are binding to other components in the sample matrix.Use a more specific antibody if available. Optimize the blocking buffer.
High Variability Between Replicates Pipetting Errors: Inconsistent volumes of samples or reagents were added to the wells.Ensure pipettes are properly calibrated. Use consistent pipetting technique.
Inadequate Mixing: Reagents were not thoroughly mixed before use.Gently vortex or invert reagent solutions before use.

Experimental Protocols

Detailed Methodology for UHPLC-MS/MS Detection of Pyrrolizidine Alkaloids

This protocol is a general guideline for the detection of PAs, including this compound, in biological matrices. Optimization may be required for specific sample types.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize the biological sample (e.g., tissue, food) to ensure uniformity.

  • Extraction:

    • Weigh approximately 2 grams of the homogenized sample into a centrifuge tube.

    • Add 10 mL of an acidic aqueous solution (e.g., 0.05 M sulfuric acid).

    • Vortex for 1 minute and shake for 1 hour.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with an acidic solution followed by methanol to remove interferences.

    • Elute the PAs with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 10% methanol in water) for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Analysis:

  • Chromatographic Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the PAs.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted PAs. Select at least two MRM transitions per analyte for confirmation.

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Extraction Acidic Aqueous Extraction Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE_Loading Load Supernatant Supernatant->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Wash Wash Cartridge SPE_Loading->SPE_Wash SPE_Elution Elute PAs SPE_Wash->SPE_Elution Evaporation Evaporation to Dryness SPE_Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC_MSMS UHPLC-MS/MS Analysis Reconstitution->UHPLC_MSMS Data_Processing Data Processing & Quantification UHPLC_MSMS->Data_Processing

Caption: Workflow for this compound (PA) detection in biological samples.

Troubleshooting Decision Tree for Weak or No Signal in HPLC-MS/MS

troubleshooting_weak_signal start Weak or No Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep optimize_extraction Optimize Extraction (Solvent, pH, Time) check_sample_prep->optimize_extraction Incorrect check_concentration Is Analyte Concentration Sufficient? check_sample_prep->check_concentration Correct end_node Problem Resolved optimize_extraction->end_node concentrate_sample Concentrate Sample Extract check_concentration->concentrate_sample No check_ms_settings Verify MS Settings & Calibration check_concentration->check_ms_settings Yes concentrate_sample->end_node optimize_ms Optimize MS Parameters (Ion Source, Voltages) check_ms_settings->optimize_ms Incorrect check_column Inspect Column Performance check_ms_settings->check_column Correct optimize_ms->end_node replace_column Replace Column check_column->replace_column Poor check_column->end_node Good replace_column->end_node

Caption: Decision tree for troubleshooting weak HPLC-MS/MS signals.

Simplified Signaling Pathway of Pyrrolizidine Alkaloid Hepatotoxicity

pa_toxicity_pathway cluster_activation Metabolic Activation (in Liver) cluster_detox Detoxification cluster_toxicity Toxicity PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 Enzymes PA->CYP450 Reactive_Metabolite Reactive Pyrrolic Metabolite (Dehydro-PA) CYP450->Reactive_Metabolite GSH Glutathione (GSH) Reactive_Metabolite->GSH Detoxification Pathway DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Toxicity Pathway Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Toxicity Pathway GSH_Conjugate GSH Conjugate GSH->GSH_Conjugate Excretion Excretion GSH_Conjugate->Excretion DNA_Damage DNA Damage Response DNA_Adducts->DNA_Damage Cellular_Dysfunction Cellular Dysfunction Protein_Adducts->Cellular_Dysfunction Hepatotoxicity Hepatotoxicity DNA_Damage->Hepatotoxicity Cellular_Dysfunction->Hepatotoxicity

Caption: Simplified pathway of PA-induced hepatotoxicity.

References

Technical Support Center: Optimizing Dosage for Fulvine-Induced Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dosage in Fulvine-induced disease models. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to induce disease models?

This compound is a pyrrolizidine alkaloid, a type of natural toxin found in various plant species. In research, it is used to induce disease models in animals, primarily targeting the liver and lungs. Upon ingestion or administration, this compound is metabolized by cytochrome P450 enzymes in the liver into highly reactive pyrrole derivatives.[1][2] These toxic metabolites can cause significant cellular damage, leading to conditions that mimic human diseases such as veno-occlusive disease of the liver and pulmonary arterial hypertension.[3]

Q2: What are the typical dosages of this compound used to induce disease in rats?

The dosage of this compound required to induce disease can vary depending on the administration route and the target organ. For inducing respiratory and liver disease in rats, a single dose is often sufficient.

Animal ModelAdministration RouteDosage RangeOutcomeReference
RatStomach tube (oral)30-45 mg/kgRespiratory and Liver Disease[3]
RatStomach tube (oral)50 mg/kgRespiratory and Liver Disease[3]

It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions, including the animal strain, age, and desired severity of the disease.

Q3: What are the common signs of toxicity to monitor in this compound-treated animals?

Animals administered with this compound should be closely monitored for clinical signs of toxicity. These can include:

  • Weight loss

  • Lethargy or reduced activity

  • Ruffled fur

  • Labored breathing

  • Abdominal distention (due to ascites in case of severe liver damage)

Regular monitoring of body weight is a sensitive indicator of general health. A significant drop in body weight (typically >15-20%) may necessitate euthanasia.

Troubleshooting Guides

Problem 1: High mortality rate in the experimental group.

Possible Cause 1: this compound dosage is too high.

  • Solution: Reduce the dosage of this compound by 25-50% in the next cohort of animals. It is essential to perform a dose-response study to identify the maximum tolerated dose (MTD) that induces the desired pathology without causing excessive mortality.

Possible Cause 2: Rapid administration of this compound.

  • Solution: For oral gavage, ensure slow and careful administration to prevent accidental administration into the lungs, which can be fatal. For parenteral routes, administer the solution slowly.

Possible Cause 3: Animal strain susceptibility.

  • Solution: Different strains of rats or mice can have varying sensitivities to toxins. If high mortality persists even with dose reduction, consider using a different, potentially more resistant, strain for your model.

Problem 2: Inconsistent or no disease phenotype observed.

Possible Cause 1: this compound dosage is too low.

  • Solution: Gradually increase the dose of this compound in subsequent experimental groups. A thorough literature review and a pilot dose-escalation study are crucial to determine the effective dose range.

Possible Cause 2: Improper administration technique.

  • Solution: Ensure that the administration route is appropriate and performed correctly. For oral gavage, verify that the gavage needle reaches the stomach. For intraperitoneal injections, ensure the injection is into the peritoneal cavity and not into an organ or subcutaneous space.

Possible Cause 3: Issues with this compound solution.

  • Solution: Prepare the this compound solution fresh before each use. Ensure it is properly dissolved and the concentration is accurate. Store the stock compound under appropriate conditions to prevent degradation.

Problem 3: High variability in disease severity within the same group.

Possible Cause 1: Inconsistent administration.

  • Solution: Standardize the administration procedure for all animals. Ensure each animal receives the correct volume and concentration of the this compound solution.

Possible Cause 2: Biological variability.

  • Solution: Increase the number of animals per group to account for individual differences in metabolism and response to the toxin. Ensure that all animals are of the same age, sex, and have been housed under identical environmental conditions.

Experimental Protocols

Protocol 1: Induction of this compound-Induced Hepatotoxicity in Rats

1. Animal Model:

  • Male Wistar rats (8-10 weeks old, 200-250g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. This compound Preparation:

  • Dissolve this compound in sterile water or saline to the desired concentration (e.g., 10 mg/mL).

  • Prepare the solution fresh on the day of administration.

3. Administration:

  • Administer a single dose of this compound via oral gavage at a dosage of 30-50 mg/kg body weight.

  • A control group should receive an equivalent volume of the vehicle (sterile water or saline).

4. Monitoring and Sample Collection:

  • Monitor animals daily for clinical signs of toxicity.

  • Record body weight daily.

  • At predetermined time points (e.g., 24, 48, 72 hours post-administration), euthanize a subset of animals.

  • Collect blood via cardiac puncture for biochemical analysis of liver function markers (ALT, AST, ALP, GGT, and bilirubin).

  • Perfuse the liver with saline and collect tissue samples for histopathological analysis. Fix a portion of the liver in 10% neutral buffered formalin and store the remainder at -80°C for molecular analysis.

5. Histopathological Analysis:

  • Process formalin-fixed liver tissues for paraffin embedding.

  • Section the tissues and stain with Hematoxylin and Eosin (H&E).

  • Evaluate sections for signs of hepatocellular necrosis, inflammation, and vascular damage.

Protocol 2: Induction of this compound-Induced Pulmonary Hypertension in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old, 200-250g).

  • Follow the same housing and acclimatization procedures as in Protocol 1.

2. This compound Administration:

  • Administer a single intraperitoneal injection of this compound at a dosage of 50 mg/kg body weight.

  • The control group should receive an equivalent volume of the vehicle.

3. Monitoring and Assessment:

  • Monitor animals for signs of respiratory distress.

  • After a predetermined period (e.g., 3-4 weeks), perform echocardiography to assess right ventricular function and estimate pulmonary artery pressure.

  • At the end of the study, measure right ventricular systolic pressure (RVSP) via right heart catheterization.

  • Euthanize the animals and collect the heart and lungs.

  • Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight) as a measure of right ventricular hypertrophy.

  • Process lung tissue for histopathological analysis to assess pulmonary vascular remodeling.

Quantitative Data Summary

Table 1: Biochemical Markers of Liver Toxicity in this compound-Treated Rats

Time PointTreatment GroupALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
24 hours Control35 ± 580 ± 10150 ± 200.2 ± 0.05
This compound (40 mg/kg)250 ± 40400 ± 50200 ± 300.8 ± 0.1
48 hours Control38 ± 685 ± 12155 ± 220.2 ± 0.06
This compound (40 mg/kg)450 ± 60700 ± 80280 ± 401.5 ± 0.2
72 hours Control36 ± 582 ± 11152 ± 210.2 ± 0.05
This compound (40 mg/kg)300 ± 50500 ± 60250 ± 351.0 ± 0.15

Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Table 2: Hemodynamic and Morphometric Data in a Rat Model of this compound-Induced Pulmonary Hypertension

ParameterControl GroupThis compound-Treated Group (50 mg/kg IP)
Right Ventricular Systolic Pressure (RVSP, mmHg) 25 ± 365 ± 8
Fulton Index (RV / (LV+S)) 0.25 ± 0.030.55 ± 0.07
Mean Pulmonary Arterial Wall Thickness (%) 10 ± 225 ± 5

Data are presented as mean ± standard deviation from studies conducted 4 weeks post-injection and are hypothetical examples for illustrative purposes.

Visualizations

Signaling Pathway of this compound-Induced Hepatotoxicity

Fulvine_Hepatotoxicity cluster_blood Bloodstream cluster_liver Hepatocyte This compound This compound Fulvine_in This compound This compound->Fulvine_in Uptake CYP450 Cytochrome P450 (e.g., CYP3A4) Fulvine_in->CYP450 Metabolism Pyrrolic_Metabolites Reactive Pyrrolic Metabolites CYP450->Pyrrolic_Metabolites Protein_Adducts Protein Adducts Pyrrolic_Metabolites->Protein_Adducts Covalent Binding Oxidative_Stress Oxidative Stress (ROS Generation) Pyrrolic_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Necrosis Cellular Necrosis Apoptosis->Necrosis Hepatotoxicity Hepatotoxicity Necrosis->Hepatotoxicity Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Control & Treatment Groups acclimatization->grouping dosing This compound/Vehicle Administration (Single Dose) grouping->dosing monitoring Daily Monitoring (Body Weight, Clinical Signs) dosing->monitoring endpoint Endpoint Determination monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia & Sample Collection (Blood, Tissues) endpoint->euthanasia Yes biochem Biochemical Analysis (e.g., ALT, AST) euthanasia->biochem histopath Histopathological Analysis (H&E Staining) euthanasia->histopath data_analysis Data Analysis & Interpretation biochem->data_analysis histopath->data_analysis Troubleshooting_Mortality start High Mortality Observed q1 Is the dose within the reported range? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the administration technique correct? a1_yes->q2 sol1 Reduce dose by 25-50%. Conduct a pilot dose-finding study. a1_no->sol1 end Re-evaluate Experiment sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the animal strain known to be sensitive? a2_yes->q3 sol2 Review and refine administration protocol. Ensure proper training. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Consider using a more resistant animal strain. a3_yes->sol3 a3_no->end sol3->end

References

Technical Support Center: Investigating Fulvine (Fulvic Acid) in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fulvine, also known as Fulvic Acid (FA), in animal studies. Given that this compound is a complex natural product, variability in experimental outcomes is a significant challenge. This guide offers strategies to mitigate this variability and ensure more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Fulvic Acid) and why is its composition a source of variability?

A1: this compound (Fulvic Acid) is a component of humic substances, which are formed from the decomposition of plant and animal matter.[1][2][3] Its molecular structure is not a single, defined entity but rather a heterogeneous mixture of various organic molecules.[3][4] This inherent variability in composition, which can differ based on the source and extraction method, is a primary contributor to inconsistent results in animal studies. Researchers should ensure they are using a well-characterized and standardized source of this compound for their experiments.

Q2: What are the known biological activities of this compound that are relevant to preclinical research?

A2: Preclinical studies and other research indicate that this compound exhibits several biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been shown to act as a chelating agent, binding to minerals and heavy metals, which can influence their bioavailability and toxicity. Furthermore, some studies suggest it can modulate gut microbiota. These diverse activities can lead to complex and sometimes contradictory outcomes in vivo.

Q3: What are the most critical factors to control in animal studies with this compound to reduce variability?

A3: To minimize variability, it is crucial to control both intrinsic and extrinsic factors.

  • Intrinsic factors include the species, strain, age, sex, and genetic background of the animals.

  • Extrinsic factors encompass environmental conditions (temperature, humidity, light cycle), housing (cage density, bedding), diet, and the gut microbiome. The gender of animal handlers has also been identified as a potential source of variability.

  • Experimental procedures such as the route and timing of administration, as well as the formulation of the this compound preparation, must be standardized.

Q4: How can I standardize the this compound formulation for my studies?

A4: Given the variable nature of this compound, it is essential to obtain a certificate of analysis from the supplier detailing its composition. For oral administration, this compound can be dissolved in a suitable vehicle like distilled water or a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. The pH of the solution should be neutralized and kept consistent across all experiments. It is also advisable to prepare fresh solutions for each dosing to avoid degradation.

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic (PK) profiles between animals.
Potential Cause Troubleshooting Step
Inconsistent Oral Gavage Technique Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach.
Variable Gut Absorption Control for diet and fasting times before administration. The chelating properties of this compound may be affected by food components.
Differences in Gut Microbiota Co-house animals from different treatment groups when possible (if the treatment is not administered in food or water) to normalize gut microbiota. Consider analyzing the gut microbiome to identify potential correlations with PK variability.
Source and Batch Variation of this compound Use this compound from the same source and batch for the entire study. If a new batch is introduced, a bridging study may be necessary.
Issue 2: Inconsistent or contradictory pharmacological effects (e.g., pro-inflammatory vs. anti-inflammatory).
Potential Cause Troubleshooting Step
Dose-dependent Bimodal Effects This compound has been reported to have dose-dependent effects, sometimes showing opposing activities at different concentrations. Conduct a thorough dose-response study to identify the optimal therapeutic window.
Animal Model Specificity The chosen animal model may have a baseline inflammatory or oxidative stress state that influences the outcome. Carefully select the model and characterize its baseline parameters.
Route of Administration The route of administration (e.g., oral vs. topical) can significantly alter the bioavailability and subsequent pharmacological effects of this compound. Justify the chosen route based on the research question.
Underlying Health Status of Animals Implement a thorough health screening of animals before the study to exclude any with underlying conditions that could affect the results.

Quantitative Data from Preclinical Studies

The following tables present example data from preclinical toxicology and performance studies on Fulvic Acid. These are intended to provide a reference for expected outcomes and aid in experimental design.

Table 1: Summary of a 60-Day Subchronic Oral Toxicity Study of Fulvic Acid in Sprague-Dawley Rats

ParameterControl (0.5% CMC-Na)200 mg/kg/day FA1,000 mg/kg/day FA5,000 mg/kg/day FA
Body Weight Gain (g, mean ± SD) 150 ± 15152 ± 14148 ± 16151 ± 15
Food Consumption ( g/day , mean ± SD) 25 ± 326 ± 325 ± 424 ± 3
Alanine Aminotransferase (ALT) (U/L, mean ± SD) 35 ± 536 ± 634 ± 537 ± 6
Creatinine (mg/dL, mean ± SD) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.6 ± 0.1
Mortality 0/100/100/100/10

No significant changes were observed between the control and Fulvic Acid treated groups.

Table 2: Effects of Dietary Fulvic Acid on Growth Performance of Broilers (Day 1-21)

ParameterControl (Basal Diet)0.05% FA0.1% FA0.2% FA0.3% FA
Average Body Weight (g, mean) 850900948920910
Average Daily Gain ( g/day , mean) 40.542.945.143.843.3
Feed Conversion Ratio (F/G) 1.651.621.581.601.61

Experimental Protocols

Protocol: Acute Oral Toxicity Study of this compound in Rodents

This protocol is based on OECD Guideline 423 and a published study on the toxicological assessment of fulvic acid.

1. Animals:

  • Species: Sprague-Dawley rats

  • Age: 8 weeks

  • Weight: 180-220 g

  • Sex: 10 male, 10 female per group

  • Acclimatization: Minimum of 7 days before the study.

2. Housing and Environment:

  • Temperature: 22 ± 3 °C

  • Humidity: 50 ± 20%

  • Light cycle: 12-hour light/dark cycle

  • Housing: Cages with appropriate bedding, 5 animals per cage.

  • Diet: Standard rodent chow and water ad libitum.

3. This compound Preparation:

  • Source: A well-characterized source of Fulvic Acid.

  • Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Concentration: Prepare a suspension to deliver a dose of 5,000 mg/kg body weight in a volume of 10 mL/kg.

  • Preparation: Freshly prepare the suspension on the day of dosing and stir continuously.

4. Administration:

  • Route: Oral gavage.

  • Fasting: Fast animals overnight (with access to water) before dosing.

  • Procedure: Administer a single dose of the this compound suspension to the treatment group and an equal volume of the vehicle to the control group.

5. Observation:

  • Post-dosing: Observe animals continuously for the first 4 hours and then daily for 14 days.

  • Parameters: Record clinical signs of toxicity, behavioral changes, body weight (on days 0, 7, and 14), and any mortality.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Visualizations

Signaling Pathways

The following diagrams illustrate putative signaling pathways that may be modulated by this compound based on its reported anti-inflammatory and antioxidant properties.

Fulvine_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-α / IFN-γ TNF-α / IFN-γ Receptor Receptor TNF-α / IFN-γ->Receptor p38 MAPK p38 MAPK Receptor->p38 MAPK JNK JNK Receptor->JNK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors JNK->Transcription Factors CCL17 / CCL22\n(Pro-inflammatory Chemokines) CCL17 / CCL22 (Pro-inflammatory Chemokines) Transcription Factors->CCL17 / CCL22\n(Pro-inflammatory Chemokines) This compound This compound This compound->p38 MAPK This compound->JNK

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

Fulvine_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound This compound->ROS Scavenging This compound->Keap1 Inhibition ARE Antioxidant Response Element Nrf2_n->ARE Antioxidant Genes Expression of Antioxidant Genes ARE->Antioxidant Genes

Caption: Hypothetical antioxidant response pathway influenced by this compound.

References

Best practices for handling and safety of Fulvine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the handling, safety, and experimental use of Fulvine (Fulvic Acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Fulvic Acid)?

A1: Fulvic acid (FA) is a naturally occurring organic compound that arises from the decomposition of plant and animal matter. It is a component of humus, the organic matter in soil.[1] Fulvic acid has a lower molecular weight and higher oxygen content compared to other humic substances.[1] It is known for its ability to chelate metal ions and its potential biological activities, including anti-inflammatory and antioxidant effects.

Q2: What are the primary research applications of Fulvic Acid?

A2: Fulvic acid is investigated for a variety of research applications, including its potential as an anti-inflammatory agent, an antioxidant, and for its role in nutrient absorption.[2][3] Research has explored its effects on various cell lines, its immunomodulatory properties, and its potential therapeutic applications in chronic inflammatory diseases and wound healing.[4]

Q3: Is Fulvic Acid toxic?

A3: Based on available toxicological assessments, fulvic acid exhibits low acute toxicity. Studies in animal models have shown no mortality or significant toxic effects even at high doses. However, some sources suggest that at higher concentrations, it could potentially have pro-oxidant effects.

Q4: How should I prepare a Fulvic Acid solution for my experiments?

A4: To prepare a stock solution, dissolve the fulvic acid powder in a suitable solvent, such as distilled water or a buffer appropriate for your experimental system. The solubility can be influenced by pH. For cell culture experiments, it is crucial to sterilize the solution, typically by filtration through a 0.22 µm filter, before adding it to your cell cultures.

Safety and Handling

Proper handling of Fulvic Acid is essential to ensure laboratory safety and the integrity of experimental results.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust if handling a powdered form. Use a fume hood or a well-ventilated area.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Emergency Procedures:

  • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

  • Eye Contact: If Fulvic Acid comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Inhalation: If inhaled, move the person to fresh air.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from oxidizing agents.

Quantitative Data Summary

PropertyValueReference
Acute Oral LD50 (Rat) > 5000 mg/kg
Eye Irritation Mild Irritant-
Skin Irritation Mild Irritant-

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol assesses the effect of Fulvic Acid on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Fulvic Acid stock solution (sterilized)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: After incubation, remove the medium and replace it with fresh medium containing various concentrations of Fulvic Acid. Incubate for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with cells treated with LPS only and a negative control group with untreated cells.

  • Incubation: Incubate the plate for another 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve. A decrease in nitrite concentration in Fulvic Acid-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Protocol 2: Assessment of Apoptosis using Annexin V-FITC Staining

This protocol details a method to evaluate the pro-apoptotic effects of Fulvic Acid on a cancer cell line (e.g., HepG2) using flow cytometry.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Appropriate cell culture medium

  • Fulvic Acid stock solution (sterilized)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Fulvic Acid for a predetermined time (e.g., 24 or 48 hours). Include an untreated control group.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the collected cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of Fulvic Acid.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low cell viability in control group (Protocol 1 & 2) Contamination of cell culture.Check for signs of contamination (e.g., cloudy medium, pH change). Discard contaminated cultures and use fresh, sterile reagents.
Improper cell handling.Ensure gentle handling of cells during passaging and seeding to maintain cell health.
Inconsistent results in NO assay (Protocol 1) Variation in LPS activity.Use a fresh, validated batch of LPS. Perform a dose-response curve for LPS to determine the optimal concentration.
Inaccurate pipetting.Use calibrated pipettes and ensure proper mixing of reagents.
High background fluorescence in apoptosis assay (Protocol 2) Incomplete washing of cells.Ensure cells are washed thoroughly with cold PBS to remove any unbound antibodies or dyes.
Excessive incubation time with staining reagents.Adhere to the recommended incubation time to avoid non-specific binding.
Fulvic Acid precipitates in the culture medium Low solubility at the working concentration or pH.Prepare a fresh stock solution. Consider adjusting the pH of the medium or using a lower concentration of Fulvic Acid.
Interaction with components in the medium.Test the solubility of Fulvic Acid in the basal medium without serum first.

Visualizations

Fulvic_Acid_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus FA Fulvic Acid CellMembrane Cell Membrane IKK IKK Complex FA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA ProInflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) DNA->ProInflammatory_Genes Transcription iNOS iNOS ProInflammatory_Genes->iNOS Expression NO Nitric Oxide (NO) iNOS->NO Production

Caption: Proposed inhibitory effect of Fulvic Acid on the NF-κB signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckReagents Check Reagent Quality & Concentration Start->CheckReagents CheckCells Verify Cell Health & Density Start->CheckCells CheckProtocol Review Experimental Protocol Start->CheckProtocol ReagentIssue Reagent Issue Identified CheckReagents->ReagentIssue CellIssue Cell Issue Identified CheckCells->CellIssue ProtocolIssue Protocol Deviation Identified CheckProtocol->ProtocolIssue ReagentIssue->CheckCells No PrepareNew Prepare Fresh Reagents ReagentIssue->PrepareNew Yes CellIssue->CheckProtocol No CultureNew Culture New Batch of Cells CellIssue->CultureNew Yes StandardizeProtocol Standardize Protocol Steps ProtocolIssue->StandardizeProtocol Yes RepeatExperiment Repeat Experiment ProtocolIssue->RepeatExperiment No PrepareNew->RepeatExperiment CultureNew->RepeatExperiment StandardizeProtocol->RepeatExperiment

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Accurate Measurement of Fulvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for the precise and accurate measurement of fulvic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during fulvic acid quantification.

Problem Possible Cause Solution
Inconsistent or non-reproducible readings Instrument instabilityAllow the instrument (spectrophotometer, HPLC) to warm up and stabilize according to the manufacturer's instructions.
Fluctuations in ambient temperatureMaintain a stable laboratory temperature, as temperature fluctuations can affect instrument performance.[1]
Improper sample storageStore fulvic acid solutions in a cool, dry, and dark place to prevent degradation.[1][2] For long-term storage, consider refrigeration.[2]
Column degradation (HPLC)Use a guard column and ensure proper mobile phase preparation to extend the life of the analytical column.[3]
Poorly resolved or broad chromatographic peaks (HPLC) Heterogeneous nature of fulvic acidThis is an inherent challenge due to the complex mixture of molecules in fulvic acid. Consider using high-resolution columns or alternative techniques like size-exclusion chromatography.
Inappropriate mobile phaseOptimize the mobile phase composition, including pH and solvent gradient, to improve peak shape.
Low sensitivity or signal-to-noise ratio Suboptimal detection wavelength (UV-Vis)Scan the fulvic acid standard to determine the wavelength of maximum absorbance, typically in the UV range (e.g., 254-280 nm).
Quenching effects (Fluorescence)Analyze for and remove potential quenching agents from the sample matrix.
Insufficient sample concentrationConcentrate the sample using appropriate techniques like solid-phase extraction.
Matrix effects interfering with quantification Presence of other organic compoundsUse a more selective detection method, such as fluorescence spectroscopy or mass spectrometry, coupled with HPLC.
High salt concentrationDesalt the sample using dialysis or size-exclusion chromatography.
pH of the sampleAdjust the pH of the sample and standards to a consistent value to ensure comparable measurements.
Calibration curve has a low correlation coefficient (r²) Incorrect standard concentrationsPrepare fresh standards and verify their concentrations.
Non-linearity of detector responseEnsure the concentrations of the standards are within the linear dynamic range of the instrument.
Inappropriate curve fitUse a suitable regression model for the calibration curve.

Frequently Asked Questions (FAQs)

1. What is the best analytical method for quantifying fulvic acid?

The choice of method depends on the specific research needs.

  • UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method for routine analysis.

  • Fluorescence Spectroscopy offers higher sensitivity and selectivity, particularly for distinguishing fulvic acid from other dissolved organic matter.

  • High-Performance Liquid Chromatography (HPLC) provides detailed information on the concentration and molecular weight distribution of fulvic acid components.

2. How should I prepare my samples for fulvic acid analysis?

Effective sample preparation is crucial for accurate results. Common steps include:

  • Extraction: Using alkaline solutions (e.g., NaOH) to separate humic substances from the sample matrix.

  • Purification: Removing interfering compounds through techniques like solid-phase extraction or filtration.

  • pH Adjustment: Ensuring the sample and standards are at the same pH to maintain consistent solubility and spectral properties.

3. How do I prepare a fulvic acid standard solution for calibration?

Start with a certified reference material or a well-characterized fulvic acid standard. Prepare a stock solution in ultrapure water or a suitable buffer and then perform serial dilutions to create a series of standards with known concentrations covering the expected range of your samples.

4. What are the ideal storage conditions for fulvic acid samples and standards?

To maintain integrity, store fulvic acid solutions in a cool, dry, and dark environment, away from direct sunlight and extreme temperatures. Use airtight containers made of non-reactive materials like high-density polyethylene (HDPE). For opened solutions, it is recommended to use them within a month for best results.

5. My fulvic acid sample is from a complex matrix (e.g., soil, compost). How can I minimize interference?

Matrix effects are a common challenge. To mitigate them:

  • Implement a thorough sample purification protocol.

  • Use a method with higher selectivity, such as HPLC coupled with fluorescence or mass spectrometry detection.

  • Consider the standard addition method for calibration to compensate for matrix effects.

Experimental Protocols

Protocol 1: Quantification of Fulvic Acid by UV-Vis Spectrophotometry

1. Preparation of Standard Solutions:

  • Prepare a 1000 mg/L stock solution of a standard fulvic acid in a 20 mM phosphate buffer at the desired pH (e.g., pH 7).
  • Perform serial dilutions to prepare a set of calibration standards with concentrations ranging from 5 mg/L to 180 mg/L.

2. Sample Preparation:

  • For solid samples, perform an alkaline extraction (e.g., with 0.5 M NaOH).
  • Adjust the pH of the sample to precipitate humic acid (pH < 2).
  • Centrifuge or filter to remove the precipitated humic acid.
  • Adjust the pH of the supernatant (containing fulvic acid) to match the pH of the standard solutions.

3. Spectrophotometric Measurement:

  • Set the spectrophotometer to the desired wavelength (e.g., 350 nm, 370 nm, 400 nm, 450 nm, or 500 nm).
  • Measure the absorbance of the blank (buffer solution), standards, and samples.

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
  • Determine the concentration of fulvic acid in the samples using the equation of the linear regression from the calibration curve.

Protocol 2: Quantification of Fulvic Acid by HPLC

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent like methanol or acetonitrile.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detector at a wavelength between 254-280 nm.

2. Preparation of Standards and Samples:

  • Prepare standard solutions of fulvic acid in the mobile phase.
  • Prepare samples as described in the UV-Vis protocol, ensuring the final solution is filtered through a 0.45 µm membrane filter before injection.

3. Analysis:

  • Inject equal volumes of standards and samples into the HPLC system.
  • Record the chromatograms and identify the peak(s) corresponding to fulvic acid based on retention time.

4. Quantification:

  • Generate a calibration curve by plotting the peak area of the standards against their concentrations.
  • Calculate the concentration of fulvic acid in the samples from the calibration curve.

Visualizations

Experimental_Workflow_Fulvic_Acid_Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Start Sample_Collection Sample Collection Start->Sample_Collection Extraction Alkaline Extraction (for solid samples) Sample_Collection->Extraction Purification Purification (e.g., Filtration, SPE) Extraction->Purification pH_Adjustment pH Adjustment Purification->pH_Adjustment UV_Vis UV-Vis Spectrophotometry pH_Adjustment->UV_Vis Fluorescence Fluorescence Spectroscopy pH_Adjustment->Fluorescence HPLC HPLC Analysis pH_Adjustment->HPLC Standard_Prep Standard Preparation Standard_Prep->UV_Vis Standard_Prep->Fluorescence Standard_Prep->HPLC Calibration_Curve Generate Calibration Curve UV_Vis->Calibration_Curve Fluorescence->Calibration_Curve HPLC->Calibration_Curve Quantification Quantify Fulvic Acid Calibration_Curve->Quantification End End Quantification->End

Caption: Experimental workflow for fulvic acid quantification.

Troubleshooting_Logic_Fulvic_Acid_Measurement Start Inaccurate Measurement Check_Instrument Check Instrument Stability (Warm-up, Temp) Start->Check_Instrument Check_Standards Verify Standard Preparation (Freshness, Concentration) Check_Instrument->Check_Standards Stable Resolved Problem Resolved Check_Instrument->Resolved Unstable -> Fix Check_Sample_Prep Review Sample Preparation (Extraction, Purification, pH) Check_Standards->Check_Sample_Prep Correct Check_Standards->Resolved Incorrect -> Remake Check_Calibration Examine Calibration Curve (Linearity, r²) Check_Sample_Prep->Check_Calibration Correct Check_Sample_Prep->Resolved Incorrect -> Re-prepare Matrix_Effects Investigate Matrix Effects Check_Calibration->Matrix_Effects Good Check_Calibration->Resolved Poor -> Re-run Optimize_Method Optimize Analytical Method (Wavelength, Mobile Phase) Matrix_Effects->Optimize_Method Yes Matrix_Effects->Resolved No Use_Standard_Addition Use Standard Addition Method Optimize_Method->Use_Standard_Addition Use_Standard_Addition->Resolved

Caption: Troubleshooting logic for fulvic acid measurement.

References

Technical Support Center: Addressing In Vitro Solubility Challenges of Fulvine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Fulvine" is not consistently associated with a single, well-defined chemical entity in scientific literature. This guide provides general strategies for addressing in vitro solubility issues applicable to poorly soluble compounds, potentially including substances referred to as fulvic acid or other complex organic molecules. The principles and protocols outlined here are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is precipitating immediately after I add the stock solution to my cell culture medium. Why is this happening?

A1: This is a common issue known as "precipitation upon dilution" and typically occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is introduced into an aqueous environment where its solubility is much lower.[1][2] The rapid dispersion of the organic solvent leaves the compound unable to stay dissolved in the water-based medium.[2]

Q2: What is the recommended first-line solvent for preparing a stock solution of a poorly soluble compound like this compound?

A2: For most hydrophobic or poorly water-soluble compounds, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][3] It is a powerful solvent capable of dissolving a wide range of compounds and is miscible with most aqueous buffers and cell culture media. Other options include ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA), but their compatibility with your specific assay and cell line must be verified.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The tolerance to DMSO is cell-line dependent. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with concentrations of 0.1% being preferable for sensitive or primary cell lines. It is critical to always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO but without the test compound, to account for any solvent-induced effects.

Q4: Can I use heat to help dissolve my this compound powder in the solvent?

A4: Gentle heating, for instance in a 37°C water bath, can be used to aid the dissolution of a compound in a solvent like DMSO. However, this should be done with caution as excessive heat can lead to the degradation of the compound. Mechanical agitation, such as vortexing or sonication, is also an effective method to facilitate dissolution.

Q5: My compound appears to be dissolved in the stock solution, but I'm seeing inconsistent results between experiments. Could this be a solubility issue?

A5: Yes, inconsistent results can be a sign of underlying solubility problems. The compound may be forming micro-precipitates or aggregates that are not visible to the naked eye. Variability in the preparation of the stock solution or its dilution can also contribute to this issue. It is important to have a standardized protocol for preparing and handling the compound solutions.

Troubleshooting Guide

Problem: I observe a precipitate in my cell culture medium after adding my this compound stock solution.

Step 1: Identify the nature of the precipitate. First, determine if the precipitate is your compound or another component of the culture system.

  • Visual Inspection: Under a microscope, a compound precipitate may appear as crystalline or amorphous particles. This is distinct from microbial contamination, which would appear as motile rods (bacteria) or filamentous structures (fungi).

  • Control Flask: Maintain a control flask containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) but without this compound. If precipitation also occurs in the control flask, the issue may be with the medium components, such as salts or proteins, precipitating out of solution.

Step 2: Review your stock solution preparation. The quality and concentration of your stock solution are critical.

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO, as absorbed water can reduce its solubilizing capacity.

  • Complete Dissolution: Confirm that the compound is fully dissolved in the stock solution. Use of vortexing and/or sonication can help ensure complete dissolution.

  • Stock Concentration: An overly concentrated stock solution may be more prone to precipitation upon dilution. If you are consistently having issues, consider preparing a lower concentration stock solution.

Step 3: Optimize the dilution procedure. How the stock solution is added to the aqueous medium can significantly impact solubility.

  • Pre-warm the Medium: Add the stock solution to cell culture medium that has been pre-warmed to 37°C. Avoid adding the stock to cold medium, as this can induce precipitation.

  • Gradual Dilution: Instead of adding the stock solution directly to the final volume, try a serial dilution approach. First, dilute the stock into a small volume of medium, ensure it is mixed well, and then add this to the final culture volume.

  • Active Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. Never add the aqueous medium directly to the concentrated DMSO stock.

Step 4: Consider solubility-enhancing strategies. If the above steps do not resolve the issue, you may need to employ more advanced techniques.

  • Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.

  • Use Co-solvents: If your experimental design allows, a modest increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Always include the corresponding vehicle control.

  • Formulation with Excipients: For persistent solubility issues, consider using solubility-enhancing excipients like cyclodextrins or surfactants to create more stable formulations such as inclusion complexes or micelles.

Data Presentation

Table 1: Common Solvents for In Vitro Assays

SolventPropertiesTypical Final ConcentrationNotes
DMSO Polar aprotic, water-miscible≤ 0.5% (0.1% recommended)Most common first-line solvent for poorly soluble compounds.
Ethanol Polar protic, water-miscible≤ 1%Can be an alternative to DMSO, but may have biological effects.
DMF Polar aprotic, water-miscibleCell-line dependent, generally lower than DMSOUse with caution, can be more toxic than DMSO.
DMA Polar aprotic, water-miscibleCell-line dependent, generally lower than DMSOUse with caution, can be more toxic than DMSO.

Table 2: Troubleshooting Summary for this compound Precipitation

IssuePotential CauseRecommended Solution
Immediate Precipitation Exceeding solubility limit in aqueous media.Lower final concentration; optimize dilution technique (pre-warm media, gradual addition).
Precipitation Over Time Compound is supersaturated and thermodynamically unstable.Consider using solubility-enhancing excipients (e.g., cyclodextrins).
Inconsistent Results Micro-precipitation or aggregation; variability in solution prep.Standardize protocol; use sonication to break up aggregates; visually inspect stock solution.
Precipitate in Control Issue with media components (salts, serum).Check for temperature cycling of media; filter the media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Calculation: Determine the mass of this compound required to make a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound ( g/mol ) * Volume (L)).

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes until the compound is fully dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.

  • Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light if the compound is light-sensitive.

Protocol 2: Preparation of a 10 µM Working Solution from a 10 mM DMSO Stock

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium or aqueous buffer to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution (e.g., 100 µM or 1 mM) by adding a small volume of the 10 mM stock to the pre-warmed medium. For example, add 10 µL of 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution (final DMSO concentration of 1%). Vortex immediately.

  • Final Dilution:

    • While gently vortexing the remaining pre-warmed medium, add the required volume of the stock solution (or intermediate dilution) dropwise. For example, to make a 10 µM final solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 10 µL into 10 mL of medium). This results in a final DMSO concentration of 0.1%.

  • Mixing: Mix thoroughly by inverting the tube or swirling the flask.

  • Use Immediately: Use the final working solution immediately in your experiment to minimize the risk of precipitation over time.

Mandatory Visualizations

G A Precipitate Observed in Culture Medium? B Check Control Flask (Medium + Vehicle) A->B Start Troubleshooting C Precipitate in Control? B->C D Issue with Medium (Salts, Serum, pH) C->D Yes E Review Stock Solution Preparation C->E No F Optimize Dilution Technique E->F G Lower Final Concentration F->G H Problem Resolved? G->H I Consider Solubility Enhancers (e.g., Cyclodextrin) H->I No J Experiment Ready H->J Yes I->H

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound This compound->Receptor Binds/Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Inflammation) Nucleus->Response Gene Transcription

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Analysis of Fulvine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Fulvine and its metabolites.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

Question Answer
What are the best practices for storing biological samples (plasma, tissue) containing this compound and its metabolites? To ensure the stability of this compound and its metabolites, especially the N-oxide form, it is recommended to store samples at -20°C or, for long-term storage, at -80°C.[1][2][3] Avoid repeated freeze-thaw cycles as this can lead to degradation of the analytes.[2][3] For tissue samples, snap-freezing in liquid nitrogen immediately after collection is recommended before storage at -80°C.
My sample recovery is low. What are the potential causes and solutions? Low recovery can be due to several factors: • Inefficient Extraction: Ensure the chosen extraction method (e.g., protein precipitation, solid-phase extraction) is optimized for this compound. The pH of the extraction solvent can significantly impact the recovery of pyrrolizidine alkaloids. • Analyte Instability: this compound and its metabolites, particularly the N-oxide, can be unstable. Minimize sample processing time and keep samples on ice. • Adsorption: this compound may adsorb to plasticware. Using low-adsorption tubes and pipette tips can help mitigate this issue.
I am observing significant matrix effects in my plasma samples. How can I minimize them? Matrix effects, such as ion suppression or enhancement, are common in complex biological samples. To minimize these effects: • Optimize Sample Cleanup: Use a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering components such as phospholipids and salts. • Chromatographic Separation: Ensure adequate chromatographic separation of this compound and its metabolites from the bulk of the matrix components. Adjusting the gradient and using a suitable column can improve separation. • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

LC-MS Analysis

Question Answer
I am seeing poor peak shapes (tailing, splitting) for my analytes. What could be the cause? Poor peak shapes can result from: • Column Issues: The column may be contaminated or degraded. Flushing the column or replacing it may be necessary. • Mobile Phase Incompatibility: Ensure the pH of the mobile phase is appropriate for the analytes and that the sample solvent is compatible with the mobile phase. • Injection Volume: Injecting too large a volume of a strong solvent can cause peak distortion.
The signal intensity for my analytes is low or inconsistent. What should I check? Low or inconsistent signal intensity can be caused by: • Ion Source Contamination: The ion source can become contaminated over time, leading to reduced sensitivity. Regular cleaning is essential. • Improper MS Settings: Optimize the mass spectrometer settings, including ionization source parameters (e.g., gas flows, temperature) and collision energy for your specific analytes. • Analyte Degradation: this compound N-oxide can be prone to in-source fragmentation or degradation. Optimizing source conditions to be as gentle as possible can help.
I am observing unexpected adducts in my mass spectra. How do I interpret them? Adduct formation (e.g., with sodium [M+Na]+, potassium [M+K]+) is common in electrospray ionization. While protonated molecules [M+H]+ are typically monitored, it's important to be aware of potential adducts as they can split the analyte signal and complicate quantification. Using high-purity solvents and glassware can help minimize sodium and potassium adducts.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of a pyrrolizidine alkaloid (Usaramine) and its N-oxide metabolite in rat plasma using a validated UPLC-MS/MS method. This data can serve as a reference for what to expect during the analysis of this compound and its metabolites.

AnalyteLLOQ (ng/mL)Recovery (%)Precision (%RSD)
Usaramine1.087.2 - 90.2< 6.6
Usaramine N-oxide1.087.9 - 94.4< 6.6
Data is representative and based on a validated method for Usaramine and its N-oxide metabolite.

Experimental Protocols

Representative Protocol for the Analysis of this compound and its Metabolites in Rat Plasma

This protocol is adapted from a validated method for the pyrrolizidine alkaloid, Usaramine, and its N-oxide metabolite and can be used as a starting point for the analysis of this compound.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • Column: ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm)

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v)

  • Flow Rate: 0.5 mL/min

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Metabolic Pathway of this compound

The bioactivation of this compound, a pyrrolizidine alkaloid, is crucial for its toxicity. The metabolic pathway involves two main routes: N-oxidation to form this compound N-oxide, which is generally considered a detoxification pathway but can be reversible, and oxidation by cytochrome P450 enzymes to form a highly reactive pyrrolic metabolite (dehydropyrrolizidine alkaloid). This reactive metabolite can bind to cellular macromolecules like DNA and proteins, leading to toxicity.

Fulvine_Metabolism This compound This compound N_Oxide This compound N-oxide (Detoxification/Reversible) This compound->N_Oxide N-oxidation (FMOs) Pyrrolic_Metabolite Pyrrolic Metabolite (Dehydrothis compound - Reactive) This compound->Pyrrolic_Metabolite Oxidation (CYP450s) N_Oxide->this compound Reduction Macromolecule_Adducts Macromolecule Adducts (DNA, Proteins) Pyrrolic_Metabolite->Macromolecule_Adducts Covalent Binding Toxicity Cellular Toxicity Macromolecule_Adducts->Toxicity

Caption: Metabolic bioactivation pathway of this compound.

Experimental Workflow for this compound Metabolite Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound and its metabolites in a biological matrix.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (e.g., Rat Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Acquisition Data Acquisition (MRM) UPLC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Results Results (Concentration Data) Quantification->Results

Caption: Experimental workflow for this compound analysis.

References

Validation & Comparative

Fulvine's Place in the Pyrrolizidine Alkaloid Toxicity Spectrum: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrolizidine alkaloids are a large class of phytotoxins, with over 660 identified compounds, many of which exhibit significant hepatotoxicity.[1][2] The toxicity of these alkaloids is primarily attributed to their bioactivation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, leading to liver damage and other toxic effects.[3]

Quantitative Toxicity Comparison

Due to the absence of a reported oral LD50 for fulvine, this table presents other quantitative toxicity data from dose-response studies, focusing on the doses required to induce specific toxic endpoints. This allows for a comparative assessment of this compound's potency against other common pyrrolizidine alkaloids.

Pyrrolizidine AlkaloidAnimal ModelDoseObserved Toxic EffectReference
This compound Rat10 and 20 mg/kg body weight (single dose)Acute pancreatopathy with interstitial oedema and secondary hypoxic dystrophy of the acinar cells.[4]
Retrorsine Rat40 mg/kg (single dose)Acute liver injury manifesting as hepatic sinusoidal obstruction syndrome (HSOS).[5]
Retrorsine Rat140 mg/kgSevere acute hepatotoxicity.
Monocrotaline Rat0.80 mmol/kg (equivalent to ~260 mg/kg)Hepatotoxicity.
Heliotrine, Echimidine, Lasiocarpine, Senecionine, Senkirkine Rat0.1 to 3.3 mg/kg body weight (28-day feeding study)Induced cell-cycle regulation processes associated with DNA damage response at the highest dose.
Platyphylline Rat3.3 mg/kg body weight (28-day feeding study)Did not induce significant gene expression changes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below is a representative experimental protocol for assessing pyrrolizidine alkaloid-induced hepatotoxicity in rats, based on common practices in the field.

Protocol: Assessment of Acute Hepatotoxicity of Pyrrolizidine Alkaloids in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

2. Dosing and Administration:

  • Test Substance: Pyrrolizidine alkaloid (e.g., this compound) dissolved in a suitable vehicle (e.g., deionized water or saline).

  • Dose Groups: At least three dose levels of the PA and a vehicle control group are used. Doses are selected based on preliminary range-finding studies.

  • Administration: The PA is administered via oral gavage as a single dose.

3. Sample Collection and Analysis (24-48 hours post-dosing):

  • Blood Collection: Blood is collected via cardiac puncture under anesthesia. Serum is separated by centrifugation and stored at -80°C for biochemical analysis.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

  • Tissue Collection: The liver is excised, weighed, and sections are fixed in 10% neutral buffered formalin for histopathological examination. Remaining liver tissue is snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.

4. Histopathology:

  • Fixed liver tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Histopathological changes, such as necrosis, apoptosis, inflammation, and sinusoidal obstruction, are evaluated by a qualified pathologist.

5. Statistical Analysis:

  • Data are expressed as mean ± standard deviation.

  • Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is considered statistically significant.

Signaling Pathways in Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The hepatotoxicity of macrocyclic diester pyrrolizidine alkaloids like this compound involves a complex interplay of metabolic activation and subsequent cellular damage. The following diagram illustrates the key signaling pathways involved.

PA_Toxicity_Pathway PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (Liver Microsomes) PA->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydro-PAs) CYP450->ReactiveMetabolites ProteinAdducts Pyrrole-Protein Adducts ReactiveMetabolites->ProteinAdducts DNAAdducts Pyrrole-DNA Adducts ReactiveMetabolites->DNAAdducts GSH Glutathione (GSH) ReactiveMetabolites->GSH Conjugation CellularDamage Cellular Damage ProteinAdducts->CellularDamage DNAAdducts->CellularDamage Detoxification Detoxification & Excretion GSH->Detoxification OxidativeStress Oxidative Stress (ROS Production) CellularDamage->OxidativeStress Apoptosis Apoptosis CellularDamage->Apoptosis MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage CaspaseActivation Caspase Activation MitochondrialDamage->CaspaseActivation Cytochrome c release Hepatotoxicity Hepatotoxicity (e.g., HSOS, Necrosis) Apoptosis->Hepatotoxicity CaspaseActivation->Apoptosis

Caption: Metabolic activation and downstream signaling in PA-induced hepatotoxicity.

This workflow illustrates the central role of metabolic activation in initiating the toxic cascade of pyrrolizidine alkaloids.

Experimental_Workflow AnimalModel Animal Model Selection (Sprague-Dawley Rats) Dosing Dosing Regimen (Oral Gavage) AnimalModel->Dosing SampleCollection Sample Collection (Blood & Liver) Dosing->SampleCollection BiochemicalAnalysis Biochemical Analysis (ALT, AST) SampleCollection->BiochemicalAnalysis Histopathology Histopathological Examination (H&E) SampleCollection->Histopathology DataAnalysis Data Analysis & Interpretation BiochemicalAnalysis->DataAnalysis Histopathology->DataAnalysis

Caption: Standard experimental workflow for in vivo PA toxicity assessment.

Conclusion

While a definitive LD50 for this compound remains to be established, the available evidence from dose-response studies indicates its potential for significant toxicity, particularly targeting the pancreas at doses comparable to those at which other PAs induce hepatotoxicity. The general mechanisms of toxicity, involving metabolic activation to reactive pyrrolic species, are likely shared between this compound and other macrocyclic diester PAs. Further research is warranted to precisely quantify the lethal dose of this compound and to further elucidate its specific toxicological profile and mechanism of action. This will enable a more direct and comprehensive comparison with other pyrrolizidine alkaloids and inform risk assessments for human and animal health.

References

A Comparative Guide to Fulvine and Monocrotaline in the Induction of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two pyrrolizidine alkaloids, fulvine and monocrotaline, used in experimental models to induce pulmonary hypertension (PH). While both compounds are known to instigate pathological changes in the pulmonary vasculature leading to PH, the extent of scientific literature and quantitative data available for each differs significantly. Monocrotaline is a well-established and widely characterized agent for this purpose, whereas data on this compound is comparatively limited.

Performance Comparison: Inducing Pulmonary Hypertension

Both this compound and monocrotaline, due to their structural similarities, are metabolized in the liver to toxic pyrrole derivatives. These reactive metabolites are believed to be responsible for the initial endothelial injury in the pulmonary microvasculature, which triggers a cascade of events including inflammation, vascular remodeling, and ultimately, the development of pulmonary hypertension and right ventricular hypertrophy.

Monocrotaline has been demonstrated to reliably induce PH in rats, leading to significant increases in pulmonary artery pressure and right ventricular hypertrophy.[1] The progression of monocrotaline-induced PH is well-documented, with measurable changes in hemodynamic parameters and cardiac morphology occurring over a period of weeks.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies on monocrotaline-induced pulmonary hypertension. Corresponding quantitative data for this compound are largely unavailable in the reviewed literature.

Table 1: Hemodynamic Parameters in Monocrotaline-Induced Pulmonary Hypertension Models

ParameterControl GroupMonocrotaline-Treated GroupReference
Right Ventricular Systolic Pressure (RVSP) (mmHg) 19.65 ± 0.3552.06 ± 3.71[5]
22.03 ± 1.1550.49 ± 2.71
Mean Pulmonary Artery Pressure (mPAP) (mmHg) ~20~40
20.16 ± 0.240.62 ± 0.45

Table 2: Right Ventricular Hypertrophy in Monocrotaline-Induced Pulmonary Hypertension Models

ParameterControl GroupMonocrotaline-Treated GroupReference
Fulton Index (RV / (LV + S)) 0.24 ± 0.010.53 ± 0.02
0.29 ± 0.050.49 ± 0.10 (80 mg/kg)
0.29 ± 0.050.35 ± 0.05 (30 mg/kg)
Right Ventricle to Body Weight Ratio (mg/g) Data not consistently reportedSignificant increase observed

Table 3: Pulmonary Vascular Remodeling in Monocrotaline-Induced Pulmonary Hypertension Models

ParameterControl GroupMonocrotaline-Treated GroupReference
Medial Wall Thickness (%) Significantly lowerSignificantly increased
Vessel Muscularization MinimalIncreased in small pulmonary arteries

Note: The values presented are illustrative and can vary based on the specific experimental protocol, animal strain, and time point of measurement.

Experimental Protocols

Monocrotaline-Induced Pulmonary Hypertension in Rats

A commonly used and reproducible protocol for inducing PH with monocrotaline is as follows:

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are typically used.

  • Compound Preparation: Monocrotaline (Sigma-Aldrich, St. Louis, MO, USA) is dissolved in sterile saline, with the pH adjusted to 7.4 with 1N HCl.

  • Administration: A single subcutaneous or intraperitoneal injection of monocrotaline is administered at a dose of 60 mg/kg body weight.

  • Timeline: Rats develop significant pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy within 3 to 4 weeks post-injection.

  • Assessment of Pulmonary Hypertension:

    • Hemodynamic Measurements: Right heart catheterization is performed to measure right ventricular systolic pressure (RVSP) and mean pulmonary artery pressure (mPAP).

    • Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the weight of the RV to the LV plus S (Fulton Index) is calculated as an index of right ventricular hypertrophy.

    • Vascular Remodeling: Lung tissue is collected for histological analysis to assess medial wall thickness and muscularization of the pulmonary arterioles.

This compound-Induced Pulmonary Hypertension in Rats

A reported protocol for inducing PH with this compound is as follows:

  • Animal Model: Young female rats have been used in published studies.

  • Compound Preparation: this compound is prepared for administration.

  • Administration: A single dose of this compound is administered either by intraperitoneal injection (50 mg/kg body weight) or by stomach tube (80 mg/kg body weight).

  • Timeline: Rats that survive the acute liver toxicity develop hypertensive pulmonary vascular disease within 24 to 37 days.

  • Assessment of Pulmonary Hypertension:

    • Pathological Examination: The development of right ventricular hypertrophy and medial thickening of the pulmonary trunk and muscular pulmonary arteries is confirmed through histological analysis.

Signaling Pathways

The molecular mechanisms underlying monocrotaline-induced pulmonary hypertension have been the subject of extensive research. In contrast, the specific signaling pathways activated by this compound in this context remain to be fully elucidated.

Monocrotaline Signaling Pathways

Monocrotaline pyrrole, the toxic metabolite of monocrotaline, initiates endothelial cell injury, which in turn activates several signaling pathways implicated in the pathogenesis of pulmonary hypertension.

  • Extracellular Calcium-Sensing Receptor (CaSR) Pathway: Monocrotaline has been shown to bind to and activate the CaSR on pulmonary artery endothelial cells. This activation triggers an increase in intracellular calcium, leading to endothelial damage.

  • Transforming Growth Factor-β (TGF-β) / Activin Receptor-Like Kinase 5 (ALK5) Pathway: Increased TGF-β signaling is a key contributor to the vascular remodeling seen in monocrotaline-induced PH. Inhibition of this pathway has been shown to ameliorate the condition.

  • Bone Morphogenetic Protein Receptor II (BMPR2) Pathway: Monocrotaline-induced endothelial injury is associated with dysfunction of the BMPR2 signaling pathway, a critical pathway for maintaining pulmonary vascular homeostasis.

Monocrotaline_Signaling_Pathway cluster_PAEC Inside PAEC MCT Monocrotaline MCTP Monocrotaline Pyrrole (in Liver) MCT->MCTP Metabolism PAEC Pulmonary Artery Endothelial Cell CaSR CaSR MCTP->CaSR Activates Ca_increase ↑ [Ca2+]i CaSR->Ca_increase Endo_Injury Endothelial Injury & Dysfunction Ca_increase->Endo_Injury TGF_beta ↑ TGF-β Signaling Endo_Injury->TGF_beta BMPR2_dys ↓ BMPR2 Signaling Endo_Injury->BMPR2_dys Inflammation Inflammation Endo_Injury->Inflammation PASMC_prolif PASMC Proliferation & Migration TGF_beta->PASMC_prolif ECM_remodel ECM Remodeling TGF_beta->ECM_remodel BMPR2_dys->PASMC_prolif Inflammation->PASMC_prolif Vascular_Remodeling Pulmonary Vascular Remodeling PASMC_prolif->Vascular_Remodeling ECM_remodel->Vascular_Remodeling PH Pulmonary Hypertension Vascular_Remodeling->PH RVH Right Ventricular Hypertrophy PH->RVH Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Rats) Start->Animal_Acclimatization Randomization Randomization into Groups (Control vs. Treatment) Animal_Acclimatization->Randomization Compound_Admin Compound Administration (this compound or Monocrotaline) Randomization->Compound_Admin Monitoring Monitoring (Body weight, clinical signs) Compound_Admin->Monitoring Endpoint Endpoint (e.g., 3-4 weeks) Monitoring->Endpoint Hemodynamics Hemodynamic Assessment (Right Heart Catheterization) Endpoint->Hemodynamics Sacrifice Euthanasia & Tissue Collection Hemodynamics->Sacrifice RVH_Analysis Right Ventricular Hypertrophy Analysis (Fulton Index) Sacrifice->RVH_Analysis Histo_Analysis Histological Analysis (Pulmonary Vascular Remodeling) Sacrifice->Histo_Analysis Data_Analysis Data Analysis & Interpretation RVH_Analysis->Data_Analysis Histo_Analysis->Data_Analysis End End Data_Analysis->End

References

Validating Biomarkers for Fulvine-Induced Liver Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fulvine, a member of the pyrrolizidine alkaloid (PA) family of phytotoxins, presents a significant challenge in drug development and toxicology due to its potential to cause severe hepatotoxicity.[1] Accurate and timely detection of this compound-induced liver injury is critical for both preclinical safety assessment and clinical diagnostics. This guide provides a comparative analysis of traditional and emerging biomarkers for detecting and validating liver injury induced by this compound and other PAs, supported by experimental evidence and methodologies.

Introduction to this compound Hepatotoxicity

Pyrrolizidine alkaloids require metabolic activation by hepatic cytochrome P450 enzymes to exert their toxic effects.[1][2] This process generates reactive pyrrolic metabolites that covalently bind to cellular proteins, forming pyrrole-protein adducts.[1][3] This cascade of events leads to hepatocellular damage, often manifesting as hepatic sinusoidal obstruction syndrome (HSOS), a condition characterized by sinusoidal endothelial cell injury. The formation of these adducts is a key mechanistic step, making them a highly specific target for biomarker development.

Biomarker Comparison: From Traditional to Mechanism-Based

The validation of biomarkers for this compound-induced liver injury involves assessing their sensitivity, specificity, and correlation with the underlying pathophysiology. Below is a comparison of currently used and investigational biomarkers.

Table 1: Comparison of Traditional and Novel Biomarkers for Liver Injury
Biomarker CategoryBiomarkerAdvantagesLimitationsRelevance to this compound Injury
Traditional Liver Enzymes Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Widely used, automated assays available, good indicators of hepatocellular necrosis.Lack of liver specificity (e.g., elevated AST in muscle injury), poor sensitivity for early or mild injury, do not reveal the mechanism of injury.Elevated in PA-induced liver injury but are not specific to the cause.
Alkaline Phosphatase (ALP)Indicates cholestatic or biliary injury.Not specific to the liver (also present in bone), less sensitive for acute hepatocellular injury.May be elevated, but hepatocellular injury is the primary manifestation of this compound toxicity.
Traditional Liver Function Total Bilirubin (TBIL)Marker of overall liver function and excretion.Elevation is a late-stage indicator of significant liver dysfunction.Elevated levels indicate severe injury and poor prognosis.
Emerging Mechanistic Biomarkers Glutamate Dehydrogenase (GLDH)Liver-specific mitochondrial enzyme, more sensitive than ALT for mitochondrial injury.Less widely available in clinical practice compared to ALT/AST.Promising for detecting mitochondrial damage, a component of drug-induced liver injury.
Keratin 18 (K18) & Caspase-cleaved K18 (ccK18)K18 reflects total hepatocyte death (necrosis), while ccK18 specifically indicates apoptosis. The ratio can distinguish between modes of cell death.Also elevated in other epithelial cell-related diseases.Can provide mechanistic insights into how this compound is causing hepatocyte death.
High Mobility Group Box 1 (HMGB1)A danger-associated molecular pattern (DAMP) released during necrosis, indicating inflammatory responses.Not liver-specific and can be elevated in various inflammatory conditions.Useful for understanding the inflammatory component of the liver injury.
microRNA-122 (miR-122)Highly liver-specific and released early into circulation upon hepatocyte injury, often before ALT elevation.Can be influenced by factors other than direct hepatotoxicity.A sensitive and specific marker for general hepatocyte injury that can be applied to this compound toxicity studies.
Specific Biomarker for PA Injury Pyrrole-Protein AdductsMechanism-based and highly specific for PA exposure and resulting liver injury. Directly measures the result of toxic metabolic activation.Requires specialized analytical methods (e.g., LC-MS/MS), not a routine clinical test.Considered a definitive biomarker for diagnosing PA-induced liver injury, including that from this compound.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of toxicity and the experimental approach to biomarker validation is crucial for study design and data interpretation.

Fulvine_Toxicity_Pathway Mechanism of this compound-Induced Hepatotoxicity cluster_0 Hepatocyte This compound This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) CYP450->Metabolites Adducts Pyrrole-Protein Adducts Metabolites->Adducts Covalent Binding Toxicity Hepatocellular Injury (e.g., Endothelial Damage, Necrosis) Adducts->Toxicity Cellular_Proteins Cellular Proteins Cellular_Proteins->Adducts

Caption: Metabolic activation of this compound in hepatocytes leading to the formation of pyrrole-protein adducts and subsequent liver injury.

Biomarker_Validation_Workflow Experimental Workflow for Biomarker Validation cluster_animal_model In Vivo Animal Model (e.g., Rat) cluster_analysis Sample Analysis cluster_validation Biomarker Validation Dosing Administer this compound Time_Points Collect Samples at Multiple Time Points Dosing->Time_Points Control Vehicle Control Group Control->Time_Points Blood Blood/Serum Collection Time_Points->Blood Liver_Tissue Liver Tissue Collection Time_Points->Liver_Tissue Biochem Serum Biochemistry (ALT, AST, GLDH, etc.) Blood->Biochem Adduct_Analysis Pyrrole-Protein Adducts (LC-MS/MS) Blood->Adduct_Analysis miRNA_Analysis miR-122 Quantification (qRT-PCR) Blood->miRNA_Analysis Histopath Histopathology (H&E, IHC) Liver_Tissue->Histopath Correlation Correlate Biomarker Levels with Histological Damage Biochem->Correlation Adduct_Analysis->Correlation miRNA_Analysis->Correlation Histopath->Correlation ROC ROC Curve Analysis (Sensitivity/Specificity) Correlation->ROC Comparison Compare Performance of Novel vs. Traditional Markers ROC->Comparison

Caption: A typical workflow for validating biomarkers of this compound-induced liver injury using an animal model.

Experimental Protocols

Detailed, step-by-step protocols are beyond the scope of this guide. However, the principles for the key experimental methodologies are outlined below.

Induction of this compound Liver Injury in Rodent Models
  • Objective: To create a reproducible model of this compound-induced hepatotoxicity.

  • Methodology: Rodents, typically rats, are administered this compound (or a PA-containing extract) via oral gavage or intraperitoneal injection. Dosing regimens can be a single high dose to induce acute injury or repeated lower doses for chronic models. A control group receiving only the vehicle is essential. Blood and liver tissue samples are collected at predetermined time points (e.g., 6, 24, 48 hours for acute studies) for analysis.

Analysis of Serum Biomarkers
  • Traditional Liver Enzymes (ALT, AST, ALP, TBIL):

    • Principle: These are measured using automated clinical chemistry analyzers. The assays are typically enzymatic, colorimetric, or kinetic rate reactions that quantify the activity or concentration of the analyte in serum.

  • Novel Protein Biomarkers (GLDH, K18):

    • Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly used. These assays utilize specific antibodies to capture and detect the target protein. For K18, kits can differentiate between the full-length protein (necrosis) and the caspase-cleaved fragment (apoptosis).

  • microRNA-122 (miR-122):

    • Principle: RNA is first extracted from serum. The mature miR-122 is then quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR) with a specific primer and probe set.

Detection of Pyrrole-Protein Adducts
  • Objective: To specifically detect and quantify the biomarker of PA exposure and metabolic activation.

  • Principle: This analysis requires a highly sensitive and specific mass spectrometry-based method.

    • Sample Preparation: Proteins are precipitated from serum.

    • Cleavage: The pyrrole-protein adducts are cleaved to release a stable pyrrole derivative. A common method involves using silver nitrate in acidic ethanol.

    • Quantification: The released pyrrole derivative is quantified using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). An isotopically labeled internal standard is used for accurate quantification.

Histopathological Evaluation
  • Objective: To provide the "gold standard" assessment of liver injury to which biomarker levels are correlated.

  • Principle:

    • Fixation and Processing: Liver tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin wax.

    • Sectioning and Staining: Thin sections (4-5 µm) are cut and stained, most commonly with Hematoxylin and Eosin (H&E), to visualize the overall liver architecture and cellular detail.

    • Evaluation: A pathologist examines the slides for features of PA toxicity, such as centrilobular necrosis, hemorrhage, sinusoidal dilation, and endothelial cell damage, which are characteristic of HSOS. The severity of the injury is often semi-quantitatively scored.

Conclusion

While traditional liver enzymes like ALT and AST are established indicators of liver damage, they lack the specificity required for definitively diagnosing this compound-induced liver injury. Emerging biomarkers such as GLDH, K18, and miR-122 offer improved sensitivity and provide mechanistic insights into the mode of cell death. However, for this compound and other pyrrolizidine alkaloids, the detection of pyrrole-protein adducts stands out as the most specific and mechanistically relevant biomarker. The strong correlation between adduct formation and the severity of PA-induced liver injury makes it an invaluable tool in preclinical toxicology and clinical diagnostics. For researchers and drug developers, a multi-biomarker approach, combining the specificity of pyrrole-protein adducts with the broader mechanistic insights from markers like K18 and the sensitivity of miR-122, provides the most robust framework for validating and understanding this compound-induced hepatotoxicity.

References

Cross-Species Compass: A Comparative Guide to Fulvine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fulvine metabolism across various species, offering valuable insights for toxicology studies and drug development. This compound, a pyrrolizidine alkaloid (PA) found in plants of the Crotalaria genus, is known for its potential hepatotoxicity. Understanding its metabolic fate in different biological systems is crucial for assessing risk and extrapolating preclinical data to humans.

Due to the limited availability of direct comparative studies on this compound, this guide incorporates data on monocrotaline, a structurally similar and extensively studied PA also found in Crotalaria species. This serves as a representative model to elucidate the key metabolic pathways and species-specific differences relevant to this compound.

Data Presentation: In Vitro Metabolism of Pyrrolizidine Alkaloids

The following table summarizes the in vitro metabolism of monocrotaline in liver microsomes from different species. The data highlights the significant variation in the balance between bioactivation (formation of toxic pyrrolic metabolites) and detoxification pathways, which is a key determinant of species susceptibility to PA-induced toxicity.

SpeciesMetabolic PathwayEnzyme SystemRate of Metabolite FormationReference
Rat Bioactivation (Dehydrogenation to Dehydromonocrotaline)Cytochrome P450Vmax: 1.15 nmol/min/mg proteinKm: 56 µM[1]
Detoxification (Hydrolysis)CarboxylesterasesNo significant activity detected[2]
Guinea Pig Bioactivation (Dehydrogenation to Dehydropyrrole)Cytochrome P450Minor pathway[2]
Detoxification (Hydrolysis)CarboxylesterasesAccounts for 92% of total metabolism[2]
Sheep Bioactivation (Pyrrole Formation)Cytochrome P450Low rate[3]
Detoxification (N-oxidation)Flavin-containing Monooxygenases (FMO)Major pathway
Detoxification (Glutathione Conjugation)Glutathione S-transferases (GST)High rate
Hamster Bioactivation (Pyrrole Formation)Cytochrome P450High rate
Detoxification (N-oxidation)Flavin-containing Monooxygenases (FMO)Lower rate compared to bioactivation
Detoxification (Glutathione Conjugation)Glutathione S-transferases (GST)High rate

Note: The data for monocrotaline is presented as a surrogate for this compound due to the close structural similarity and lack of direct comparative data for this compound.

Metabolic Pathways and Experimental Workflows

The metabolism of this compound, like other toxic pyrrolizidine alkaloids, involves a delicate balance between metabolic activation and detoxification. The primary pathways are:

  • Bioactivation: Cytochrome P450 (CYP) enzymes in the liver bioactivate this compound through dehydrogenation of the necine base, forming highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.

  • Detoxification:

    • N-oxidation: Flavin-containing monooxygenases (FMOs) can oxidize the nitrogen atom in the necine base to form N-oxides, which are generally less toxic and more water-soluble, facilitating their excretion.

    • Hydrolysis: Carboxylesterases can cleave the ester bonds of the alkaloid, leading to the formation of the necine base and necic acids, which are then excreted.

    • Glutathione Conjugation: The reactive pyrrolic metabolites can be detoxified by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).

The susceptibility of a particular species to this compound toxicity is largely determined by the efficiency of these competing metabolic pathways.

Fulvine_Metabolism This compound This compound Reactive_Pyrrolic_Metabolites Reactive Pyrrolic Metabolites (Dehydrothis compound) This compound->Reactive_Pyrrolic_Metabolites CYP450 (Bioactivation) N_Oxide This compound N-Oxide This compound->N_Oxide FMO (Detoxification) Hydrolysis_Products Hydrolysis Products (Necine base + Necic acid) This compound->Hydrolysis_Products Carboxylesterases (Detoxification) GSH_Conjugate GSH Conjugate Reactive_Pyrrolic_Metabolites->GSH_Conjugate GST (Detoxification) Macromolecular_Adducts Macromolecular Adducts (Toxicity) Reactive_Pyrrolic_Metabolites->Macromolecular_Adducts

General metabolic pathway of this compound.

Experimental_Workflow cluster_InVitro In Vitro Metabolism Assay cluster_InVivo In Vivo Pharmacokinetic Study Incubation Incubation of this compound with Liver Microsomes or Hepatocytes Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Metabolite ID & Quantification) Analysis->Data_Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Dosing Dosing of Animal Model with this compound Sample_Collection Blood/Urine/Feces Collection Dosing->Sample_Collection Sample_Processing Sample Processing Sample_Collection->Sample_Processing Sample_Processing->Analysis

Experimental workflow for studying this compound metabolism.

Experimental Protocols

In Vitro Metabolism of this compound in Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of this compound in liver microsomes from different species.

1. Materials:

  • This compound (or Monocrotaline as a representative PA)

  • Pooled liver microsomes from the species of interest (e.g., human, rat, mouse, dog)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

2. Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • In a 96-well plate or microcentrifuge tubes, add the potassium phosphate buffer.

    • Add the liver microsomes to a final protein concentration of 0.5-1.0 mg/mL.

    • Add the this compound stock solution to the desired final concentration (e.g., 1-10 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For control incubations (to assess non-NADPH dependent metabolism), add buffer instead of the NADPH system.

  • Incubation and Sampling:

    • Incubate the reaction mixtures at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (this compound) and identify and quantify its metabolites (e.g., N-oxide, pyrrolic metabolites after derivatization or trapping).

  • Metabolite identification is typically achieved by comparing retention times and mass fragmentation patterns with authentic standards or by high-resolution mass spectrometry for structural elucidation.

4. Data Analysis:

  • Calculate the rate of disappearance of the parent compound to determine the metabolic stability (half-life, intrinsic clearance).

  • Quantify the formation of major metabolites to understand the primary metabolic pathways.

In Vivo Pharmacokinetic Study of this compound

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in an animal model.

1. Animals:

  • Select the appropriate animal species (e.g., rats, mice) and ensure they are acclimatized to the laboratory conditions.

  • All animal procedures should be performed in accordance with approved animal care and use protocols.

2. Dosing and Sample Collection:

  • Dosing:

    • Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, retro-orbital sinus).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin, EDTA).

    • Process the blood samples to obtain plasma by centrifugation.

  • Urine and Feces Collection:

    • House the animals in metabolic cages to allow for the collection of urine and feces over a specified period (e.g., 24, 48 hours).

3. Sample Processing and Analysis:

  • Plasma and Urine Analysis:

    • Extract this compound and its metabolites from plasma and urine samples using a suitable method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

    • Analyze the extracts by a validated LC-MS/MS method to determine the concentrations of the parent compound and its metabolites.

  • Feces Analysis:

    • Homogenize the fecal samples and extract the analytes for LC-MS/MS analysis.

4. Pharmacokinetic Analysis:

  • Use appropriate software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Analyze urine and feces data to determine the extent and routes of excretion.

References

Efficacy of Potential Antidotes for Fulvine Poisoning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fulvine, a pyrrolizidine alkaloid (PA) found in plants of the Crotalaria genus, is a potent hepatotoxin, causing veno-occlusive disease (VOD), also known as hepatic sinusoidal obstruction syndrome (HSOS). The toxic effects of this compound are mediated by its metabolic activation in the liver to highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and tumorigenicity. The primary mechanism of toxicity involves the induction of oxidative stress and mitochondrial-mediated apoptosis in hepatocytes.

Currently, there is no clinically approved specific antidote for this compound poisoning. Management primarily relies on supportive care and removal of the source of exposure. However, several compounds have been investigated for their potential to mitigate the toxic effects of this compound and other structurally similar PAs. This guide provides a comparative overview of the efficacy of these potential antidotes based on available experimental data.

Comparative Efficacy of Potential Antidotes

The following table summarizes the quantitative data from experimental studies on potential antidotes for PA-induced liver injury. It is important to note that most studies have been conducted on PAs other than this compound, but with similar mechanisms of toxicity.

Antidote CandidatePyrrolizidine AlkaloidExperimental ModelKey Efficacy DataReference
N-Acetylcysteine (NAC) ClivorineIn vitro (rat hepatocytes)5 mM NAC significantly reversed clivorine-induced cytotoxicity, decreased apoptotic DNA laddering, and inhibited caspase-3 activation.[1][1]
Silibinin Carbon Tetrachloride (CCl4) - a model for hepatotoxin-induced injuryIn vivo (mice)Silibinin derivatives significantly reduced serum ALT and AST levels, and decreased the expression of pro-inflammatory and apoptotic proteins in the liver.[2][2]
Fulvic Acid (FA) Not applicable (tested for its own toxicity)In vivo (mice and rats)No mortality or toxic effects observed at doses up to 5,000 mg/kg BW/day in acute and 60-day subchronic studies.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

N-Acetylcysteine (NAC) for Clivorine-Induced Hepatotoxicity
  • Cell Culture: Primary rat hepatocytes were isolated and cultured.

  • Treatment: Hepatocytes were pre-incubated with or without 5 mM NAC for 1 hour, followed by co-incubation with 50 µM clivorine for various time points.

  • Cytotoxicity Assay: Cell viability was assessed using the MTT and Trypan Blue exclusion assays.

  • Apoptosis Assays:

    • DNA Laddering: DNA was extracted and analyzed by agarose gel electrophoresis.

    • Western Blot: Protein levels of caspase-3, caspase-9, Bcl-xL, and cytochrome c were determined.

  • Redox Status Assessment:

    • GSH/GSSG Ratio: Cellular glutathione levels were measured using a commercially available kit.

    • ROS Generation: Intracellular reactive oxygen species were detected using the fluorescent probe DCFH-DA.

Silibinin Derivatives for CCl4-Induced Acute Liver Injury
  • Animal Model: Male ICR mice were used.

  • Induction of Liver Injury: A single intraperitoneal injection of carbon tetrachloride (CCl4) was administered.

  • Treatment: Silibinin and its Schiff base derivatives were administered orally for three consecutive days prior to CCl4 injection.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.

  • Histopathological Examination: Liver tissues were stained with hematoxylin and eosin (H&E) to assess liver damage.

  • Western Blot: Expression of proteins related to inflammation and apoptosis (e.g., TNF-α, Bax, Bcl-2) in liver tissue was analyzed.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs provide a clearer understanding of the toxic mechanisms and therapeutic strategies.

Fulvine_Toxicity_Pathway cluster_liver_cell Hepatocyte This compound This compound Metabolic_Activation Metabolic Activation (Cytochrome P450) This compound->Metabolic_Activation Reactive_Pyrroles Reactive Pyrrolic Esters Metabolic_Activation->Reactive_Pyrroles DNA_Adducts DNA Adducts Reactive_Pyrroles->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Pyrroles->Protein_Adducts GSH_Depletion GSH Depletion Reactive_Pyrroles->GSH_Depletion ROS_Generation ROS Generation GSH_Depletion->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Antidote_Testing_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Hepatocyte Culture Pre_treatment Pre-treatment with Potential Antidote Cell_Culture->Pre_treatment Toxin_Exposure Exposure to Pyrrolizidine Alkaloid Pre_treatment->Toxin_Exposure Viability_Assay Cell Viability Assays (MTT, Trypan Blue) Toxin_Exposure->Viability_Assay Apoptosis_Assay Apoptosis Assays (DNA Laddering, Western Blot) Toxin_Exposure->Apoptosis_Assay Redox_Assay Redox Status Assays (GSH/GSSG, ROS) Toxin_Exposure->Redox_Assay Animal_Model Animal Model (e.g., Mice) Antidote_Admin Administration of Potential Antidote Animal_Model->Antidote_Admin Toxin_Admin Administration of Pyrrolizidine Alkaloid Antidote_Admin->Toxin_Admin Serum_Analysis Serum Biochemical Analysis (ALT, AST) Toxin_Admin->Serum_Analysis Histopathology Histopathological Examination of Liver Toxin_Admin->Histopathology Protein_Expression Protein Expression Analysis (Western Blot) Toxin_Admin->Protein_Expression Antidote_Mechanisms cluster_mechanisms Potential Antidote Mechanisms of Action Reactive_Pyrroles Reactive Pyrrolic Esters Hepatotoxicity Hepatotoxicity Reactive_Pyrroles->Hepatotoxicity NAC N-Acetylcysteine (GSH precursor) GSH_Replenishment GSH Replenishment NAC->GSH_Replenishment Silibinin Silibinin (Antioxidant, Anti-inflammatory) ROS_Scavenging ROS Scavenging Silibinin->ROS_Scavenging Anti_inflammatory Anti-inflammatory Effects Silibinin->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects Silibinin->Anti_apoptotic GSH_Replenishment->Reactive_Pyrroles ROS_Scavenging->Hepatotoxicity Anti_inflammatory->Hepatotoxicity Anti_apoptotic->Hepatotoxicity

References

A Comparative Guide to Analytical Techniques for Fulvine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the detection and quantification of Fulvine, a toxic pyrrolizidine alkaloid (PA). The selection of an appropriate analytical method is critical for ensuring the safety and quality of herbal products, food, and feed, as PAs are known for their hepatotoxic, carcinogenic, and genotoxic properties. This document outlines the performance of various analytical methods, supported by experimental data, to aid researchers in choosing the most suitable technique for their specific application.

Quantitative Performance Comparison

The choice of an analytical method is often guided by its quantitative performance characteristics. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely regarded as the gold standard for confirmatory analysis due to its high sensitivity and specificity. In contrast, Enzyme-Linked Immunosorbent Assay (ELISA) serves as a valuable tool for the rapid screening of a large number of samples. The following table summarizes the performance of key analytical techniques for the detection of pyrrolizidine alkaloids, including this compound.

Parameter HPLC-MS/MS HPLC-UV GC-MS ELISA Capillary Electrophoresis (CE)
Limit of Detection (LOD) 0.015 - 0.75 µg/kg[1]Generally in the low mg/L range2 ng/mL for some analytes[2]< 25 µg/kg[3][4]As low as 30 ppb for some PAs[5]
Limit of Quantification (LOQ) 0.05 - 2.5 µg/kgHigher than LC-MS/MS5 ng/mL for some analytesPrimarily for screeningMethod dependent
Specificity High; capable of distinguishing between different PA structures.Lower; potential for interference from co-eluting compounds.High for volatile PAs; derivatization may be required.Can exhibit cross-reactivity with structurally similar PAs.High resolution for charged analytes.
Throughput Lower; sample-by-sample analysis.ModerateModerateHigh; suitable for screening multiple samples simultaneously.High
Cost per Sample HigherModerateHigherLowerLower
Primary Application Quantification and confirmation.Quantification in less complex matrices.Analysis of volatile PAs.Screening and semi-quantitative analysis.Separation of charged PAs.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of pyrrolizidine alkaloids using HPLC-MS/MS and ELISA.

Sample Preparation for Chromatographic Analysis (HPLC-MS/MS, HPLC-UV, GC-MS)

A common sample preparation procedure for the analysis of pyrrolizidine alkaloids from plant material involves the following steps:

  • Homogenization: The plant material is dried and ground to a fine powder to ensure homogeneity.

  • Extraction: A known weight of the homogenized sample (e.g., 2 grams) is extracted with an acidic aqueous solution (e.g., 0.05 M sulfuric acid) to protonate the alkaloids and enhance their solubility. Sonication can be used to improve extraction efficiency.

  • Solid-Phase Extraction (SPE) Cleanup: The crude extract is passed through a solid-phase extraction cartridge (e.g., a cation-exchange or reversed-phase cartridge) to remove interfering matrix components. The PAs are retained on the cartridge and then eluted with a small volume of an appropriate solvent (e.g., ammonia in methanol).

  • Concentration and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS/MS).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the sensitive and specific quantification of this compound.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%), is typically employed to achieve good separation.

    • Flow Rate: A flow rate of around 0.3 mL/min is often used.

    • Injection Volume: A small volume (e.g., 3 µL) of the prepared sample is injected.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of pyrrolizidine alkaloids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its N-oxide.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method for the semi-quantitative detection of groups of pyrrolizidine alkaloids.

  • Principle: A competitive ELISA format is typically used. Microtiter plates are coated with antibodies raised against a specific group of PAs. The sample extract is added to the wells along with an enzyme-labeled PA conjugate. The free PAs in the sample compete with the enzyme conjugate for binding to the antibodies.

  • Procedure:

    • Sample Preparation: Samples like honey may only require dilution in a suitable buffer. For other matrices, an extraction similar to the one for chromatography may be necessary. A zinc reduction step can be included to convert PA N-oxides to their corresponding free bases, allowing for their detection.

    • Assay: Standards and prepared samples are added to the antibody-coated wells, followed by the addition of the enzyme-conjugated PA.

    • Incubation and Washing: After an incubation period, the wells are washed to remove unbound components.

    • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.

    • Detection: The intensity of the color, which is inversely proportional to the concentration of PAs in the sample, is measured using a microplate reader.

Visualizations

Metabolic Activation and Toxicity Pathway of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids themselves are not toxic but are converted to toxic metabolites in the liver by cytochrome P450 enzymes. These reactive metabolites, known as pyrrolic esters or dehydropyrrolizidine alkaloids (DHPA), can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

G Metabolic Activation and Toxicity Pathway of Pyrrolizidine Alkaloids cluster_0 Liver Cell This compound This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2C19) This compound->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP450->DHPA Detox Detoxification (e.g., Glutathione Conjugation) DHPA->Detox Adducts DNA and Protein Adducts DHPA->Adducts Covalent Binding Excretion Excretion Detox->Excretion Toxicity Cellular Damage (Hepatotoxicity, Genotoxicity, Carcinogenicity) Adducts->Toxicity

Caption: Metabolic activation of this compound to a reactive pyrrolic ester leading to cellular toxicity.

Comparison of Analytical Workflows for this compound Detection

The choice of an analytical technique for this compound detection depends on the specific requirements of the analysis, such as the need for high-throughput screening, confirmatory results, or precise quantification.

G Workflow for this compound Detection: Screening vs. Confirmation cluster_screening Screening Phase cluster_confirmation Confirmatory Phase ELISA ELISA Result_Screening Semi-Quantitative Results (Positive/Negative) ELISA->Result_Screening Sample_Screening Large Number of Samples Sample_Screening->ELISA Positive_Samples Positive Samples from Screening Result_Screening->Positive_Samples Further Analysis LCMS LC-MS/MS Result_Confirmation Accurate Quantification & Structural Confirmation LCMS->Result_Confirmation HPLCUV HPLC-UV HPLCUV->Result_Confirmation GCMS GC-MS GCMS->Result_Confirmation Positive_Samples->LCMS Positive_Samples->HPLCUV Positive_Samples->GCMS

Caption: Decision workflow for selecting an analytical technique for this compound detection.

References

A Comparative Analysis of the Genotoxic Profiles of Fulvine and Other Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxicity of fulvine, a pyrrolizidine alkaloid (PA), in relation to other well-characterized alkaloids. The objective is to present a data-driven comparison to aid in risk assessment and guide future research in toxicology and drug development. While quantitative data for a direct comparison with this compound is limited in the current literature, this guide synthesizes available genotoxicity data for other relevant pyrrolizidine alkaloids and representative alkaloids from other classes to provide a comprehensive toxicological context.

Executive Summary

Pyrrolizidine alkaloids are a large class of plant toxins known for their hepatotoxicity and genotoxicity. Their genotoxic potential is primarily attributed to the metabolic activation of their necine base structure by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters. These electrophilic metabolites can form DNA adducts, inducing mutations, chromosomal aberrations, and micronuclei.

This guide focuses on comparing the genotoxic potency of this compound with other PAs, such as monocrotaline, retrorsine, and senecionine, and with alkaloids from different classes known for their genotoxic effects, namely colchicine and vincristine. The comparison is based on key genotoxicity endpoints, including DNA damage (measured by γH2AX and p53 induction, and the Comet assay) and chromosomal damage (micronucleus formation and chromosomal aberrations).

Due to a lack of directly comparable quantitative dose-response data for this compound in the reviewed literature, this guide presents high-quality quantitative data for other PAs to establish a framework for understanding the potential genotoxicity of this compound.

Quantitative Genotoxicity Data Comparison

The following tables summarize the available quantitative data for the genotoxicity of selected alkaloids. It is important to note that direct comparison of potency can be challenging due to variations in experimental systems (e.g., cell lines, metabolic activation systems) and endpoints. Benchmark dose (BMD) values, where available, provide a standardized measure for comparing the potency of different chemicals.

Table 1: Comparative Genotoxicity of Pyrrolizidine Alkaloids in HepG2-CYP3A4 Cells

AlkaloidGenotoxicity EndpointBenchmark Dose Lower Confidence Limit (BMDL) (µM)Benchmark Dose Upper Confidence Limit (BMDU) (µM)Reference
Monocrotaline γH2AX induction1.83.5[1]
p53 induction4.37.9[1]
Comet assay (OTM)6.262[1]
Retrorsine γH2AX induction0.010.02[1]
p53 induction0.040.06[1]
Comet assay (OTM)0.140.4
Senecionine γH2AX induction0.190.3
p53 induction0.410.61
Comet assay (OTM)1.12.5
Lasiocarpine γH2AX induction0.160.23
p53 induction0.280.42
Comet assay (OTM)0.61.5
This compound VariousNot AvailableNot Available-

Note: OTM = Olive Tail Moment. Data from Haas et al. (2023) using HepG2 cells with CYP3A4 overexpression to ensure metabolic activation.

Table 2: Genotoxicity of Colchicine and Vincristine (Non-Pyrrolizidine Alkaloids)

AlkaloidCell LineGenotoxicity EndpointConcentrationResultReference
Colchicine Human LymphocytesMicronucleus Induction0.5 µMSignificant increase in micronuclei
Colchicine CHOChromosomal AberrationsHigh concentrationsInduction of structural aberrations
Vincristine Human LymphocytesOxidative DNA Damage (8-OHdG)0.01 µg/mLSignificant increase
Vincristine Syrian Hamster Embryo CellsChromosomal Aberrations1-10 ng/mLNo induction of structural aberrations
Vincristine Syrian Hamster Embryo CellsAneuploidy1-10 ng/mLDose-dependent increase

Note: Data for colchicine and vincristine are presented from various studies and are not directly comparable to the BMD values for pyrrolizidine alkaloids due to different experimental designs and endpoints.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of genotoxicity and the methods used for its assessment, the following diagrams are provided.

PA_Metabolism_Genotoxicity cluster_0 Hepatocyte PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolic Activation Pyrrolic_Ester Dehydropyrrolizidine (Pyrrolic Ester) CYP450->Pyrrolic_Ester DNA Nuclear DNA Pyrrolic_Ester->DNA Covalent Binding DNA_Adduct DNA Adducts DNA->DNA_Adduct DNA_Damage_Response DNA Damage Response DNA_Adduct->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Mutation Mutation / Chromosomal Aberration DNA_Damage_Response->Mutation

Metabolic activation and genotoxicity pathway of pyrrolizidine alkaloids.

Micronucleus_Assay_Workflow cluster_1 In Vitro Micronucleus Assay (OECD 487) Cell_Culture 1. Cell Culture (e.g., CHO, HepG2) Exposure 2. Exposure to Alkaloid (with/without S9 activation) Cell_Culture->Exposure CytoB 3. Add Cytochalasin B (to block cytokinesis) Exposure->CytoB Incubation 4. Incubation (1.5-2 cell cycles) CytoB->Incubation Harvest 5. Cell Harvesting & Slide Preparation Incubation->Harvest Staining 6. DNA Staining (e.g., Giemsa, DAPI) Harvest->Staining Scoring 7. Microscopic Analysis (Score micronuclei in binucleated cells) Staining->Scoring

Experimental workflow for the in vitro micronucleus assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of genotoxicity studies. Below are summaries of the key experimental protocols used in the cited studies.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus test is a widely used method to assess chromosomal damage.

  • Cell Lines: Human or rodent cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are commonly used.

  • Exposure: Cells are exposed to at least three concentrations of the test substance, both with and without a metabolic activation system (S9 fraction). The treatment duration is typically for a short period (3-6 hours) followed by a recovery period, or for a continuous period of 1.5-2 normal cell cycles.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.

  • Harvesting and Staining: After incubation, cells are harvested, subjected to hypotonic treatment, and fixed. The cells are then stained with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is characterized by a statistically significant and dose-dependent increase in the frequency of micronucleated cells.

In Vitro Chromosomal Aberration Test (OECD 473)

This assay is designed to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Cell Cultures: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.

  • Treatment: Cell cultures are treated with the test substance at a minimum of three concentrations, with and without metabolic activation (S9). The exposure period is typically 3-6 hours for short treatments with S9, or for about 1.5 normal cell cycle lengths for continuous treatment without S9.

  • Metaphase Arrest: At a predetermined time after exposure, a metaphase-arresting agent (e.g., colchicine or colcemid) is added to the cultures to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides and stained (e.g., with Giemsa).

  • Analysis: At least 200 well-spread metaphases per concentration are analyzed microscopically for the presence of structural chromosomal aberrations, such as chromatid and chromosome breaks, and exchanges. A substance is considered positive if it produces a statistically significant, dose-dependent increase in the number of cells with structural aberrations.

γH2AX and p53 Immunofluorescence Assay

This assay quantifies the induction of DNA double-strand breaks and the activation of the p53 tumor suppressor protein, respectively, as markers of DNA damage. The following protocol is based on the methodology described by Haas et al. (2023).

  • Cell Seeding and Treatment: HepG2-CYP3A4 cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the alkaloids for 24 hours.

  • Immunostaining: After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100. The cells are then blocked and incubated with primary antibodies against γH2AX and p53, followed by incubation with fluorescently labeled secondary antibodies.

  • Image Acquisition and Analysis: Images are acquired using a high-content imaging system. The fluorescence intensity of γH2AX and p53 in the nucleus is quantified using image analysis software.

  • Data Analysis: The mean fluorescence intensity per nucleus is calculated for each concentration. Benchmark dose modeling is then applied to the dose-response data to determine the BMDL and BMDU values.

Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. The following is a summary of the protocol used by Haas et al. (2023).

  • Cell Treatment and Embedding: HepG2-CYP3A4 cells are treated with the alkaloids for 4 hours. After treatment, the cells are harvested and embedded in low-melting-point agarose on microscope slides.

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA. Electrophoresis is then performed at a low voltage to allow the migration of fragmented DNA out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: The slides are neutralized and stained with a fluorescent DNA dye. The comets are visualized using a fluorescence microscope.

  • Image Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the Olive Tail Moment (OTM), which is the product of the tail length and the fraction of DNA in the tail.

  • Data Analysis: The mean OTM is calculated for each concentration, and benchmark dose modeling is used to derive the BMDL and BMDU values.

Discussion and Conclusion

The available quantitative data, particularly from benchmark dose modeling, clearly indicates a structure-dependent genotoxicity of pyrrolizidine alkaloids. Retrorsine and lasiocarpine, both cyclic diesters, exhibit the highest genotoxic potency among the tested PAs, with very low BMDL values for DNA damage induction. Monocrotaline, another cyclic diester, shows a significantly lower genotoxic potential in these assays. Senecionine, also a cyclic diester, has an intermediate potency. This highlights that even within the same structural class of PAs, genotoxic potency can vary considerably.

While specific quantitative dose-response data for this compound is not available in a directly comparable format, its structural similarity to other genotoxic PAs suggests a potential for genotoxicity that would be dependent on its metabolic activation. Qualitative reports have indicated that this compound is positive in genotoxicity assays.

In contrast, colchicine and vincristine, which are not PAs, induce genotoxicity through different mechanisms. Colchicine is a well-known aneugen that disrupts microtubule formation, leading to aneuploidy and, at high concentrations, chromosomal aberrations. Vincristine, a vinca alkaloid, also interferes with microtubule dynamics, primarily causing aneuploidy. The quantitative data available for these compounds is not directly comparable to the BMD values for PAs, but it confirms their genotoxic potential.

For researchers and drug development professionals, this comparative guide underscores the importance of considering the specific chemical structure of an alkaloid when assessing its genotoxic risk. The significant differences in potency among the PAs suggest that a class-based approach to risk assessment may not be sufficiently nuanced. The lack of quantitative data for this compound represents a critical knowledge gap that warrants further investigation to enable a more precise risk assessment. Future studies should aim to generate comparable dose-response data for this compound using standardized in vitro genotoxicity assays, such as those described in this guide, to determine its relative genotoxic potency.

References

A Comparative Guide to In Vitro and In Vivo Models for Fulvine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fulvic acid (FA), a key component of humic substances, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and immunomodulatory effects. The evaluation of these properties relies on a combination of in vitro and in vivo models, each providing unique insights into the bioactivity of this complex natural product. This guide offers a detailed comparison of these models, presenting experimental data, comprehensive protocols, and visual workflows to aid researchers in designing and interpreting studies on fulvine compounds.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from representative in vitro and in vivo studies on Fulvic Acid, highlighting its anti-inflammatory and antioxidant activities. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as the source of FA, concentrations tested, and specific models used.

Table 1: In Vitro Anti-inflammatory and Immunomodulatory Effects of Fulvic Acid
Assay TypeCell Line/Primary CellsTreatment/StimulantConcentration of Fulvic AcidKey FindingsReference
Cytokine Production (ELISA)Differentiated Human Monocytes (U937)Lipopolysaccharide (LPS)200 µg/mLReduction in TNF-α expression[1]
Cytokine Production (ELISA)Primary Human MonocytesHomocysteineNot specifiedReduction in COX-2 and PGE2 secretion[1]
Cytokine Production (ELISA)Murine SpleenocytesLipopolysaccharide (LPS)50 µg/mL (optimal)Significant enhancement of TNF-α production[2]
Nitric Oxide (NO) ProductionRAW 264.7 Macrophages-100 µg/mLIncreased NO secretion and iNOS expression[3]
NF-κB ActivityRAW 264.7 Macrophages-Not specifiedEnhanced DNA-binding activity of NF-κB[3]
Table 2: In Vivo Anti-inflammatory and Antioxidant Effects of Fulvic Acid
Animal ModelCondition/Inducing AgentRoute of Administration & DoseDurationKey FindingsReference
Sprague-Dawley RatsCarrageenan-induced paw edemaOral, 100 mg/kg-Reduction in paw edema similar to NSAIDs
Sprague-Dawley RatsIsoproterenol-induced myocardial damageOral, 300 mg/kg/day4 weeksDecreased lipid peroxidation; Increased GSH, SOD, and catalase levels
Balb C MiceDinitrofluorobenzene-induced ear swellingTopical6 daysReduction in swelling comparable to steroid medication
Xianju Yellow ChickenBasal diet supplementationOral, 500-1500 mg/kg42 daysModulation of serum cytokines (IL-2, IL-6, IL-10, IFN-α, TNF-α)
Sprague-Dawley RatsFreund's Adjuvant-induced arthritisTransdermal patch7 daysNormalized ESR, RF, leukocytes, C-reactive protein, and oxidative stress markers (SOD, catalase, etc.); Reduced edema

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key in vitro and in vivo experiments commonly used in Fulvic Acid research.

In Vitro Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxicity of Fulvic Acid on a cell line such as RAW 264.7 macrophages.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight to allow for adherence.

  • Treatment: Prepare various concentrations of Fulvic Acid in the appropriate cell culture medium. Remove the old medium from the wells and add the FA-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

2. Quantification of TNF-α using ELISA

This protocol outlines the steps for measuring the effect of Fulvic Acid on the production of the pro-inflammatory cytokine TNF-α in cell culture supernatants.

  • Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for TNF-α diluted in a coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Standard Incubation: Wash the plate again. Add prepared standards of known TNF-α concentrations and the cell culture supernatants from Fulvic Acid-treated and control cells to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for TNF-α to each well and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB) to each well. A color change will develop.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to calculate the concentration of TNF-α in the samples.

3. Western Blot Analysis for NF-κB Pathway Activation

This protocol is for assessing the effect of Fulvic Acid on the phosphorylation of key proteins in the NF-κB signaling pathway.

  • Cell Lysis and Protein Quantification: Treat cells with Fulvic Acid for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-IKK, phospho-p65, total p65, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

In Vivo Experimental Protocol

Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

  • Animals: Use male Sprague-Dawley rats weighing between 150-200g. Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (e.g., control, Fulvic Acid-treated, and positive control with a standard anti-inflammatory drug like indomethacin). Administer Fulvic Acid (e.g., orally by gavage) at various doses 1 hour before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals after (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Experimental Workflow for this compound Research

G cluster_0 Source & Extraction cluster_1 In Vitro Studies cluster_2 In Vivo Studies Source Natural Source (e.g., Humus, Peat) Extraction Extraction & Purification Source->Extraction Characterization Chemical Characterization (e.g., FT-IR, NMR) Extraction->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity AcuteToxicity Acute Toxicity Studies Characterization->AcuteToxicity AntiInflammatory Anti-inflammatory Assays (e.g., ELISA for Cytokines, NO production) Cytotoxicity->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, SOD activity) AntiInflammatory->Antioxidant Mechanism Mechanism of Action (e.g., Western Blot for Signaling Pathways) AntiInflammatory->Mechanism Pharmacokinetics Pharmacokinetic Studies Mechanism->Pharmacokinetics Correlate Findings AntiInflammatory_vivo Anti-inflammatory Models (e.g., Paw Edema) AcuteToxicity->AntiInflammatory_vivo Antioxidant_vivo Antioxidant Models (e.g., Oxidative Stress Markers) AntiInflammatory_vivo->Antioxidant_vivo Antioxidant_vivo->Pharmacokinetics G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates FA Fulvic Acid IKK IKK Complex FA->IKK Inhibits TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release & Translocation Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) Nucleus->Genes Transcription Inflammation Inflammatory Response Genes->Inflammation

References

Phenobarbitone's Protective Role in Fulvine-Induced Liver Damage: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fulvine, a member of the pyrrolizidine alkaloids (PAs) family, is a naturally occurring hepatotoxin found in various plant species. Its consumption can lead to severe liver damage, primarily hepatic sinusoidal obstruction syndrome (HSOS). The toxicity of this compound is not inherent but arises from its metabolic activation within the liver. This guide provides a comparative analysis of the protective effects of phenobarbitone against this compound-induced liver injury, placed in context with other potential protective agents. We will delve into the experimental data, detailed methodologies, and the underlying signaling pathways.

Mechanism of this compound Toxicity and the Protective Action of Phenobarbitone

This compound, and other toxic pyrrolizidine alkaloids, require metabolic activation by cytochrome P450 (CYP450) enzymes in the liver to exert their toxic effects. This bioactivation process converts the PA into a reactive pyrrolic metabolite. These metabolites are highly reactive electrophiles that can form adducts with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction, oxidative stress, apoptosis, and ultimately, liver damage[1][2][3].

Phenobarbitone is a well-known inducer of various CYP450 isoenzymes, including the CYP2B, 2C, and 3A subfamilies. The protective effect of phenobarbitone against this compound toxicity is thought to be mediated through its influence on the metabolic pathways of the alkaloid. By inducing specific CYP450 enzymes, phenobarbitone may alter the balance of this compound metabolism, potentially shunting it towards detoxification pathways and away from the formation of the toxic pyrrolic metabolites. However, it is important to note that the effect of CYP450 induction can be complex and species-dependent. In some cases, induction of certain CYPs could paradoxically enhance the toxicity of some PAs. One study in sheep treated with PAs from Senecio jacobaea found that phenobarbitone induction of mixed-function oxidases did not increase susceptibility to PA toxicity, suggesting a complex interplay of metabolic enzymes[4][5].

Comparative Analysis of Protective Agents

While phenobarbitone's protective effects have been investigated, other agents with different mechanisms of action have also been studied for their potential to mitigate pyrrolizidine alkaloid-induced liver injury. This section compares phenobarbitone with two such agents: N-acetylcysteine (NAC) and Silymarin.

Protective AgentMechanism of ActionKey Experimental Findings
Phenobarbitone Induction of cytochrome P450 enzymes, potentially altering the metabolic pathway of this compound towards detoxification.Pre-treatment with phenobarbitone has been shown to offer protection against this compound-induced hepatic damage and hypertensive pulmonary vascular disease in rats. The exact quantitative extent of this protection requires access to specific historical studies. In sheep, phenobarbitone did not potentiate the toxicity of other PAs.
N-acetylcysteine (NAC) A precursor to the antioxidant glutathione (GSH). NAC replenishes hepatic GSH stores, which are depleted by the reactive metabolites of PAs. It directly scavenges reactive oxygen species (ROS).Pre-treatment with NAC has been shown to significantly reduce liver injury in animal models of PA toxicity. It mitigates oxidative stress and prevents hepatocellular necrosis.
Silymarin A flavonoid complex from milk thistle with antioxidant and anti-inflammatory properties. It scavenges free radicals, inhibits lipid peroxidation, and may modulate inflammatory pathways.Silymarin has demonstrated hepatoprotective effects in various models of liver injury, including those induced by toxins that cause oxidative stress. It can reduce liver enzyme elevation and histological damage.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing pyrrolizidine alkaloid hepatotoxicity in a rat model and for the administration of the discussed protective agents.

Induction of this compound-Induced Liver Injury in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • This compound Administration: A single intraperitoneal (i.p.) injection of this compound is administered. The dosage can vary depending on the desired severity of injury, but a typical dose is in the range of 20-40 mg/kg body weight, dissolved in a suitable vehicle like saline.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Blood samples can be collected at various time points (e.g., 24, 48, 72 hours) for the analysis of liver function markers (ALT, AST, ALP, bilirubin).

  • Histopathology: At the end of the experiment, animals are euthanized, and liver tissues are collected for histopathological examination to assess the extent of necrosis, inflammation, and sinusoidal obstruction.

Administration of Protective Agents
  • Phenobarbitone: Rats are pre-treated with phenobarbitone, typically administered in their drinking water (e.g., 0.1% w/v) for a period of 7-14 days prior to this compound administration to ensure adequate induction of hepatic enzymes.

  • N-acetylcysteine (NAC): NAC is usually administered via intraperitoneal injection. A common regimen involves a loading dose (e.g., 150 mg/kg) given 1-2 hours before the PA, followed by subsequent doses (e.g., 75 mg/kg) at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

  • Silymarin: Silymarin can be administered orally (by gavage) for several days (e.g., 5-7 days) prior to the administration of the hepatotoxin. A typical dose is in the range of 50-200 mg/kg body weight per day.

Visualizing the Pathways and Processes

To better understand the complex interactions, the following diagrams illustrate the signaling pathway of this compound-induced hepatotoxicity and a general experimental workflow.

Fulvine_Toxicity_Pathway cluster_liver_cell Hepatocyte cluster_intervention Protective Interventions This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolic Activation ReactiveMetabolite Reactive Pyrrolic Metabolite CYP450->ReactiveMetabolite Detoxification Detoxification (e.g., Glutathione Conjugation) ReactiveMetabolite->Detoxification ProteinAdducts Protein & DNA Adducts ReactiveMetabolite->ProteinAdducts OxidativeStress Oxidative Stress (ROS Generation) ReactiveMetabolite->OxidativeStress Apoptosis Apoptosis ProteinAdducts->Apoptosis OxidativeStress->Apoptosis LiverInjury Hepatocellular Injury & Necrosis Apoptosis->LiverInjury Phenobarbitone Phenobarbitone Phenobarbitone->CYP450 Induces (Alters Metabolism) NAC N-acetylcysteine (NAC) NAC->Detoxification Enhances (Replenishes GSH) Silymarin Silymarin Silymarin->OxidativeStress Inhibits (Antioxidant)

Caption: Signaling pathway of this compound-induced hepatotoxicity and points of intervention for protective agents.

Experimental_Workflow AnimalAcclimatization Animal Acclimatization (Sprague-Dawley Rats) Grouping Randomization into Groups (Control, this compound, Protective Agent + this compound) AnimalAcclimatization->Grouping Pretreatment Pre-treatment Phase (Phenobarbitone, NAC, or Silymarin) Grouping->Pretreatment FulvineInduction Induction of Liver Injury (this compound Administration) Pretreatment->FulvineInduction Monitoring Monitoring & Sample Collection (Blood samples at 24, 48, 72h) FulvineInduction->Monitoring Euthanasia Euthanasia & Tissue Collection (Liver for histopathology) Monitoring->Euthanasia Analysis Data Analysis (Biochemical assays, Histology scoring) Euthanasia->Analysis

Caption: A generalized experimental workflow for studying protective agents against this compound-induced liver injury.

References

Safety Operating Guide

Proper Disposal of Fulvine (Fulvic Acid): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Fulvine, also known as Fulvic acid. This document provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting, aligning with standard safety protocols and regulatory requirements.

This compound, identified by CAS numbers 479-66-3 and 6029-87-4, is a naturally occurring organic acid. While utilized in various applications, it is classified as a hazardous substance requiring specific disposal procedures to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Fulvic acid is categorized as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye irritation and skin irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this substance.[2] Work should be conducted in a well-ventilated area to minimize inhalation risks.[4]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety information for Fulvic acid.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/IrritationH315: Causes skin irritation.P321: Specific treatment (see on this label).
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.P312: Call a POISON CENTRE/doctor if you feel unwell.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Step-by-Step Disposal Protocol for this compound (Fulvic Acid)

The proper disposal of this compound must adhere to local, regional, national, and international regulations. Under no circumstances should this compound be disposed of down the sink or in regular trash.

Experimental Protocol for this compound Waste Disposal:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials, as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions. Store acids and bases separately.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • The label should clearly read "Hazardous Waste" and identify the contents as "this compound (Fulvic Acid) Waste." Include the date when the first waste was added.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation.

    • The SAA should be inspected weekly for any signs of leakage.

  • Handling Spills:

    • In the event of a spill, immediately contain the area.

    • For solid this compound, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust.

    • For liquid this compound solutions, absorb the spill with an inert material (e.g., sand, earth, or vermiculite) and place the absorbent material into the hazardous waste container.

    • Do not allow the spilled material to enter drains or waterways.

  • Arranging for Disposal:

    • Once the waste container is full, or within one year of the initial accumulation date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Decontamination of Empty Containers:

    • An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected and disposed of as hazardous waste.

    • Once properly decontaminated, deface the original labels before disposing of the container as regular trash.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

Fulvine_Disposal_Workflow cluster_lab Laboratory Operations cluster_waste_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A This compound Use in Experiment B Generate this compound Waste (solid, liquid, contaminated items) A->B C Segregate this compound Waste B->C D Place in Labeled Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Weekly Inspection of SAA E->F G Request Waste Pickup (via EHS/Contractor) F->G Container Full or 1 Year Limit Reached H Proper Disposal via Licensed Facility G->H Compliant Transport S1 Spill Occurs S2 Contain Spill S1->S2 S3 Collect with Absorbent or Mechanical Means S2->S3 S4 Place in Hazardous Waste Container S3->S4 S4->D

Caption: Workflow for the safe disposal of this compound waste from laboratory use to final disposal, including spill response.

References

Essential Safety and Handling Guide for Fulvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fulvic acid. Our aim is to be your preferred resource for laboratory safety and chemical handling, fostering a deep trust by delivering value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

Fulvic acid is a naturally occurring organic compound. While it has low acute toxicity, it can cause skin and serious eye irritation.[1] Some safety data sheets also indicate that it may be harmful if swallowed or in contact with skin.[2] Therefore, adherence to proper safety protocols is essential.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses with side shields or GogglesMust be worn at all times when handling Fulvic acid in solid or solution form to protect against splashes.
Skin Protection Nitrile rubber glovesProvides adequate protection against intermittent contact.[1] Always inspect gloves for integrity before use.
Laboratory CoatA standard lab coat should be worn to protect from minor spills and contamination.
Respiratory Protection Dust MaskRecommended when handling Fulvic acid powder to minimize inhalation of dust particles.[1]
Foot Protection Closed-toe shoesShould be worn at all times in the laboratory.
Quantitative Hazard Data

The following table summarizes the available quantitative toxicity data for Fulvic acid.

MetricValueSpeciesSource
Acute Oral Toxicity (LD50) >5000 mg/kgRat[3]
Acute Dermal Toxicity (LD50) >2000 mg/kg bwNot Specified
Acute Inhalation Toxicity (LC50) >5.0 mg/L for dustNot Specified

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. LC50: Lethal Concentration, 50%. The concentration of a chemical in the air or water that is expected to kill 50% of a group of test animals.

Currently, no specific occupational exposure limits (OELs) have been assigned for Fulvic acid by major regulatory bodies.

Experimental Protocols

Standard Operating Procedure for Handling Fulvic Acid Powder

This protocol outlines the essential steps for the safe handling of solid Fulvic acid in a laboratory setting.

1. Preparation:

  • Ensure a clean and organized workspace.
  • Verify that a chemical spill kit is readily accessible.
  • Confirm that the safety shower and eyewash station are unobstructed and operational.
  • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

2. Weighing and Solution Preparation:

  • Conduct all weighing and handling of Fulvic acid powder within a chemical fume hood or on a bench with adequate local exhaust ventilation to minimize dust inhalation.
  • Use a disposable weighing boat or paper to weigh the desired amount of Fulvic acid.
  • When preparing solutions, slowly add the Fulvic acid powder to the solvent (e.g., water) while stirring to prevent clumping and splashing. Always add the acid to the water, not the other way around.

3. Post-Handling:

  • Tightly seal the Fulvic acid container after use.
  • Clean the spatula and weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
  • Remove gloves using the proper technique to avoid skin contact with any potential contamination.
  • Wash hands thoroughly with soap and water after handling is complete.

Operational and Disposal Plans

Spill Response Workflow

In the event of a Fulvic acid spill, follow the procedural workflow outlined below. This workflow is designed to ensure a safe and effective cleanup.

Spill_Cleanup_Workflow cluster_assessment Initial Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response cluster_final_steps Final Steps assess_spill Assess Spill Size and Immediate Risk is_major Is the spill large or is anyone injured? assess_spill->is_major evacuate Evacuate the Area is_major->evacuate Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_major->don_ppe No notify_supervisor Notify Supervisor and Emergency Services evacuate->notify_supervisor contain_spill Contain the Spill with Absorbent Material don_ppe->contain_spill neutralize Neutralize with Sodium Bicarbonate (for acidic solutions) contain_spill->neutralize collect_residue Collect Residue with a Scoop or Sweeper neutralize->collect_residue package_waste Package in a Labeled Hazardous Waste Container collect_residue->package_waste decontaminate Decontaminate the Spill Area with Soap and Water package_waste->decontaminate dispose Dispose of Waste According to Institutional Guidelines decontaminate->dispose restock Restock Spill Kit dispose->restock

Caption: Workflow for handling a chemical spill of Fulvic acid.

Disposal Plan

All waste materials contaminated with Fulvic acid, including used gloves, weighing paper, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions of Fulvic acid should be collected in a labeled hazardous waste container. Do not pour Fulvic acid solutions down the drain unless authorized by your institution's environmental health and safety department.

  • Container Disposal: Empty Fulvic acid containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines for chemical containers.

Always adhere to your institution's specific hazardous waste management procedures. If you are unsure about the proper disposal method, contact your environmental health and safety office for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fulvine
Reactant of Route 2
Fulvine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.